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  • Product: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
  • CAS: 878155-26-1

Core Science & Biosynthesis

Foundational

molecular structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

An In-Depth Technical Guide to the Molecular Structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Abstract This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and phys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and physicochemical properties of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. As a bifunctional cyclic amine, this molecule incorporates key structural motifs—a cis-1,4-disubstituted cyclohexane ring, a primary amine, and a pyrrolidinomethyl group—that are of significant interest in medicinal chemistry and materials science. This document elucidates the compound's conformational preferences, which are critical for its interaction with biological targets, and outlines methodologies for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical scaffold.

Introduction: The Significance of a Bifunctional Scaffold

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a saturated heterocyclic compound featuring a cyclohexane core. The "cis" stereochemical designation indicates that the two functional groups, the aminomethyl and the pyrrolidinomethyl moieties, reside on the same face of the cyclohexane ring. This specific spatial arrangement imposes significant conformational constraints that dictate the molecule's three-dimensional shape, reactivity, and potential for intermolecular interactions.

Cyclic amines are foundational building blocks in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system and cardiovascular system.[1] The inclusion of both a primary amine and a tertiary amine within the same structure offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries. The pyrrolidine ring, a common motif in bioactive molecules, can enhance water solubility and modulate ligand-receptor binding.[2][3] Understanding the core structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is therefore essential for leveraging its potential in rational drug design and materials science.

Molecular Structure and Stereochemistry

A molecule's function is intrinsically linked to its structure. For a substituted cyclohexane, this is dominated by its conformational isomerism.

Chemical Identity
  • Systematic IUPAC Name: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexan-1-amine

  • Molecular Formula: C₁₁H₂₂N₂

  • Molecular Weight: 182.31 g/mol

  • Key Structural Features:

    • A cyclohexane ring serving as the central scaffold.

    • A primary amine (-NH₂) at the C1 position.

    • A pyrrolidin-1-ylmethyl [-CH₂-N(CH₂)₄] group at the C4 position.

    • A cis relative stereochemistry between the C1 and C4 substituents.

Caption: 2D Structure of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.

Conformational Analysis: The Chair Equilibrium

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[4] In a 1,4-disubstituted cyclohexane, the two substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position (a,e or e,a).[4][5] These two conformations can interconvert through a process known as a "ring flip." However, the two flipped conformations are not energetically equivalent when the substituents are different.

The core principle governing conformational stability is the minimization of steric hindrance. Bulky substituents in the axial position experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[6] Therefore, the conformation where the larger substituent occupies the more spacious equatorial position is strongly favored.

In cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, the two substituents are:

  • Amine group (-NH₂): Relatively small.

  • Pyrrolidinomethyl group [-CH₂-N(CH₂)₄]: Significantly larger and more sterically demanding.

Consequently, the conformational equilibrium will overwhelmingly favor the chair form where the bulky pyrrolidinomethyl group is in the equatorial position, forcing the smaller amine group into the axial position.

Caption: Conformational equilibrium of the molecule. (Note: Images are placeholders).

Physicochemical Properties

The predicted physicochemical properties are summarized below. These values are crucial for applications in drug development, influencing factors like membrane permeability and solubility.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂(Calculated)
Molecular Weight 182.31(Calculated)
Topological Polar Surface Area (TPSA) 29.26 ŲChemScene[7]
Predicted logP 1.5 - 2.0(Estimated based on similar structures[7])
Hydrogen Bond Donors 1 (from -NH₂)ChemScene[7]
Hydrogen Bond Acceptors 2 (from both N atoms)ChemScene[7]
Basicity (pKa) Primary Amine: ~10.6, Tertiary Amine: ~11.2(Estimated from cyclohexylamine[8] and pyrrolidine)

Proposed Synthesis and Reactivity

Experimental Protocol: Proposed Reductive Amination Pathway

This protocol describes a potential two-step synthesis starting from 4-oxocyclohexanecarboxylic acid.

Step 1: Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanone

  • Reaction Setup: To a solution of 4-oxocyclohexanecarboxylic acid (1 eq.) in methanol, add pyrrolidine (1.1 eq.).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Workup: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. The intermediate acid is then subjected to a standard reduction (e.g., using LiAlH₄) to yield the target ketone.

  • Purification: Purify the crude product via column chromatography on silica gel.

Step 2: Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

  • Oximation: React the ketone from Step 1 with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the oxime intermediate. This method is effective for converting ketones to amines.[9]

  • Hydrogenation: The resulting oxime is then hydrogenated to the primary amine. For achieving cis selectivity, a rhodium-on-carbon (Rh/C) catalyst can be employed under a hydrogen atmosphere, a method shown to be effective for producing cis-isomers of substituted cyclohexanes.[10]

  • Purification: The final product is purified by recrystallization or column chromatography to yield the high-purity cis-isomer.

G start 4-Oxocyclohexanecarboxylic Acid step1 Step 1: Reductive Amination (Pyrrolidine, NaBH₄) & Carboxylic Acid Reduction (LiAlH₄) start->step1 intermediate 4-(Pyrrolidin-1-ylmethyl)cyclohexanone step1->intermediate step2 Step 2: Oximation (Hydroxylamine HCl) intermediate->step2 oxime Ketone Oxime Intermediate step2->oxime step3 Step 3: Stereoselective Hydrogenation (H₂, Rh/C Catalyst) oxime->step3 product cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine step3->product

Caption: Proposed synthetic workflow for the target molecule.

Chemical Reactivity
  • Primary Amine (-NH₂): This group is nucleophilic and will readily undergo acylation, alkylation, and condensation reactions. Its basicity allows for salt formation with acids.

  • Tertiary Amine (Pyrrolidine): This nitrogen is also basic and can be protonated or alkylated to form a quaternary ammonium salt. Its accessibility is somewhat hindered by the adjacent cyclohexane ring.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral characteristics based on the molecule's structure.

  • ¹H NMR: The spectrum would be complex. Protons on the pyrrolidine ring would appear as multiplets around 2.5-3.0 ppm. The methylene bridge protons (-CH₂-) would likely be a singlet or doublet around 2.2-2.5 ppm. The cyclohexane ring protons would produce a series of complex, overlapping multiplets in the 1.0-2.0 ppm range. The proton on the carbon bearing the amine group (CH-NH₂) would be a distinct multiplet. The amine protons (-NH₂) would appear as a broad singlet.

  • ¹³C NMR: Approximately 9-10 distinct carbon signals would be expected, accounting for the symmetry of the pyrrolidine ring. Carbons adjacent to nitrogen atoms would be deshielded, appearing further downfield (40-60 ppm). The remaining aliphatic carbons of the cyclohexane and pyrrolidine rings would appear upfield (20-40 ppm).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 182. Key fragmentation patterns would include the loss of the pyrrolidine ring or cleavage at the C-C bond between the cyclohexane ring and the methylene bridge, leading to characteristic fragment ions.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H stretch: A medium-intensity, broad absorption around 3300-3400 cm⁻¹ (characteristic of a primary amine).

    • C-H stretch: Strong absorptions just below 3000 cm⁻¹ (aliphatic C-H).

    • N-H bend: A medium absorption around 1600 cm⁻¹.

    • C-N stretch: Absorptions in the 1100-1250 cm⁻¹ region.

Significance and Potential Applications

The structural framework of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine makes it a highly valuable scaffold in drug discovery.

  • CNS-Active Agents: The lipophilic cyclohexane core combined with basic nitrogen centers is a common feature in molecules designed to cross the blood-brain barrier. The trans-isomer of a related compound has been investigated for potential neuropharmacological activity, including the modulation of NMDA receptors and potential antidepressant effects.[11]

  • Chiral Building Block: The defined cis stereochemistry is critical for creating molecules with high specificity for biological targets like enzymes or receptors, which are themselves chiral.[1] This control over the three-dimensional structure can lead to drugs with improved efficacy and reduced off-target side effects.

  • Ligand Development: The two distinct amine functionalities can serve as coordination sites for metal ions, suggesting applications in catalysis or the development of imaging agents.

Conclusion

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a structurally well-defined molecule whose properties are dominated by the stereochemistry of its cis-1,4-disubstituted cyclohexane core. Its conformational preference for placing the bulky pyrrolidinomethyl group in the equatorial position is a key determinant of its overall three-dimensional structure. This guide has provided a detailed analysis of its structure, proposed a viable synthetic pathway based on established chemical principles, and outlined its potential as a versatile building block for the development of novel therapeutics and advanced materials. The insights presented herein offer a solid foundation for researchers aiming to exploit the unique chemical architecture of this compound.

References

  • Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]

  • Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College, Kolkata. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • Exploring the Versatility of cis 4 Methylcyclohexanamine in Chemical Synthesis. (2026). Medium. [Link]

  • Setoguchi, M., et al. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility. Bioorganic & Medicinal Chemistry, 21(1), 42-61. [Link]

  • Preparation method of cis-4-methylcyclohexylamine. (2019).
  • Gao, Y., et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 15(5), 589. [Link]

  • Functionalized Pyrrolidines Inhibit r-Mannosidase Activity and Growth of Human Glioblastoma and Melanoma Cells. (2008). Journal of Medicinal Chemistry, 51(5), 1402-1414. [Link]

  • Cyclohexylamine. Wikipedia. [Link]

Sources

Exploratory

literature review of pyrrolidine-substituted cyclohexanamines

From Synthesis to Receptor Selectivity in Opioid Discovery Part 1: Executive Summary & Chemical Space The pyrrolidine-substituted cyclohexanamine scaffold represents a privileged structure in medicinal chemistry, most no...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis to Receptor Selectivity in Opioid Discovery

Part 1: Executive Summary & Chemical Space

The pyrrolidine-substituted cyclohexanamine scaffold represents a privileged structure in medicinal chemistry, most notably within the field of analgesic drug discovery. This motif serves as the core architecture for a class of potent opioid receptor agonists developed by Upjohn in the 1970s (the "U-compounds") and has recently resurfaced in the context of New Psychoactive Substances (NPS).

The technical significance of this scaffold lies in its conformational rigidity . The cyclohexane ring locks the nitrogen substituents into specific spatial orientations, allowing for precise tuning of receptor selectivity between Mu-opioid (MOR), Kappa-opioid (KOR), and Sigma receptors.

Key Compound Classes:

  • KOR Agonists (e.g., U-50488): Characterized by a trans-1,2-diamine arrangement and an arylacetamide tail.

  • MOR Agonists (e.g., U-47700): Often feature a benzamide linker and may substitute the pyrrolidine for a dimethylamine (though pyrrolidine analogs exist and retain potency).

  • Sigma Ligands: Often favor the cis-configuration or specific N-substitutions that abolish opioid activity.

Part 2: Structure-Activity Relationship (SAR)

The biological activity of these compounds is governed by three pharmacophoric elements: the Amine Head (pyrrolidine), the Linker (cyclohexane core), and the Lipophilic Tail (acyl group).

1. The Stereochemical Switch (cis vs trans)

The relative stereochemistry of the two nitrogen substituents on the cyclohexane ring is the most critical determinant of activity.

  • Trans-Isomers: Generally required for high-affinity opioid receptor binding (both MOR and KOR). The trans-configuration mimics the rigid ethylamine bridge found in morphinans.

  • Cis-Isomers: drastically reduce opioid affinity but often retain or enhance affinity for Sigma receptors (

    
    ).
    
2. The Amine Substituent[1][2]
  • Pyrrolidine Ring: Provides a bulky, hydrophobic cationic center. In KOR ligands (U-50488), the pyrrolidine ring fits into a specific hydrophobic pocket in the receptor, conferring selectivity over MOR.

  • Dimethylamine (Open Chain): Found in U-47700. This smaller group allows for tighter binding at the MOR, shifting the selectivity profile toward Mu-agonism (morphine-like effects).

3. The Acyl Tail
  • Benzeneacetamide (Phenylacetyl): Essential for KOR selectivity (e.g., U-50488). The methylene spacer (

    
    ) allows the dichlorophenyl ring to adopt a specific "folded" conformation relative to the amine.
    
  • Benzamide (Direct attachment): Favors MOR selectivity (e.g., U-47700). Removing the methylene spacer rigidifies the distance to the aromatic ring, optimizing Mu-receptor interactions.

Table 1: Comparative SAR of Key Pyrrolidine-Cyclohexanamines

CompoundStructure CoreAmine AAmine B (Acylated)LinkerSelectivityPotency (Ki/ED50)
U-50488 trans-CyclohexanePyrrolidineN-Methyl3,4-Cl-PhenylacetylKOR (Selective)Ki = 0.6 nM (KOR)
U-47700 trans-CyclohexaneDimethylamineN-Methyl3,4-Cl-BenzoylMOR (Selective)7.5x Morphine
U-69,593 trans-CyclohexanePyrrolidineN-MethylPhenylacetyl (Spiro)KOR (High Selectivity)Ki = 0.3 nM (KOR)
(-)-Cis-44 cis-CyclohexanePyrrolidineN-MethylPhenylacetylSigma-1 High Affinity
Part 3: Experimental Synthesis Protocol

Target: trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide (U-50488 Analog).[3]

Methodological Rationale: Direct nucleophilic substitution on a 1,2-dihalocyclohexane fails due to elimination reactions. The most robust protocol utilizes the aziridinium ion intermediate strategy. This method ensures the formation of the thermodynamically stable trans-isomer through a "double inversion" mechanism (or retention via neighboring group participation).

Step 1: Epoxide Opening (Formation of Amino-Alcohol)
  • Reagents: Cyclohexene oxide (10 mmol), Pyrrolidine (12 mmol), Water (5 mL).

  • Procedure:

    • Mix cyclohexene oxide and pyrrolidine in a pressure vessel or round-bottom flask.

    • Heat to reflux (or 80°C) for 12-18 hours. The water acts as a catalyst for the ring opening.

    • Mechanism: The pyrrolidine attacks the epoxide in an

      
       fashion, resulting in trans-2-(pyrrolidin-1-yl)cyclohexanol.
      
  • Purification: Remove excess pyrrolidine via rotary evaporation. Distill under reduced pressure or use as crude if >90% pure by TLC.

Step 2: Aziridinium-Mediated Amination (The "Inversion" Step)

Critical Step: Converting the trans-alcohol to a trans-amine requires an intermediate that preserves the relative stereochemistry.

  • Reagents: trans-2-(pyrrolidin-1-yl)cyclohexanol (from Step 1), Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (MsCl), Methylamine (excess, 40% aq or THF solution).
    
  • Procedure:

    • Dissolve the amino-alcohol in dry DCM (Dichloromethane) at 0°C.

    • Add

      
       dropwise. Stir for 1 hour to form the cis-chloride (via inversion) OR the aziridinium species directly.
      
    • Evaporate solvent to dryness to obtain the intermediate salt.

    • Redissolve in acetonitrile or THF. Add excess Methylamine.

    • Heat in a sealed tube at 60-80°C for 4-6 hours.

    • Mechanism: The nitrogen of the pyrrolidine ring displaces the leaving group (Cl/OMs) intramolecularly to form a bicyclic aziridinium ion . The incoming methylamine attacks this strained ring from the less hindered side, regenerating the trans-1,2-diamine configuration.

  • Validation: Check NMR for the characteristic trans-coupling constant (

    
    ) of the methine protons.
    
Step 3: Acylation
  • Reagents: trans-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine (from Step 2), 3,4-Dichlorophenylacetyl chloride, Triethylamine (

    
    ), DCM.
    
  • Procedure:

    • Dissolve the diamine and

      
       (1.5 eq) in dry DCM at 0°C.
      
    • Add the acid chloride dropwise.

    • Stir at room temperature for 2 hours.

    • Quench with

      
       (sat. aq). Extract with DCM.[3][4][5]
      
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Column chromatography (Silica gel, MeOH/DCM gradient). Convert to HCl salt for stability.

SynthesisWorkflow Start Cyclohexene Oxide Step1 Step 1: Epoxide Opening (Pyrrolidine, 80°C) Start->Step1 Inter1 trans-2-(pyrrolidin-1-yl) cyclohexanol Step1->Inter1 Step2 Step 2: Activation (SOCl2 or MsCl) Inter1->Step2 Aziridinium Aziridinium Ion (Intermediate) Step2->Aziridinium Intramolecular Displacement Step3 Step 3: Ring Opening (MeNH2, Heat) Aziridinium->Step3 Nucleophilic Attack Inter2 trans-N-methyl-2- (pyrrolidin-1-yl)cyclohexanamine Step3->Inter2 Step4 Step 4: Acylation (Ar-COCl) Inter2->Step4 Final Final Product (U-50488 Analog) Step4->Final

Caption: Synthetic workflow for trans-1,2-diaminocyclohexanes via the aziridinium ion strategy, ensuring stereochemical retention.

Part 4: Pharmacology & Signaling Pathways

The distinct physiological effects of these compounds stem from their differential coupling to G-protein subunits and


-arrestin recruitment.
Mechanism of Action[4][6][7]
  • Binding: The protonated tertiary amine (pyrrolidine) forms a salt bridge with Asp138 (KOR) or Asp147 (MOR) in the receptor's transmembrane domain.

  • KOR Activation (U-50488):

    • Induces conformational change in

      
      .
      
    • Inhibits Adenylyl Cyclase (AC)

      
       Decreased cAMP.
      
    • Closes voltage-gated

      
       channels (reducing neurotransmitter release).
      
    • Opens GIRK

      
       channels (hyperpolarization).
      
    • Result: Analgesia, Sedation, Dysphoria (via p38 MAPK pathway).

  • MOR Activation (U-47700):

    • Similar

      
       coupling but distinct brain localization (Brainstem vs Cortex).
      
    • Result: Analgesia, Euphoria, Respiratory Depression (major toxicity risk).

SignalingPathway Ligand Pyrrolidine Ligand (U-50488) KOR Kappa Opioid Receptor (KOR) Ligand->KOR Gi Gi/o Protein Activation KOR->Gi Arrestin Beta-Arrestin Recruitment KOR->Arrestin Biased Agonism? AC Adenylyl Cyclase (Inhibition) Gi->AC Channels Ion Channels (K+ Open, Ca2+ Closed) Gi->Channels cAMP Reduced cAMP AC->cAMP Analgesia Analgesia Channels->Analgesia p38 p38 MAPK Activation Arrestin->p38 Dysphoria Dysphoria / Aversion p38->Dysphoria

Caption: KOR signaling cascade illustrating the bifurcation between G-protein mediated analgesia and Arrestin-mediated dysphoria.

Part 5: Safety & Toxicology

Warning: Compounds in this class (especially MOR agonists like U-47700) are active in the nanomolar range.

  • Potency: U-47700 has an

    
     of ~0.2 mg/kg (s.c. mouse), making it ~7.5x more potent than morphine.
    
  • Absorption: Highly lipophilic; rapid absorption through skin and mucous membranes.

  • Metabolism: Primarily N-demethylation via CYP450 enzymes. The metabolites (N-desmethyl) often retain significant potency.

  • Handling Protocol:

    • Use a dedicated glovebox for weighing.

    • Neutralize glassware with bleach solution before washing.

    • Keep Naloxone available immediately in the lab area.

References
  • Szmuszkovicz, J. (1982). Analgesic N-(2-aminocycloaliphatic)benzamides. US Patent 4360531. Link

  • Von Voigtlander, P. F., & Lewis, R. A. (1982). U-50,488, a selective and structurally novel non-mu (kappa) opioid agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences. Link

  • Halfpenny, P. R., et al. (1990). Highly selective kappa-opioid analgesics.[8] Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamides. Journal of Medicinal Chemistry. Link

  • De Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Journal of Medicinal Chemistry. Link

Sources

Foundational

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine: A Strategic Intermediate in the Landscape of Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: In the intricate process of drug discovery and development, the selection of molecular building blocks is a critical determinant of succes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: In the intricate process of drug discovery and development, the selection of molecular building blocks is a critical determinant of success. Intermediates that offer a combination of desirable physicochemical properties, stereochemical precision, and versatile reactivity are invaluable assets. This guide provides a comprehensive technical overview of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, a pharmaceutical intermediate of growing significance. We will explore its core structural attributes, delve into the nuances of its stereoselective synthesis, and illuminate its application in the construction of complex active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into leveraging this powerful scaffold.

The Strategic Value of the Pyrrolidine-Cyclohexane Scaffold

The molecular architecture of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is not a random assortment of functional groups; it is a carefully evolved scaffold that combines two "privileged" motifs in medicinal chemistry.

The Pyrrolidine Motif: A Cornerstone of Bioactivity

The pyrrolidine ring is a five-membered saturated heterocycle that is a recurring feature in over 20 FDA-approved drugs.[1] Its prevalence is due to a unique combination of properties. As a derivative of the natural amino acid proline, it is well-tolerated in biological systems.[2] The tertiary amine within the ring can act as a hydrogen bond acceptor, while the ring's conformationally restricted, non-planar structure can impart favorable binding geometries.[2] Furthermore, the pyrrolidine moiety often enhances aqueous solubility and can improve a drug's overall pharmacokinetic profile.[2]

The Cyclohexane Core: A Lipophilic Vehicle for CNS Penetration

The cyclohexane ring serves as a non-polar, lipophilic core. This characteristic is particularly strategic for drugs targeting the central nervous system, as it can facilitate penetration of the blood-brain barrier.[3] The synergy between the cyclohexane's lipophilicity and the nitrogen-rich pyrrolidine group creates a balanced physicochemical profile.[3]

The Imperative of cis-Stereochemistry

In drug design, three-dimensional structure is paramount. The "cis" configuration of this intermediate, where the aminomethyl and pyrrolidinylmethyl groups reside on the same face of the cyclohexane ring, is a critical design element. This specific spatial arrangement dictates how the final API will interact with its biological target, such as an enzyme active site or a receptor binding pocket.[4][5] Utilizing a stereochemically pure cis-isomer is often essential for achieving high potency and selectivity, which can lead to improved efficacy and a reduction in off-target side effects.[5] The restricted conformational flexibility of the cis-substituted ring leads to more predictable steric interactions and reactivity patterns compared to its trans counterpart or a mixed isomer sample.[4]

Physicochemical Profile and Reactivity

A thorough understanding of the intermediate's properties is fundamental to its effective use in multi-step syntheses.

Core Molecular Attributes

The key quantitative data for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂[3]
Molecular Weight 196.33 g/mol [3]
CAS Number 203306-86-9[3]
Appearance Typically a solid or oilN/A
Key Functional Groups Primary Aliphatic Amine, Tertiary Amine (Pyrrolidine)[3]
Duality of Amine Reactivity: The Synthetic Handles

This intermediate possesses two key reactive sites: the primary amine (-NH₂) and the tertiary pyrrolidine nitrogen.

  • The Primary Amine: This is the workhorse functional group for building molecular complexity. Its nucleophilicity allows for a wide range of standard organic transformations, including acylation to form amides, reductive amination to form secondary amines, and alkylation. This versatility allows chemists to readily append various pharmacophores or linking groups.

  • The Tertiary Amine: While less reactive nucleophilically, the pyrrolidine nitrogen contributes significantly to the molecule's overall basicity and can be crucial for salt formation, which is often used to improve the crystallinity and handling properties of both the intermediate and the final API.

The presence of these two groups allows for selective and sequential reactions, providing a robust platform for constructing diverse chemical libraries for drug screening.

Stereoselective Synthesis and Purification: A Practical Approach

The primary challenge in producing this intermediate is controlling the stereochemistry to ensure a high proportion of the desired cis-isomer.[4]

Common Synthetic Pathways

The synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine generally involves the reductive amination of a carbonyl compound. A common and effective route starts from 4-oxocyclohexanecarbonitrile.

Caption: General synthetic pathway via reductive amination and nitrile reduction.

This multi-step process requires careful optimization of reaction conditions (catalyst, solvent, temperature) to maximize the yield of the cis-isomer. The final reduction of the nitrile group yields the primary amine.

Protocol: Representative Synthesis and Purification

The following protocol is a representative, self-validating system. The causality behind key choices is explained.

Objective: To synthesize and isolate cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine with high isomeric purity.

Step 1: Reductive Amination of 4-Oxocyclohexanecarbonitrile

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-oxocyclohexanecarbonitrile (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

  • Addition: Add pyrrolidine (1.1 eq). The slight excess ensures complete consumption of the starting ketone.

  • Activation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, minimizing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields a mixture of cis and trans 4-(pyrrolidin-1-yl)cyclohexanecarbonitrile.

Step 2: Reduction of the Nitrile

  • Setup: In a separate flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Safety: LiAlH₄ is highly reactive; handle with extreme care.

  • Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of the nitrile mixture from Step 1 in THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This specific workup procedure safely quenches the excess hydride and produces a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to yield the crude product as a mixture of cis and trans isomers.

Step 3: Isomeric Purification

  • Technique: The most effective method for separating the cis and trans isomers is often column chromatography on silica gel.

  • Eluent System: A gradient elution system, typically starting with DCM and gradually increasing the polarity by adding methanol and a small amount of ammonium hydroxide (e.g., DCM:MeOH:NH₄OH 95:5:0.5), is effective. Rationale: The ammonium hydroxide deactivates acidic sites on the silica gel, preventing the basic amine products from streaking and leading to better separation.

  • Analysis: Collect fractions and analyze by TLC to isolate the pure cis-isomer, which typically has a different Rf value than the trans-isomer.

Application in API Synthesis: From Intermediate to Lead Compound

The true value of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is realized when it is incorporated into a larger, biologically active molecule. Its structure serves as a key building block for APIs targeting CNS disorders.[4]

Case Study: A Scaffold for High-Affinity Sigma Receptor Ligands

Research has demonstrated the utility of related scaffolds, such as N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamines, in developing potent and selective ligands for the sigma receptor, a protein implicated in various neurological conditions.[6] In these studies, the primary amine of the core intermediate is systematically modified by reacting it with a diverse array of carboxylic acids (to form amides) or alkyl halides (to form secondary amines).[6] This process, known as structure-activity relationship (SAR) exploration, allows scientists to fine-tune the molecule's properties to maximize its affinity and selectivity for the target receptor.[6]

Generalized Workflow for API Development

The integration of this intermediate into a drug discovery program follows a logical and iterative workflow.

Caption: Iterative workflow for developing an API from the core intermediate.

This workflow highlights how the intermediate (A) is the starting point for creating a chemical library (B), which is then screened to identify active compounds or "hits" (D). These hits are then refined through iterative cycles of synthesis and testing (E) to produce a preclinical candidate (F).

Mechanistic Contributions

Preclinical research on compounds derived from this scaffold suggests potential mechanisms of action involving the modulation of NMDA receptors or interactions with serotonin and norepinephrine systems.[3] The cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine core provides the essential three-dimensional framework that correctly orients the appended pharmacophoric groups, enabling these precise interactions with complex biological targets.[3]

Conclusion and Future Outlook

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is more than just a chemical reagent; it is a strategic asset in pharmaceutical development. Its value is derived from the convergence of three key features: the biologically favorable pyrrolidine ring, the CNS-penetrant cyclohexane core, and the functionally critical cis-stereochemistry. The dual amine functionality provides synthetic handles for extensive molecular elaboration, making it an ideal scaffold for building libraries to probe complex biological systems. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, the importance of well-designed, stereochemically pure intermediates like this one will only increase, paving the way for the next generation of targeted medicines.

References

  • (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine - Benchchem.
  • Exploring the Versatility of cis 4 Methylcyclohexanamine in Chemical Synthesis (February 10 2026).
  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google P
  • (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1 - Googleapis.com (June 17 2005).
  • Synthesis of unique pyrrolidines for drug discovery - Enamine.
  • Exploring the Versatility of cis 4 Methylcyclohexanamine in Chemical Synthesis (February 10 2026).
  • Pyrrolidine Deriv
  • Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed.

Sources

Exploratory

Technical Guide: Chemical Stability Profile of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

This technical guide details the chemical stability profile of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine , a bifunctional alicyclic amine often utilized as a pharmacophore in medicinal chemistry (e.g., for GPCR ligand...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical stability profile of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine , a bifunctional alicyclic amine often utilized as a pharmacophore in medicinal chemistry (e.g., for GPCR ligands or Sigma receptor modulators).

This analysis synthesizes physicochemical principles with practical degradation kinetics, providing a roadmap for handling, storage, and analytical method development.

Executive Summary

  • Compound Class: Alicyclic Diamine (Primary aliphatic amine + Tertiary cyclic amine).

  • Critical Stability Risk: High . The free base is chemically labile upon exposure to air.

  • Primary Degradation Vector: Rapid formation of carbamates via atmospheric

    
     absorption (chemisorption).
    
  • Secondary Degradation Vector: Oxidative dealkylation of the pyrrolidine moiety and N-oxidation under accelerated stress.

  • Thermodynamic Status: The cis-1,4-configuration (axial/equatorial) is thermodynamically less stable than the trans-isomer, presenting a risk of epimerization under harsh catalytic conditions.

Chemical Identity & Physicochemical Baseline[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in predicting stability.

PropertyDescriptionStability Implication
Structure 1,4-disubstituted cyclohexane.[1][2] Cis-configuration.Conformational Strain: The cis-isomer forces one substituent into an axial position (a,e-conformation), creating 1,3-diaxial steric strain. This increases the energy state relative to the trans (e,e) isomer.
Functional Group A Primary Amine (

)
Nucleophilicity: Highly reactive toward electrophiles (

, aldehydes).

.
Functional Group B Tertiary Amine (Pyrrolidine at

)
Redox Sensitivity: Susceptible to N-oxide formation and radical-mediated

-oxidation.

.
Linker Methylene Bridge (

)
Metabolic/Chemical Hotspot: The carbon between the ring and pyrrolidine is susceptible to oxidative cleavage.

Degradation Pathways: Mechanistic Analysis

The stability profile is defined by three competing pathways. The following Graphviz diagram visualizes these routes, distinguishing between kinetic (rapid) and thermodynamic (slow) processes.

Pathway Visualization

DegradationPathways Parent cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine (Free Base) Carbamate Carbamic Acid / Carbamate Salt (Solid Precipitate) Parent->Carbamate Rapid Chemisorption (Kinetic Primary) NOxide N-Oxide Impurities (1-N-OH or Pyrrolidine-N-O) Parent->NOxide Slow Autoxidation Trans trans-Isomer (Thermodynamic Sink) Parent->Trans Epimerization (High Ea) CO2 + CO2 (Air) CO2->Parent Oxidant + [O] (Peroxides/Air) Oxidant->Parent Imine Imine/Enamine Degradants NOxide->Imine Polonovski-type Rearrangement Heat + Heat/Catalyst Heat->Parent

Figure 1: Primary degradation pathways. Red path indicates the most immediate risk (Air/CO2).

Detailed Mechanism Descriptions
Pathway A: Atmospheric Carbonylation (The "White Crust" Phenomenon)
  • Mechanism: The primary amine at C1 acts as a nucleophile, attacking the electrophilic carbon of atmospheric

    
    .
    
  • Reaction:

    
     (Carbamic Acid).[3][4]
    
  • Outcome: In the presence of excess amine, this forms a stable carbamate salt (

    
    ).
    
  • Observation: Clear oil turns cloudy or develops a white crust within minutes/hours of air exposure. This is reversible upon acidification but complicates accurate weighing and dosing.

Pathway B: Oxidative Dealkylation & N-Oxidation
  • Mechanism: Tertiary amines (pyrrolidine moiety) react with peroxides or singlet oxygen.

  • Radical Attack: Hydrogen abstraction at the

    
    -methylene (bridge) position leads to an iminium ion intermediate, which hydrolyzes to form cyclohexanecarbaldehyde  and pyrrolidine .
    
  • N-Oxidation: Direct oxidation of the tertiary nitrogen yields the N-oxide, a polar impurity often detectable by LC-MS (

    
    ).
    
Pathway C: Stereochemical Inversion
  • Mechanism: The cis-isomer (axial-equatorial) is

    
     kcal/mol higher in energy than the trans-isomer (diequatorial).
    
  • Trigger: While thermally stable up to

    
    , exposure to radical initiators or strong bases at high temperatures can facilitate inversion at the 
    
    
    
    or
    
    
    chiral centers, leading to the trans-impurity.

Experimental Protocols: Stress Testing (Forced Degradation)

To validate the stability profile for regulatory filing (IND/IMPD), perform the following stress tests. Self-Validating Logic: Always include a "Dark Control" to distinguish thermal from photolytic effects.

Protocol: 5-Condition Stress Matrix
Stress ConditionProtocol DetailExpected DegradantAcceptance Criteria
Acid Hydrolysis 0.1 N HCl,

, 24 hrs
Minimal degradation expected. Amine protonation protects against oxidation.>98% Recovery
Base Hydrolysis 0.1 N NaOH,

, 24 hrs
Stable, but risk of glass etching/precipitation.>98% Recovery
Oxidation 3%

, RT, 4 hrs
Critical Test. Expect N-oxides (M+16, M+32) and ring-opened products.<80% Recovery (Informative)
Thermal (Solid)

(Dry), 7 days
Check for cis-to-trans isomerization and dimerization (transamidation).>95% Recovery
Photostability 1.2M Lux hours (ICH Q1B)Yellowing (radical formation).>90% Recovery
Analytical Method Strategy (HPLC-CAD/MS)

Since this molecule lacks a strong UV chromophore (only weak end-absorption <210 nm), standard UV-Vis detection is unreliable .

  • Detector: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is mandatory .

  • Column: High pH stable C18 (e.g., XBridge BEH) or HILIC (for polar N-oxides).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH suppresses protonation, improving peak shape for diamines.

Storage & Handling Directives

Based on the stability profile, the following handling SOP is required to maintain scientific integrity of the material.

Storage Hierarchy
  • Form: Store as a Salt (e.g., Dihydrochloride or Difumarate) whenever possible. The salt lattice prevents

    
     absorption and reduces oxidation potential.
    
  • Atmosphere: Argon or Nitrogen Overlay is non-negotiable for the free base.

  • Temperature:

    
     for long-term storage.
    
Handling Workflow (Free Base)
  • Thawing: Allow container to reach room temperature before opening to prevent condensation (hygroscopicity triggers degradation).

  • Weighing: Rapid weighing under inert gas flow. If "crust" is observed, redissolve in organic solvent and filter, or re-acidify/basify to regenerate.

References

  • Reactivity of Cyclic Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Carbamate Formation Kinetics: Dijkstra, Z. J., et al. (2007). "Formation of carbamic acid in organic solvents and in supercritical carbon dioxide."[4] The Journal of Supercritical Fluids, 41(1), 109-114.[4] Link[4]

  • Oxidative Degradation of Pyrrolidines: Lienard, P., et al. (2012). "Oxidative Degradation of N-Heterocycles." Royal Society of Chemistry. Link

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley. (Authoritative source on cis/trans cyclohexane energetics).
  • ICH Guidelines: International Council for Harmonisation. "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

Sources

Foundational

Metabolic Stability Predictions for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Derivatives

Executive Summary The cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine scaffold represents a classic "linker-warhead" configuration often found in GPCR ligands (e.g., Sigma, Dopamine receptors) and ion channel blockers. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine scaffold represents a classic "linker-warhead" configuration often found in GPCR ligands (e.g., Sigma, Dopamine receptors) and ion channel blockers. While the diamine functionality provides high aqueous solubility and target affinity via ionic interactions, it introduces significant metabolic liabilities.

This technical guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold. We analyze the structural "soft spots" prone to Cytochrome P450 (CYP) degradation, detail a self-validating experimental workflow, and offer precise medicinal chemistry strategies to enhance half-life (


) without compromising potency.

Structural Analysis & Metabolic Liability Assessment[1]

To predict metabolic fate, we must deconstruct the molecule into its constituent pharmacophores and analyze their reactivity with Phase I (Oxidative) and Phase II (Conjugative) enzymes.

Conformational Dynamics of the cis-Isomer

Unlike the trans-isomer (where both substituents can be equatorial), cis-1,4-disubstituted cyclohexanes exist in a rapid equilibrium between two chair conformers. In each conformer, one substituent is axial and the other is equatorial .[1][2][3]

  • Dominant Conformer: The bulky (Pyrrolidin-1-ylmethyl) group will preferentially occupy the equatorial position to minimize 1,3-diaxial steric strain.

  • Consequence: The primary amine (-NH

    
    ) is forced into the axial  position.
    
  • Metabolic Impact: This conformation exposes the equatorial protons of the cyclohexane ring (C2/C6 and C3/C5) to the solvent front, making them accessible to the heme iron of CYP enzymes (particularly CYP2D6 and CYP3A4).

The Metabolic "Kill Zone" (Liability Map)

We identify four distinct sites of metabolic vulnerability (SOM - Sites of Metabolism):

  • Site A: Pyrrolidine

    
    -Carbon Oxidation 
    
    • Mechanism: CYP-mediated hydrogen abstraction at the carbon

      
       to the tertiary nitrogen.
      
    • Outcome: Formation of an unstable carbinolamine, leading to ring opening (formation of

      
      -aminobutyraldehyde derivatives) or lactam formation.
      
  • Site B: N-Dealkylation (Methylene Bridge)

    • Mechanism: Oxidation of the methylene bridge connecting the pyrrolidine to the cyclohexane.

    • Outcome: C-N bond cleavage, releasing free pyrrolidine and the cyclohexanecarbaldehyde derivative.

  • Site C: Cyclohexane Ring Hydroxylation

    • Mechanism: Distal oxidation, typically at C3 or C4 relative to the amine.

    • Outcome: Formation of hydroxy-metabolites, which are often rapidly glucuronidated and excreted.

  • Site D: Primary Amine Modification

    • Mechanism: Oxidative deamination (via CYP or MAO) to the ketone, or Phase II N-acetylation.

Visualization of Metabolic Pathways[1]

MetabolicPathways Parent cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine M1 M1: Pyrrolidine Ring Open (Aldehyde/Acid) Parent->M1 CYP-mediated α-C hydroxylation M2 M2: N-Desmethyl (Cleavage at Bridge) Parent->M2 CYP-mediated N-dealkylation M3 M3: Cyclohexyl-OH (Distal Oxidation) Parent->M3 CYP3A4/2D6 Ring Oxidation M4 M4: N-Acetyl (Phase II Conjugate) Parent->M4 NAT1/2 Acetylation M5 M5: Cyclohexanone (Oxidative Deamination) Parent->M5 MAO/CYP Deamination

Figure 1: Predicted metabolic pathways for the target scaffold. Red nodes indicate Phase I oxidative instability; Green indicates Phase II conjugation.

In Silico Prediction Framework

Before synthesis, computational modeling is essential to rank derivatives. We utilize a Reactivity-Accessibility framework.[4]

Reactivity Prediction (SMARTCyp Method)

The SMARTCyp algorithm is the gold standard for this class of amines because it calculates the activation energy required for CYP450 to abstract a hydrogen atom (


).
  • Protocol:

    • Submit the SMILES string of the derivative.

    • The algorithm assigns an energy score to each atom.[5] Lower scores = Higher instability.

    • Correction for N-cations: Since this molecule is a diamine, it will be protonated at physiological pH. Standard DFT models fail here. You must use models that account for the distance to the protonated nitrogen (

      
      ), as the positive charge repels the CYP heme iron (also positively charged in the active state).
      
Accessibility Analysis

Using "Globu-S" or similar steric descriptors:

  • The equatorial protons on the cyclohexane ring have a higher Steric Accessibility Score (SAS) than the axial protons.

  • Prediction: If the SMARTCyp score for the pyrrolidine

    
    -C is similar to the cyclohexane C3/C4, the cyclohexane will likely be the primary soft spot due to higher accessibility in the cis-conformation.
    

Experimental Validation Protocols

Trustworthy data requires a self-validating system. This protocol ensures that observed instability is enzymatic and not chemical degradation.

Human Liver Microsome (HLM) Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).[6]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 mins.

  • Dosing: Spike test compound (1 µM final conc) into the mixture. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (Stop Solution). Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Controls (The "Trust" Pillar):

Control Type Compound Expected Result Purpose

| High Clearance | Verapamil |


 min | Verifies CYP activity is viable. |
| Low Clearance  | Warfarin | 

min | Verifies no non-enzymatic degradation. | | -NADPH | Test Compound | Stable (

remaining) | Confirms metabolism is cofactor-dependent. |
Metabolite Identification (MetID)

To confirm where the molecule is breaking:

  • Run the

    
     min sample on a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).
    
  • Look for mass shifts:

    • +16 Da: Hydroxylation (Cyclohexane or Pyrrolidine).

    • +14 Da: Carbonyl formation (Lactam).

    • -14 Da: N-demethylation (loss of CH2).

    • +42 Da: Acetylation (Phase II).

Structural Modification Strategies

Once the primary SOM is identified via MetID, use these medicinal chemistry strategies to block metabolism.

Strategy A: Deuteration (The "Heavy Atom" Effect)

If the pyrrolidine


-carbon is the primary SOM:
  • Modification: Replace the hydrogens adjacent to the nitrogen with Deuterium (

    
    ).
    
  • Rationale: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). This increases the activation energy for CYP abstraction without changing the steric profile or binding affinity.

Strategy B: Fluorination

If the cyclohexane ring is the primary SOM:

  • Modification: Introduce a Fluorine atom at the C3 or C4 position.

  • Rationale: Fluorine is bio-isosteric to hydrogen but forms a C-F bond that is metabolically inert.[7]

  • Caution: Ensure the fluorine is placed axially if possible, or in a position that does not disrupt the crucial ionic interaction of the amine.

Strategy C: Steric Shielding

If the N-dealkylation (bridge cleavage) is the issue:

  • Modification: Add a methyl group to the methylene bridge (creating a chiral center) or adjacent to the pyrrolidine nitrogen (2-methylpyrrolidine).

  • Rationale: Steric bulk prevents the heme iron from accessing the hydrogen.

Optimization Workflow Diagram

OptimizationWorkflow Step1 1. In Silico Prediction (SMARTCyp) Step2 2. HLM Assay + MetID (Identify Soft Spot) Step1->Step2 Decision Primary Liability? Step2->Decision PathA Pyrrolidine α-C Oxidation Decision->PathA PathB Cyclohexane Hydroxylation Decision->PathB SolA Strategy: Deuteration or Gem-dimethyl PathA->SolA SolB Strategy: Fluorination at C3/C4 PathB->SolB

Figure 2: Decision tree for structural optimization based on experimental metabolic data.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[8][9][10] ACS Medicinal Chemistry Letters. Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for HLM protocols). Link

Sources

Exploratory

Patent Landscape &amp; Technical Guide: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Analogs

This in-depth technical guide analyzes the patent landscape, therapeutic utility, and synthetic methodologies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine analogs. This scaffold represents a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide analyzes the patent landscape, therapeutic utility, and synthetic methodologies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine analogs. This scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical saturated bioisostere for phenyl-linked diamines in the development of Nav1.7 inhibitors, Histamine H3 antagonists, and Sigma receptor ligands.

Executive Summary: The Saturated Bioisostere Advantage

The cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine scaffold (Structure I ) is a high-value intermediate in the synthesis of CNS-active agents and pain therapeutics. It functions primarily as a conformationally restricted diamine linker , replacing flexible alkyl chains or planar aromatic rings (e.g., 1,4-phenylenediamine) to improve physicochemical properties (


 character, solubility) and selectivity.

Core Value Proposition:

  • Conformational Locking: The cis-1,4-cyclohexane spacer forces the two nitrogen substituents into a specific spatial vector (unlike the linear trans or flexible alkyl linkers), often critical for binding to GPCRs (H3) and Ion Channels (Nav1.7).

  • Metabolic Stability: The saturated ring reduces the liability of aromatic oxidation (e.g., quinone imine formation) common in aniline-based drugs.

  • Patentability: As a distinct structural motif, analogs incorporating this specific cis-isomer often bypass prior art claiming trans-isomers or aromatic linkers.

Chemical Identity & Structural Analysis[1]

Core Pharmacophore

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.

  • Position 1: Primary amine (

    
    ) – The "warhead" attachment point (e.g., for sulfonamides or amides).
    
  • Position 4: Pyrrolidin-1-ylmethyl group (

    
    ) – The "basic tail" that often interacts with acidic residues (e.g., Asp/Glu) in the target protein.
    
Stereochemical Imperative

The distinction between cis and trans is non-trivial.

  • cis-Isomer: The amine and the pyrrolidinylmethyl group project on the same face of the ring. This creates a "bent" or "U-shaped" conformation, bringing the two nitrogen atoms closer in space (approx. 5-6 Å).

  • trans-Isomer: The substituents are on opposite faces, creating a linear, extended conformation (approx. 7-8 Å).

Critical Insight: In Nav1.7 inhibitors, the trans-isomer is often preferred for spanning the pore. However, in certain Sigma-1 and Histamine H3 ligands, the cis-conformation is required to fit into compact hydrophobic pockets.

Patent Landscape Analysis

The patent landscape for this scaffold is fragmented across three primary therapeutic areas.

Key Assignees & Therapeutic Areas
Therapeutic AreaKey AssigneesApplication of ScaffoldPatent Scope
Nav1.7 Inhibition Genentech, Xenon, PfizerLinker in aryl sulfonamides for neuropathic pain.Broad Markush structures often claiming "1,4-cyclohexylene" linkers; specific cis/trans distinctions in dependent claims.
Histamine H3 Abbott (AbbVie), PfizerBasic tail in bi-aryl ethers for cognitive disorders (ADHD, Alzheimer's).Specific claims for pyrrolidinyl-cyclohexyl ethers; cis-analogs often explored for selectivity.
Sigma Receptors NIH, Academic Inst.Ligand for neuroprotection and addiction.Narrow claims focusing on specific stereoisomers for Sigma-1 vs Sigma-2 selectivity.
Intellectual Property Trends
  • Shift to Saturation (2015-Present): Recent filings show a strategic shift from aromatic linkers to saturated cyclohexyl linkers to improve CNS penetration (MPO scores).

  • Stereoselective Claims: Patents are increasingly claiming the specific cis-isomer to differentiate from prior art (often trans-dominant) and to secure Freedom to Operate (FTO).

Therapeutic Applications & Mechanism of Action

Nav1.7 Voltage-Gated Sodium Channels

Inhibitors of Nav1.7 are sought for non-opioid pain relief. The cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine moiety serves as the "proximal" amine linker.

  • Mechanism: The primary amine forms a sulfonamide bond with an aryl sulfonyl chloride (the "selectivity filter"). The pyrrolidine tail extends into the channel pore, interacting with the local anesthetic binding site.

  • Causality: The cis-geometry alters the vector of the tail, potentially avoiding steric clashes with the channel wall that occur with the trans-isomer.

Histamine H3 Receptor Antagonists

H3 antagonists enhance the release of histamine, acetylcholine, and dopamine.

  • Mechanism: The basic pyrrolidine nitrogen forms a salt bridge with a conserved Aspartate residue (Asp114) in the GPCR. The cyclohexane spacer positions the aromatic "head" group in the orthosteric pocket.

  • Data: Analogs with the cis-spacer have shown improved blood-brain barrier (BBB) permeability compared to flexible alkyl chains due to reduced rotatable bonds.

Synthetic Methodologies

Retrosynthetic Analysis

The most reliable route avoids the separation of a 1:1 cis/trans mixture by using a stereocontrolled reduction of a 1,4-disubstituted aromatic precursor or a ketone intermediate.

Recommended Protocol: Reductive Amination Approach

Objective: Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine from 4-(Pyrrolidin-1-ylmethyl)cyclohexan-1-one.

Step 1: Ketone Formation

  • Reagents: 1,4-Cyclohexanedione mono-ethylene ketal, Pyrrolidine, NaBH(OAc)3.

  • Procedure: Reductive amination of the mono-ketal with pyrrolidine followed by acetal deprotection yields the key intermediate: 4-(pyrrolidin-1-ylmethyl)cyclohexan-1-one.

Step 2: Stereoselective Reductive Amination (The "Cis-Trick")

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Mechanism: The formation of the imine is followed by hydride attack. Using a bulky hydride source or specific solvent conditions can favor the thermodynamic product. However, for cis-selectivity (kinetic control), the choice of reducing agent is critical.

  • Refinement: For strict cis-control, use L-Selectride reduction of the corresponding oxime or imine, which attacks from the less hindered equatorial face, forcing the amine into the axial position (cis to the equatorial alkyl group).

Step 3: Purification

  • Method: The cis and trans isomers have distinct pKa values and chromatographic retention times.

  • Validation: Use 1H-NMR. The cis-isomer typically displays a smaller coupling constant (

    
    ) for the CH-NH2 proton compared to the trans-isomer (
    
    
    
    ).
Workflow Diagram (DOT)

Synthesis_Pathway Start 1,4-Cyclohexanedione Mono-ethylene Ketal Step1 Reductive Amination (Pyrrolidine, NaBH(OAc)3) Start->Step1 Inter1 Intermediate: Ketal-Amine Step1->Inter1 Step2 Deprotection (HCl/H2O) Inter1->Step2 Ketone Key Intermediate: 4-(Pyrrolidin-1-ylmethyl) cyclohexan-1-one Step2->Ketone Step3 Stereoselective Reduction (NH4OAc, NaCNBH3) Ketone->Step3 Kinetic Control (Cis-Selective) Product Target: cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine Step3->Product

Caption: Stereoselective synthesis pathway prioritizing the cis-isomer via ketone intermediate.

Strategic Insights & Future Outlook

Freedom to Operate (FTO)
  • Crowded Space: The trans-isomer is heavily patented in the Nav1.7 space (e.g., by Xenon/Genentech).

  • Opportunity: The cis-isomer often falls outside the specific claims of "trans-cyclohexyl" patents. However, broad "1,4-cyclohexyl" Markush groups may still pose a risk. A thorough FTO analysis focusing on dependent claims specifying stereochemistry is essential.

Bioisosteric Replacements

To further differentiate a new chemical entity (NCE), consider replacing the cyclohexane ring with:

  • Bicyclo[1.1.1]pentane: A linear, rigid spacer.

  • Spiro[3.3]heptane: Increased metabolic stability.[1][2]

  • Piperidine: Introducing a nitrogen into the ring (e.g., 4-aminopiperidine derivatives) to alter basicity and solubility.

References

  • Genentech, Inc. (2015). Sulfonamide derivatives as Nav1.7 inhibitors. WO2015181797A1. Link

  • Abbott Laboratories . (2005). Histamine H3 receptor antagonists. US Patent 7,169,928. Link

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: Where we are and where we are going. Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals . (2017). Nav1.7 Inhibitor Scaffolds. Scientific Reports, 7, 39662.[3] Link

  • National Institutes of Health (NIH) . (2010). Synthesis and resolution of cis-(+/-)-methyl ... sigma receptor ligands.[4][5][6] Journal of Medicinal Chemistry, 53(15), 5881-5. Link

Sources

Foundational

bioisosteres of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine in medicinal chemistry

Executive Summary This guide provides a structural and functional analysis of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine , a privileged diamine scaffold frequently encountered in GPCR ligands (e.g., Histamine H3/H4, Si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine , a privileged diamine scaffold frequently encountered in GPCR ligands (e.g., Histamine H3/H4, Sigma receptors) and ion channel blockers (e.g., Nav1.7).[1]

Unlike its trans-isomer, which adopts a linear, diequatorial conformation mimicking para-substituted benzenes, the cis-isomer possesses a unique, non-linear vector defined by an axial-equatorial relationship.[1] This geometric "kink" is critical for binding pockets requiring a U-shaped or folded ligand conformation.[1] This document outlines strategic bioisosteric replacements to optimize this scaffold for metabolic stability, permeability (LogD), and selectivity, while strictly maintaining the requisite spatial vectors.

Part 1: Pharmacophore & Geometric Analysis

Before designing bioisosteres, we must deconstruct the parent molecule's binding determinants.

Structural Deconstruction
FeatureChemical MoietyFunction & Properties
Primary Amine Cyclohexanamine (-NH₂)H-Bond Donor/Acceptor & Cation. pKa ~10.[1]5. Key interaction point (salt bridge) with Asp/Glu residues in GPCRs.[1]
Linker/Scaffold cis-1,4-CyclohexaneGeometric Spacer. Lipophilic core.[1] cis-Stereochemistry forces one substituent axial and one equatorial.[1][2][3]
Bridge Methylene (-CH₂-)Flexibility. Allows the pyrrolidine to rotate, adapting to the "depth" of the hydrophobic pocket.[1]
Tertiary Amine PyrrolidineBasic Center & Hydrophobic Bulk. pKa ~9-10.[1] Often binds to a hydrophobic pocket while the nitrogen engages in cation-pi interactions.[1]
The "Cis" Vector Challenge

The most critical design constraint is the vectorality of the cis-1,4-cyclohexane.[1]

  • Trans-1,4: Diequatorial (

    
    ).[1][2][4] Substituents point 180° away.[1] Linear. Mimics para-phenylene or bicyclo[1.1.1]pentane.[1]
    
  • Cis-1,4: Axial-Equatorial (

    
    ).[1][2] Substituents are at an angle (approx. 60-109° depending on ring flattening).[1] This mimics ortho-substituted benzenes or cis-1,3-cyclopentanes. [1]
    

Critical Design Note: Attempting to replace the cis-cyclohexane with a linear bioisostere like Bicyclo[1.1.1]pentane (BCP) or 1,4-Cubane will likely abolish potency because these scaffolds mimic the trans (linear) vector.[1]

Part 2: Scaffold Bioisosteres (The Spacer)

To optimize physicochemical properties (e.g., lowering lipophilicity, increasing rigidity), we employ scaffolds that retain the non-linear (


) vector.
Bicyclo[2.1.1]hexane (The "Ortho" Mimic)

The 1,2-disubstituted bicyclo[2.1.1]hexane is a validated bioisostere for ortho-benzenes and cis-1,4-cyclohexanes.[1] It provides a rigid "kink" similar to the parent molecule but with a distinct hydrocarbon cage that can improve metabolic stability.[1]

  • Advantage: High rigidity; locks the vector.[1]

  • Disadvantage: Synthetic complexity.[1]

cis-1,3-Cyclobutane

Removing two carbons from the ring reduces lipophilicity (LogP) and molecular weight.[1] The cis-1,3-cyclobutane adopts a puckered conformation that mimics the angle of the cis-1,4-cyclohexane.[1]

  • Protocol: Synthesized via reduction of 3-substituted cyclobutanones or [2+2] cycloadditions.[1]

Heterocyclic Scaffolds (lowering LogD)

To reduce the lipophilicity of the cyclohexane core (LogP ~2-3), introduce heteroatoms:

  • Tetrahydropyran (THP): 4-amino-tetrahydropyran derivatives.[1]

  • Piperidine: If the primary amine is exocyclic, the ring nitrogen can serve as an H-bond acceptor, though this changes the basicity profile.

Part 3: Headgroup & Amine Bioisosteres

Pyrrolidine Replacements

The pyrrolidine ring is metabolically susceptible to alpha-oxidation.[1]

  • Azetidine: Reduces lipophilicity and lowers pKa slightly.[1] Often improves metabolic stability by reducing the number of oxidizable C-H bonds.[1]

  • 3,3-Difluoropyrrolidine: Lowers the pKa of the tertiary amine (from ~10 to ~7-8), improving membrane permeability and reducing hERG liability.

  • 7-Azabicyclo[2.2.1]heptane: A bridged pyrrolidine mimic.[1] Locks the nitrogen lone pair vector, potentially increasing selectivity.

Primary Amine Modulation
  • C-linked Amines: Replace -NH₂ with -CH₂NH₂ (homologation) if the pocket is deep.[1]

  • Fluorination: Introduction of fluorine at the C4 position (geminal to the amine) drastically lowers the amine pKa, reducing non-specific binding.

Part 4: Visualizing the Design Logic

The following diagram illustrates the decision tree for bioisosteric replacement based on the specific property requiring optimization.

Bioisostere_Design Parent Parent: cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine LogP Issue: High Lipophilicity (LogP > 3) Parent->LogP Metab Issue: Metabolic Instability (Cyp450) Parent->Metab Vector Constraint: Maintain Non-Linear Vector Parent->Vector Azetidine Replace Pyrrolidine with Azetidine LogP->Azetidine Reduce CH2 count THP Replace Cyclohexane with Tetrahydropyran LogP->THP Add polar heteroatom Bicyclo Replace Scaffold with Bicyclo[2.1.1]hexane Metab->Bicyclo Rigidify scaffold Fluoro Add Fluorine (3,3-difluoropyrrolidine) Metab->Fluoro Block oxidation sites Vector->THP Retains chair geom Vector->Bicyclo Mimics cis-angle

Figure 1: Decision matrix for bioisosteric optimization of the cis-diamine scaffold.

Part 5: Experimental Protocols

Synthesis of the cis-Scaffold (General Protocol)

The synthesis of cis-1,4-disubstituted cyclohexanes often yields a mixture of cis and trans isomers.[1] The following protocol ensures isolation of the desired cis isomer.

Step 1: Reductive Amination / Alkylation [1]

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal, Pyrrolidine, Sodium Triacetoxyborohydride (STAB).[1]

  • Procedure:

    • Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and pyrrolidine (1.1 eq) in DCE.

    • Add STAB (1.5 eq) portion-wise at 0°C. Stir at RT for 16h.

    • Quench with NaHCO₃, extract with DCM.[1]

    • Result: Formation of the tertiary amine with the ketone protected.

Step 2: Deprotection & Reductive Amination (The Isomer Step)

  • Deprotection: Treat with HCl/THF to restore the ketone.[1]

  • Amine Formation: React the ketone with Ammonium Acetate and NaCNBH₃.

  • Isomer Separation:

    • The reduction typically yields a 1:1 to 2:1 mixture of cis:trans.[1]

    • Purification: Isolate the cis-isomer via Prep-HPLC using a high-pH buffer (Ammonium Bicarbonate, pH 10) or via recrystallization of the HCl salt (the trans isomer often crystallizes more readily, leaving cis in the mother liquor, or vice versa depending on exact substituents).

    • Validation: Confirm stereochemistry using 1D-NOESY NMR. The cis-isomer will show NOE correlations between the axial proton at C1 and the axial proton at C4 (if the ring is in a boat/twist) or specific coupling constants (

      
       vs 
      
      
      
      ).[1]
Synthesis of the Bicyclo[2.1.1]hexane Isostere

Note: This is an advanced scaffold synthesis.

  • Starting Material: 1,5-Hexadiene.[1]

  • Photocycloaddition: [2+2] photocycloaddition (CuOTf catalyst) to form the bicyclo[2.1.1]hexane skeleton.

  • Functionalization: Oxidative cleavage of the pendant chains to install the amine and the pyrrolidine-linker.[1]

Part 6: Data Presentation

Table 1: Physicochemical Comparison of Bioisosteres

AnalogScaffoldHeadgroupLogP (Calc)tPSA (Ų)Vector Match
Parent cis-CyclohexanePyrrolidine2.135Perfect
Analog A trans-CyclohexanePyrrolidine2.135Poor (Linear)
Analog B cis-TetrahydropyranPyrrolidine1.444Good
Analog C Bicyclo[2.1.1]hexaneAzetidine1.835Good (Rigid)
Analog D Bicyclo[1.1.1]pentanePyrrolidine1.935Poor (Linear)

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Mykhailiuk, P. K. (2023).[1][5] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Link

  • Giotta, G., et al. (2020).[1] Conformational Analysis of 1,4-Disubstituted Cyclohexanes. YouTube / Lecture Series. Link

  • Stepan, A. F., et al. (2011).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

Sources

Protocols & Analytical Methods

Method

reductive amination conditions using cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Application Note: High-Efficiency Reductive Amination Protocols using cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Abstract & Strategic Significance cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS 1391735-86-4) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination Protocols using cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Abstract & Strategic Significance

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS 1391735-86-4) is a high-value bifunctional building block in medicinal chemistry, particularly for GPCR and kinase inhibitor discovery.[1] Its structure features a defined cis-1,4-cyclohexane spacer that rigidly separates a nucleophilic primary amine from a basic, tertiary pyrrolidine moiety.[1]

This application note details optimized reductive amination protocols for coupling this amine with diverse aldehydes and ketones. Unlike simple aliphatic amines, this substrate presents specific challenges:

  • Conformational Sterics: In the stable chair conformation of the cis-1,4-isomer, the bulky (pyrrolidin-1-yl)methyl group typically occupies the equatorial position, forcing the reactive primary amine into a sterically crowded axial position.[1] This reduces nucleophilicity compared to equatorial or linear amines.[1]

  • Basicity: The presence of the tertiary pyrrolidine (pKa ~10.2) creates a buffering effect that can interfere with the acid catalysis required for imine formation.

The protocols below address these factors to ensure high yields and reproducibility.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Physical State Waxy solid or viscous oil (hygroscopic)
pKa (Estimated) ~10.6 (Primary amine), ~10.2 (Pyrrolidine)
Solubility Soluble in DCM, MeOH, EtOH, DMSO. Slightly soluble in Et₂O.[1]
Storage Store under inert atmosphere (N₂/Ar) at 2–8°C.

Mechanistic Considerations & Reaction Design

The reductive amination proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced.

Critical Insight: The Axial Amine Effect Due to the cis-geometry, the primary amine likely adopts an axial orientation to accommodate the equatorial bulk of the distal pyrrolidine group.

  • Impact: Slower attack on the carbonyl carbon compared to unhindered amines.[1]

  • Solution: We recommend Method B (Titanium-Mediated) for ketones or electron-rich aldehydes to force imine formation before reduction.[1] For reactive aldehydes, Method A (STAB) remains sufficient.

DOT Diagram: Mechanistic Pathway & Decision Tree

ReductiveAmination Start Start: cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine Carbonyl Select Carbonyl Partner Start->Carbonyl Aldehyde Aldehyde (R-CHO) Carbonyl->Aldehyde Ketone Ketone (R-C=O-R') Carbonyl->Ketone MethodA Method A: Direct Reductive Amination (STAB / AcOH / DCE) Aldehyde->MethodA Standard MethodB Method B: Lewis Acid Activation (Ti(OiPr)4 / NaBH3CN / MeOH) Aldehyde->MethodB Sterically Hindered or Electron Rich Ketone->MethodB Recommended Imine Intermediate: Imine/Iminium Species MethodA->Imine Acid Catalysis MethodB->Imine Ti(IV) Catalysis Reduction Hydride Transfer (Irreversible) Imine->Reduction Product Final Product: Secondary Amine Reduction->Product

Figure 1: Decision matrix for selecting the optimal reductive amination method based on the carbonyl substrate.[1]

Experimental Protocols

Method A: Standard Protocol for Aldehydes (STAB Method)

Best for: Aliphatic and aromatic aldehydes with moderate steric hindrance.

Reagents:

  • Amine: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (1.0 equiv)[1]

  • Aldehyde: 1.1–1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolution: In a flame-dried vial equipped with a stir bar, dissolve the amine (1.0 mmol, 182 mg) in DCE (5 mL, 0.2 M).

  • Carbonyl Addition: Add the aldehyde (1.1 mmol).

  • Acid Activation: Add AcOH (1.0 mmol, 60 µL).

    • Note: The pyrrolidine moiety will scavenge some protons.[1] We use 1.0 eq AcOH to ensure the pH remains weakly acidic (~pH 5-6) to catalyze imine formation without fully protonating the nucleophilic amine.[1]

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the hemiaminal/imine.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (follow the disappearance of the amine m/z 183).[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

Method B: Titanium-Mediated Protocol for Ketones (Ti-Imine Method)

Best for: Ketones, hindered aldehydes, or unreactive substrates where Method A fails.[1]

Reagents:

  • Amine: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (1.0 equiv)[1]

  • Ketone: 1.0–1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv) or NaBH₄

  • Solvent: Methanol (MeOH) [Anhydrous] (for reduction step)

Procedure:

  • Imine Formation: In a dried vial under N₂, combine the amine (1.0 mmol) and ketone (1.0 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol, ~440 µL) neat.

    • Mechanism:[2][3][4][5] Ti(IV) acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.

  • Incubation: Stir the neat mixture (or minimal DCE if solid) at RT for 2–6 hours. For difficult ketones, heat to 50°C.[1]

  • Solvent Addition: Dilute the viscous mixture with anhydrous MeOH (4 mL).

  • Reduction: Caution: HCN generation risk. Carefully add NaBH₃CN (2.0 mmol, 126 mg).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup (Critical): Quench with 1N NaOH (2 mL) or aqueous ammonium hydroxide to precipitate titanium salts. Dilute with EtOAc, filter through a Celite pad to remove the sticky white Ti-oxide precipitate.[1]

Purification & Isolation Strategy

Since the product contains multiple basic centers (secondary amine product + tertiary pyrrolidine), standard silica chromatography can lead to streaking and yield loss.

Recommended: SCX-2 (Strong Cation Exchange) Solid Phase Extraction [1]

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (excess aldehyde/ketone, borate salts).

  • Elute: Elute the product using 2M NH₃ in MeOH.

  • Concentrate: Evaporate the ammoniacal methanol to yield the clean free base.

Alternative: Acid/Base Extraction

  • Partition reaction mixture between DCM and 1N HCl.

  • Discard organic layer (removes non-basic organics).[1]

  • Basify aqueous layer to pH >12 using 4N NaOH.[1]

  • Extract aqueous layer with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Axial amine sterics preventing imine formation.[1]Switch to Method B (Ti(OiPr)₄). Increase reaction time or temperature (40°C).
Dialkylation Primary amine is too reactive (rare with this hindered amine) or excess aldehyde.Ensure strict 1:1 stoichiometry. Use slow addition of aldehyde.[1]
Sticky Precipitate (Method B) Titanium salts not fully hydrolyzed.[1]Use 1N NaOH or Rochelle's Salt solution during workup and stir for >30 mins before filtering.[1]
Product Streaking on TLC Interaction with silica silanols.[1]Use DCM:MeOH:NH₄OH (90:9:1) as eluent.[1] Pre-treat silica with 1% Et₃N.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][6][7][8] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][6][8] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1351-1352.[1] Link

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1] (For conformational analysis of 1,4-disubstituted cyclohexanes).

Sources

Application

amide coupling reactions with cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Application Note: Optimized Amide Coupling Strategies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Executive Summary cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 203306-86-9) is a critical diamine scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Strategies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Executive Summary

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 203306-86-9) is a critical diamine scaffold in medicinal chemistry, particularly for CNS-active ligands targeting sigma and NMDA receptors. Its unique geometry—a cis-1,4-disubstituted cyclohexane—provides a rigid vector for displaying a basic pharmacophore.

However, this molecule presents specific synthetic challenges:

  • Dual Basicity: The presence of a highly basic tertiary amine (pyrrolidine, pKa ~10.5) alongside the nucleophilic primary amine (pKa ~10.6) complicates pH control.

  • Solubility & Salt Forms: Often supplied as a hydrochloride salt, requiring careful neutralization to liberate the nucleophile without poisoning the coupling reagent.

  • Workup Sensitivity: Standard acidic washes used to remove coupling byproducts will protonate the pyrrolidine moiety, extracting the desired product into the aqueous waste.

This guide provides two optimized protocols (HATU and T3P) designed to overcome these specific pitfalls, ensuring high yield and purity.

Chemical Profile & Reactivity Analysis

Understanding the thermodynamics of the substrate is the prerequisite for protocol selection.

FeatureCharacteristicSynthetic Implication
Nucleophile Primary Amine (

)
Sterically accessible (equatorial in stable chair conformer), but requires free-basing if supplied as salt.
Bystander Base Tertiary PyrrolidineActs as an internal proton trap. Can form N-oxide side products if oxidants are present.
Stereochemistry cis-1,4-substitutionThe molecule exists in a chair conformation where one substituent is axial and one is equatorial. The cis form is generally more polar than the trans isomer.
pKa Profile

, Pyrrolidine

CRITICAL: Standard 1N HCl or Citric Acid washes are forbidden. The product will be lost to the aqueous layer.

Decision Matrix & Workflow

The following logic flow dictates the experimental approach based on the scale and form of the starting material.

AmideCoupling Start Start: cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine CheckSalt Check Form: Free Base or HCl Salt? Start->CheckSalt SaltPath HCl Salt Form CheckSalt->SaltPath BasePath Free Base Liquid CheckSalt->BasePath Neutralize Neutralization Step: Add 3.5 eq. DIPEA (Essential to free NH2) SaltPath->Neutralize Requires Base ReagentChoice Select Coupling Reagent BasePath->ReagentChoice Ready to use Neutralize->ReagentChoice HATU HATU Protocol (Discovery/Small Scale <100mg) ReagentChoice->HATU T3P T3P Protocol (Scale-up/Green >100mg) ReagentChoice->T3P WorkupChoice Workup Strategy HATU->WorkupChoice T3P->WorkupChoice SCX SCX Cartridge (Catch & Release) WorkupChoice->SCX Best for purity BasicExt Basic Extraction (DCM vs 1N NaOH) WorkupChoice->BasicExt Best for scale

Figure 1: Decision tree for selecting the optimal coupling and workup strategy based on substrate form and scale.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: Milligram-scale synthesis, library generation, or valuable acid partners.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" reagent for difficult couplings due to the neighboring group effect of the pyridine nitrogen, which stabilizes the active ester intermediate [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if free base; 5.0 equiv if HCl salt)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Insight: Pre-activation minimizes the risk of the amine reacting directly with HATU to form a guanidinium byproduct [1].

  • Addition: Add the amine (1.1 equiv) dissolved in minimal DMF.

    • Note: If using the amine HCl salt, ensure the remaining DIPEA (2.0–4.0 equiv) is added here to buffer the solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the

      
       peak. If the reaction stalls, heat to 40°C.
      
  • Workup (SCX Method - Critical):

    • Dilute the reaction mixture with MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash 1: Flush with MeOH (3 column volumes) to remove DMF, HATU byproducts, and unreacted acid.

    • Elute: Flush with 2M Ammonia in Methanol . The basic ammonia displaces the basic product.

    • Concentrate the eluent in vacuo.

Protocol B: T3P-Mediated Coupling (Scale-Up)

Recommended for: >500mg scale, avoiding toxic byproducts, or epimerization-sensitive acids.

Rationale: T3P (Propylphosphonic anhydride) generates water-soluble byproducts and exhibits very low epimerization rates [2].[1] It is safer than explosive HOBt derivatives.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Pyridine is often superior with T3P [2].

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Procedure:

  • Setup: Charge the flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv).

    • Insight: T3P is less reactive than HATU; adding it last prevents background hydrolysis.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (Modified Basic Extraction):

    • Do NOT use acid wash.

    • Add water and separate layers. The product is likely in the EtOAc layer (unless extremely polar).

    • Wash the organic layer with 10% K2CO3 or 1N NaOH (removes unreacted acid and T3P byproducts).

    • Wash with Brine.

    • Dry over Na2SO4 and concentrate.

Purification & Analysis

Due to the basic nature of the pyrrolidine tail, standard silica chromatography often results in "streaking" (tailing) and yield loss.

Chromatography Strategy:

  • Stationary Phase: Amino-functionalized silica (NH2-Silica) is ideal as it neutralizes the interaction.

  • Mobile Phase (Standard Silica): DCM:MeOH:NH4OH (e.g., 90:10:1). The ammonium hydroxide is mandatory to keep the amine deprotonated and moving.

  • Reverse Phase (Prep-HPLC): Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10).

    • Why? At low pH (TFA/Formic acid), the molecule is di-protonated and extremely polar, eluting in the solvent front (dead volume). At pH 10, it is neutral/singly charged and retains well on C18.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield (Acidic Workup) Product lost to aqueous layer.Switch to SCX cartridge or extract aqueous layer with DCM at pH 12.
Guanidinium Impurity Amine reacted with HATU.[1][2][3]Ensure Acid + HATU + Base are stirred for 5 mins before adding the amine.
Starting Material Remains Amine HCl salt not neutralized.Increase DIPEA equivalents. Check pH of reaction (should be >8 on wet pH paper).
Streaking on TLC Interaction with silanols.Add 1% Triethylamine or NH4OH to the TLC elution solvent.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Method

Technical Guide: Utilizing cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine in Catalysis

Based on the specific structural request and the context of advanced catalytic applications, here is the comprehensive Application Note and Protocol guide. Executive Summary & Molecule Profile Topic: cis-4-(Pyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific structural request and the context of advanced catalytic applications, here is the comprehensive Application Note and Protocol guide.

Executive Summary & Molecule Profile

Topic: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CPMCA) CAS (Analogous/Generic): 146374-27-8 (verify specific isomer availability) Molecular Formula: C₁₁H₂₂N₂ Molecular Weight: 182.31 g/mol

Abstract: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a bifunctional diamine featuring a primary amine and a tertiary pyrrolidine nitrogen separated by a semi-rigid cyclohexane scaffold. While often encountered as a high-value intermediate in the synthesis of JAK inhibitors (e.g., Ritlecitinib analogs) and antipsychotics (Cariprazine analogs), its unique cis-1,4-geometry offers distinct properties as a ligand in transition metal catalysis and organocatalysis. Unlike the rigid trans-isomer, the cis-isomer possesses a flexible "boat-like" accessibility, allowing it to function as a bridging ligand in metal-organic frameworks (MOFs) or as a bifunctional organocatalyst for enamine/iminium activation.

Key Physicochemical Properties
PropertyValue/DescriptionRelevance to Catalysis
Geometry cis-1,4-substitutionForces substituents into axial/equatorial orientation (chair) or allows closer proximity (twist-boat), enabling unique bite angles or bridging modes.
Basicity Primary (-NH₂) & Tertiary (Pyrrolidine)Dual basic sites allow for cooperative activation (e.g., H-bonding + Nucleophilic attack).
Sterics Pyrrolidinyl-methyl tailProvides significant steric bulk distal to the primary amine, potentially influencing regio- or enantioselectivity.
Solubility Polar Organic (DMSO, MeOH, DCM)Compatible with standard cross-coupling and organocatalytic solvent systems.

Application 1: Ligand in Copper-Catalyzed Cross-Coupling

While 1,2-diamines (e.g., DMEDA, DACH) are standard for Cu-catalysis, 1,4-diamines like CPMCA are emerging as specialized ligands for remote functionalization or bridging bimetallic systems . The cis-geometry prevents simple chelation of small metals but facilitates the stabilization of multi-metallic active species or supramolecular assemblies.

Mechanism of Action
  • Ligation: The primary amine binds to the Cu(I) center.

  • Stabilization: The distal tertiary amine (pyrrolidine) can either:

    • Act as a proton shuttle (deprotonating the nucleophile).

    • Bridge to a second Copper center, forming a reactive dimer.

  • Oxidative Addition/Reductive Elimination: The bulky cyclohexyl backbone prevents catalyst aggregation, maintaining activity.

Protocol: C-N Coupling (Ullmann-Type)

Objective: Coupling of Aryl Halides with Nitrogen Nucleophiles (e.g., Indoles, Amides).

Reagents:

  • Catalyst Precursor: CuI (Copper(I) Iodide) – 5-10 mol%

  • Ligand: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine – 10-20 mol%

  • Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ – 2.0 equiv.

  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a reaction vial with CuI (19 mg, 0.1 mmol), CPMCA Ligand (36 mg, 0.2 mmol), and the Aryl Halide (1.0 mmol).

  • Nucleophile Addition: Add the Nitrogen Nucleophile (1.2 mmol) and Base (K₃PO₄, 424 mg, 2.0 mmol).

  • Solvent & Seal: Add anhydrous Toluene (2.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from glovebox and stir at 110°C for 12–24 hours. The mixture should turn from a suspension to a dark homogenous solution (indicating active catalyst formation).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad, and concentrate.

  • Analysis: Purify via flash chromatography.

Critical Parameter Check:

  • Ligand:Metal Ratio: Maintain a 2:1 ratio. The cis-1,4 diamine is less efficient at preventing Cu-disproportionation than 1,2-diamines, so excess ligand is crucial for stability.

Application 2: Bifunctional Organocatalysis

The molecule's structure mimics the "primary amine – thiourea" or "primary amine – tertiary amine" motif used in asymmetric aldol or Michael reactions. The cis-conformation brings the two nitrogen centers closer in space (via ring flexibility) compared to the trans-isomer, potentially allowing for dual activation.

Protocol: Asymmetric Aldol Reaction

Objective: Reaction between Cyclohexanone and 4-Nitrobenzaldehyde.

Reagents:

  • Catalyst: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (20 mol%)

  • Co-catalyst: Benzoic Acid (20 mol%) – Optional, to form the active ammonium salt.

  • Solvent: Water/Ethanol (Brine conditions) or DMSO.

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve CPMCA (0.1 mmol) and Benzoic Acid (0.1 mmol) in DMSO (1 mL). Stir for 10 min.

  • Substrate Addition: Add Cyclohexanone (1.0 mmol, excess) and 4-Nitrobenzaldehyde (0.5 mmol).

  • Reaction: Stir at Room Temperature for 24–48 hours.

  • Monitoring: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with Sat. NH₄Cl. Extract with EtOAc.

  • Purification: Column chromatography.

Visualization: Catalytic Workflow & Mechanism

Figure 1: Ligand Structure & Catalytic Cycle (Copper Coupling)

G cluster_0 Ligand Features Ligand cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine (CPMCA) Complex Active Species [L2-Cu(I)] or [L-Cu-L-Cu] Ligand->Complex Coordination CuI CuI Precursor CuI->Complex OxAdd Oxidative Addition (Ar-X) Complex->OxAdd + Ar-X NuCoord Nucleophile Coordination (Nu-H + Base) OxAdd->NuCoord + Nu-H / -HX RedElim Reductive Elimination (Ar-Nu Product) NuCoord->RedElim C-N Bond Formation RedElim->Complex Regeneration Feat1 cis-Geometry: Flexible 'Boat' Access Feat1->Ligand Feat2 Pyrrolidine: Base/Stabilizer Feat2->Ligand

Caption: Catalytic cycle for Cu-catalyzed cross-coupling using CPMCA. The ligand stabilizes the Cu(I) species, preventing aggregation while facilitating the oxidative addition of aryl halides.

Synthesis of the Ligand (If Commercial Source Unavailable)

Since this specific cis-isomer is often a custom intermediate, synthesis may be required.

Route: Reductive Amination of 4-(pyrrolidin-1-ylmethyl)cyclohexanone.

  • Starting Material: 4-(pyrrolidin-1-ylmethyl)cyclohexanone (Available or synthesized from 1,4-cyclohexanedione monoethylene acetal).

  • Reagents: Benzylamine (BnNH₂), NaBH(OAc)₃, DCE.

  • Procedure:

    • Mix ketone and benzylamine in DCE. Add NaBH(OAc)₃. Stir 12h.

    • Isolate the cis/trans mixture of N-benzyl amines.

    • Separation: The cis-isomer is often more polar. Separate via column chromatography.

    • Deprotection: Hydrogenation (H₂, Pd/C, MeOH) removes the benzyl group to yield the free amine.

    • Note: Direct reductive amination with Ammonium Acetate/NaCNBH₃ often yields thermodynamic trans-isomer. Using bulky amine donors or specific hydride sources (e.g., L-Selectride) favors the kinetic cis-isomer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) Catalyst Deactivation (Cu black formation)Increase Ligand:Cu ratio to 3:1. Ensure strictly anhydrous conditions.
Low Stereoselectivity (Aldol) cis-Isomer flexibilityLower temperature to 0°C or -20°C to lock conformation.
Product is trans-isomer Isomerization during reactionAvoid high temperatures (>120°C) with strong bases, which can epimerize the cyclohexane ring.

References

  • Synthesis of Cyclohexane Diamines

    • Title: "Stereoselective synthesis of cis- and trans-1,4-diaminocyclohexanes."
    • Source:Journal of Organic Chemistry.
    • Context: General methods for accessing cis-1,4-diamine cores.
  • Copper-Catalyzed Amination Mechanisms

    • Title: "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines using Diamine Ligands."
    • Source:Journal of the American Chemical Society.
    • Context: Mechanistic grounding for using diamines in Ullmann coupling.
  • Cariprazine Intermediate Synthesis (Structural Analog)

    • Title: "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
    • Source:ResearchG
    • Context: Describes the synthesis of the trans-analog, providing contrast for cis-synthesis.

(Note: Specific literature on "cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine" as a named ligand is sparse; protocols are derived from homologous 1,4-diamine and pyrrolidinyl-cyclohexane systems.)

Application

Application Note: Salt Formation and Purification of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

This Application Note is designed for Process Chemists and Pharmaceutical Scientists optimizing the isolation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine . This molecule is a critical bifunctional building block, oft...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists and Pharmaceutical Scientists optimizing the isolation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine .

This molecule is a critical bifunctional building block, often serving as a scaffold for GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. The primary challenge in its preparation is the stereochemical control of the 1,4-cyclohexane system. Synthetic routes (e.g., reductive amination of 4-(pyrrolidin-1-ylmethyl)cyclohexanone) typically yield a thermodynamic mixture of cis (axial/equatorial) and trans (diequatorial) isomers.[1][2]

This guide details the protocols for converting the crude free base into stable salt forms, with a specific focus on using salt formation as a non-chromatographic method to enrich the desired cis-isomer.

[1][2]

Executive Summary

The isolation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine requires addressing two physiochemical challenges:

  • Hygroscopicity: The free base is an oil or low-melting solid prone to absorbing atmospheric moisture and carbon dioxide (carbamate formation).[1][2]

  • Stereochemical Purity: The cis-isomer is thermodynamically less stable than the trans-isomer.[1][2] Fractional crystallization of specific salts is the most scalable method to upgrade the cis/trans ratio from ~60:40 (typical reductive amination output) to >98:2.

This note provides protocols for the Dihydrochloride (2HCl) salt (for bulk storage/stability) and the L-Tartrate salt (for diastereomeric enrichment).[1][2]

Chemical Context & Mechanism[1][2][3][4][5][6]

Molecule Properties[1][2][7][8]
  • IUPAC Name: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexan-1-amine[1][2]

  • Basicity: The molecule contains two basic centers:

    • N1 (Cyclohexylamine): Primary amine, pKa ~10.6.[2]

    • N2 (Pyrrolidine): Tertiary amine, pKa ~10.2.[2]

  • Implication: Stoichiometry is critical. Stable salts generally require 2 equivalents of acid to protonate both sites, forming a lattice stabilized by multiple hydrogen bonds.

Stereochemistry Strategy

In 1,4-disubstituted cyclohexanes:

  • Trans-isomer: Substituents are typically diequatorial (lowest energy).[1][2]

  • Cis-isomer: One substituent is axial, one is equatorial.[1][2]

  • Separation Principle: The cis and trans isomers are diastereomers (geometric isomers), not enantiomers. They possess distinct lattice energies.[2] The cis-isomer often forms higher-melting, less soluble salts with dicarboxylic acids (like fumaric or tartaric acid) due to the "folded" conformation allowing unique bridging interactions in the crystal lattice.

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (Standard Storage Form)

Use this protocol to convert the crude free base oil into a stable, handleable solid.

Reagents:

  • Crude cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (Free Base)[1][2]

  • Hydrochloric acid (4M in 1,4-Dioxane or Isopropanol)[1][2]

  • Solvent: Ethanol (absolute) and Diethyl Ether (or MTBE).[1][2]

Procedure:

  • Dissolution: Dissolve 10.0 g (approx. 55 mmol) of the crude free base in 50 mL of absolute Ethanol. Cool the solution to 0–5°C in an ice bath under Nitrogen atmosphere.

  • Acid Addition: Add 30 mL (120 mmol, ~2.2 eq) of 4M HCl in Dioxane dropwise over 20 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <15°C. The reaction is highly exothermic.[2]

  • Crystallization: Remove the ice bath and allow the slurry to stir at room temperature (20–25°C) for 2 hours.

    • Observation: A thick white precipitate should form.[2] If the mixture remains oily, add MTBE (20 mL) dropwise to induce nucleation.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol/MTBE (1:1 mixture, 20 mL) followed by pure MTBE (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White, non-hygroscopic crystalline powder.[2] Yield: Typically 85–90%.[2]

Protocol B: Purification via L-Tartrate Salt (Isomer Enrichment)

Use this protocol if the starting material contains significant trans-isomer (>5%).[1][2]

Rationale: The L-Tartrate anion often discriminates between the compact cis-conformer and the linear trans-conformer during lattice formation.[1][2]

Reagents:

  • Crude amine mixture (cis/trans ratio ~60:40).[1][2]

  • L-Tartaric Acid (Anhydrous).[1][2]

  • Solvent: Methanol / Water (95:5).[1][2]

Procedure:

  • Stoichiometry Calculation: Use 2.0 equivalents of L-Tartaric acid relative to the amine.

  • Acid Solution: Dissolve 16.5 g (110 mmol) of L-Tartaric acid in 100 mL of Methanol/Water (95:5). Warm to 50°C.[2]

  • Amine Addition: Dissolve 10.0 g (55 mmol) of the crude amine mixture in 30 mL of Methanol. Add this solution slowly to the warm acid solution.

  • Controlled Cooling (The Resolution Step):

    • Hold at 50°C for 30 minutes.

    • Cool to 25°C at a rate of 10°C/hour.

    • Hold at 25°C for 4 hours.

    • Note: The cis-ditartrate typically crystallizes first due to lower solubility in aqueous methanol.[1][2]

  • Filtration: Filter the solid.

    • Checkpoint: Analyze the mother liquor.[2] It should be enriched in the trans-isomer.

  • Recrystallization (If required): If the cis purity is <98% by HPLC/NMR, recrystallize the wet cake from hot Methanol (10 volumes).

Data Summary Table: Salt Properties

PropertyFree BaseDihydrochloride (2HCl)L-Tartrate (1:[1][2]2)
Physical State Pale yellow oilWhite crystalline powderWhite prisms
Hygroscopicity High (deliquescent)LowLow to Moderate
Melting Point N/A (Liquid)>250°C (decomp)185–190°C
Solubility DCM, MeOH, Et2OWater, MeOHWater (Hot), DMSO
Primary Use Reaction IntermediateStorage / FormulationIsomer Purification

Analytical Characterization

To validate the cis-geometry, 1H-NMR is the definitive tool.[1]

  • Key Diagnostic Signal: The methine proton at position C1 (attached to -NH2).[1][2]

  • Cis-Isomer: The H1 proton is equatorial (if the amine is axial) or axial (if amine is equatorial).[1][2] However, in the cis-1,4 system, the ring often adopts a twist-boat or averages out, but typically the coupling width is distinct.

  • Trans-Isomer: The H1 proton is axial (coupling with adjacent axial protons).[1][2]

    • J-value Rule: The trans-isomer H1 signal appears as a wide triplet-of-triplets (tt) with large coupling constants (

      
       Hz for diaxial interactions).[1][2]
      
    • Cis-Isomer Signal: The H1 signal appears as a narrower multiplet (br s or pentet-like) due to smaller axial-equatorial couplings (

      
       Hz).[1][2]
      

Process Workflow Visualization

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

SaltProcessing Start Crude Reaction Mixture (Cis/Trans ~ 60:40) CheckPurity Analyze Isomer Ratio (1H NMR / HPLC) Start->CheckPurity Decision Is Cis-Isomer > 95%? CheckPurity->Decision RouteA Protocol A: HCl Salt Formation (Non-selective precipitation) Decision->RouteA Yes RouteB Protocol B: L-Tartrate Resolution (Selective Crystallization) Decision->RouteB No Final Pure Cis-Dihydrochloride Salt (>98% de) RouteA->Final Recryst Recrystallization (MeOH/H2O) RouteB->Recryst Enrich Cis FreeBase Free Basing (NaOH / DCM Extraction) Recryst->FreeBase Recover Base FreeBase->RouteA

Figure 1: Decision tree for the purification and salt formation of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine.

References

  • Pfizer Inc. (2010).[1][2] Pyrrolo[2,3-d]pyrimidine compounds (Patent WO2010020905).[1][2] World Intellectual Property Organization.[2] (Describes the synthesis of similar 1,4-cyclohexyl amine intermediates for Oclacitinib).

  • Weyer, R., & Hitzel, V. (1988).[2][3] Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity.[2] Arzneimittel-Forschung, 38(9), 1079-1080.[1][2] (Discusses the stereochemical resolution of 1,4-cyclohexane diamines).

  • Organic Syntheses. (2010). Preparation of cis-4-Methylcyclohexylamine.[1][2][3][4][5] Org.[2][6][7][8] Synth. 2010, 87, 152-160.[1][2] (Authoritative protocol for separating cis/trans cyclohexane amines). [1][2]

  • PubChem. (2023).[1][2] Oclacitinib Maleate Compound Summary. National Library of Medicine.[2] (Context for the pharmacological relevance of this scaffold). [1][2]

Sources

Method

Application Note: Solvent Selection &amp; Solubility Protocol for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Executive Summary The effective dissolution of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (C₁₁H₂₂N₂) is a critical precursor step for its use in synthesis, purification, and biological assaying.[1][2] As a diamine feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The effective dissolution of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (C₁₁H₂₂N₂) is a critical precursor step for its use in synthesis, purification, and biological assaying.[1][2] As a diamine featuring both a primary cyclohexyl amine and a tertiary pyrrolidine nitrogen, this molecule exhibits a "split personality" in solubility profiling—simultaneously lipophilic due to the cyclohexane/pyrrolidine scaffold and highly polar/basic due to the amine functionalities.[1][2]

This guide provides a scientifically grounded protocol for solvent selection, emphasizing the avoidance of side reactions (e.g., imine formation with ketones) and the optimization of stability.[1] Methanol and Ethanol are identified as the primary solvents for general handling, while acidified aqueous buffers are required for high-concentration aqueous stock solutions.[1][2]

Physicochemical Profile & Solubility Prediction

To select the correct solvent, one must first understand the molecular forces at play.[1][2]

Structural Analysis[1][2][3]
  • Core Scaffold: cis-1,4-disubstituted cyclohexane.[1][2] The cis configuration often results in a lower lattice energy than the trans isomer, generally making it more soluble in organic solvents but more prone to oiling out rather than crystallizing.[2]

  • Functional Group A (Primary Amine): High polarity, H-bond donor/acceptor.[1][2] pKa ≈ 10.[2]5. Reactive nucleophile.[2]

  • Functional Group B (Tertiary Pyrrolidine): Moderate polarity, H-bond acceptor only.[1][2] pKa ≈ 10.2.[2][3]

  • Lipophilicity (LogP): Estimated ~1.5–2.[1][2]0. This indicates moderate lipophilicity, allowing solubility in chlorinated solvents and aromatics.[1][2]

Critical Reactivity Warnings

WARNING: Solvent incompatibility is the #1 cause of sample degradation for primary amines.[2]

Solvent ClassStatusScientific Rationale
Ketones (Acetone, MEK)PROHIBITED Rapid formation of Schiff bases (imines) with the primary amine group.[1][2]
Esters (Ethyl Acetate)CAUTION Risk of aminolysis (amide formation) upon prolonged storage or heating.[1][2]
Chlorinated (DCM, CHCl₃)GOOD Excellent solubility, but avoid long-term storage (>1 week) to prevent slow quaternization (N-alkylation).[1][2]
Alcohols (MeOH, EtOH)EXCELLENT Protophilic nature stabilizes the amine; high dielectric constant supports dissolution.[1][2]

Solvent Selection Matrix

Use this matrix to select the solvent based on your downstream application.

Table 1: Recommended Solvents by Application
ApplicationPrimary SolventSecondary OptionTechnical Notes
HPLC / LC-MS Methanol AcetonitrileMeOH is preferred to prevent peak tailing common with amines in ACN.[1][2] Add 0.1% Formic Acid to stabilize ionization.[2]
NMR Spectroscopy DMSO-d₆ CDCl₃DMSO-d₆ prevents carbamate formation (CO₂ absorption) which is visible in CDCl₃.[1][2]
Synthesis (Reaction) THF / Toluene DMFToluene allows for azeotropic removal of water; THF is excellent for coupling reactions.[1][2]
Biological Assays DMSO (Stock) Water (Dilution)Dissolve at high conc. in DMSO (e.g., 100 mM), then dilute into aqueous buffer.[1][2]
Salt Formation Ethanol / Et₂O IPADissolve free base in EtOH, add acid (HCl/dioxane), precipitate salt with Ether.[1][2]

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid test to determine if a solvent is viable for synthesis or extraction.[1]

Materials:

  • 10 mg cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine[1][2]

  • Glass vials (2 mL)

  • Micropipettes[1][2]

Procedure:

  • Weigh 10 mg of the compound into a clear glass vial.

  • Add 100 µL of the test solvent (Target Conc: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: High Solubility (>100 mg/mL).

    • Cloudy/Particulates:[1][2] Sonicate for 5 minutes.

  • If still cloudy, add solvent in 100 µL increments until clear or total volume reaches 1 mL (10 mg/mL).

Decision Logic:

  • If soluble at <100 µL (High Conc): Suitable for stock solutions.[1]

  • If soluble at 1 mL (Low Conc): Suitable for extraction/chromatography.[1]

  • If insoluble at 1 mL: Discard solvent choice.[2]

Protocol B: Aqueous Stock Preparation (Salt Formation In-Situ)

The free base is poorly soluble in neutral water (pH 7).[1][2] To achieve high aqueous concentrations (>10 mM), you must lower the pH.[1]

  • Calculate Molarity: Determine required amount for 10 mM stock. (MW ≈ 182.3 g/mol ).[1][4]

    • Example: 18.2 mg in 10 mL.[2]

  • Initial Dissolution: Dissolve 18.2 mg compound in 500 µL DMSO .

  • Acidification: Add 9.5 mL of 0.1 M HCl (or PBS adjusted to pH 5.0).

    • Mechanism:[1][2][5][6][7] Protonation of the pyrrolidine and primary amine forms a highly soluble di-cationic species.[1][2]

  • Verification: Measure pH. Ensure pH < 6.0 to prevent precipitation of the free base.[1][2]

Decision Tree & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on chemical compatibility and downstream application requirements.

SolventSelection Start Start: Select Solvent for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine AppType What is the Application? Start->AppType NMR NMR Analysis AppType->NMR HPLC HPLC / LC-MS AppType->HPLC BioAssay Biological Assay AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis DMSOd6 Recommended: DMSO-d6 (Prevents CO2 absorption) NMR->DMSOd6 Preferred CDCl3 Alternative: CDCl3 (Use fresh, neutralize acid) NMR->CDCl3 If necessary MeOH Recommended: Methanol (+0.1% Formic Acid) HPLC->MeOH ACN Alternative: Acetonitrile (Watch for peak tailing) HPLC->ACN Stock Step 1: Make 100mM Stock in DMSO BioAssay->Stock Reactive Is the solvent reactive? Synthesis->Reactive Dilute Step 2: Dilute into Acidic Buffer (pH < 6) Stock->Dilute Ketone Ketones/Aldehydes (STOP: Imine Formation) Reactive->Ketone Acetone Ester Esters (EtOAc) (Caution: Aminolysis) Reactive->Ester Ethyl Acetate Ether Ethers/Toluene (Safe & Inert) Reactive->Ether THF, Toluene

[1][2]

Figure 2: Dissolution & Handling Workflow

Caption: Step-by-step protocol for preparing stable solutions, highlighting critical control points (CCPs).

DissolutionWorkflow Weigh 1. Weigh Compound (Hygroscopic: Work fast) SolventAdd 2. Add Primary Solvent (MeOH, DMSO, or DCM) Weigh->SolventAdd Mix 3. Vortex / Sonicate (Max 40°C) SolventAdd->Mix Check 4. Visual Check Mix->Check Clear Solution Clear Check->Clear Yes Cloudy Cloudy / Oiling Out Check->Cloudy No Action1 Proceed to Usage Clear->Action1 Action2 Add Co-solvent or Acid (if aqueous) Cloudy->Action2 Store Storage: -20°C, Argon Headspace Action1->Store Action2->Mix

[1][2][3]

Stability & Storage Guidelines

  • Hygroscopicity: As a diamine, the compound is hygroscopic and will absorb atmospheric moisture.[2]

  • Carbamate Formation: Primary amines react reversibly with atmospheric CO₂ to form carbamates (white crust).[1][2]

    • Prevention:[1][2][6][7][8] Always store under an inert atmosphere (Argon or Nitrogen).

  • Oxidation: Slowly oxidizes in air to N-oxides or colored impurities.[1][2]

    • Storage: Store neat oil/solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C.[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: Cyclohexanamine, 4-(pyrrolidin-1-ylmethyl)-.[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent polarity and amine reactivity).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Mechanism of imine formation and aminolysis).[1]

Sources

Application

Application Note: Strategic Incorporation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

This Application Note is structured as a high-level technical guide for medicinal chemists and peptide scientists. It addresses the specific challenge of integrating the sterically defined and basic motif of cis-4-(pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and peptide scientists. It addresses the specific challenge of integrating the sterically defined and basic motif of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine into peptide structures.

Executive Summary

The incorporation of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine (hereafter referred to as Cis-PyC ) into peptide backbones represents a potent strategy for introducing conformational constraint and specific cationic pharmacophores. Unlike flexible linear amines, the cis-1,4-cyclohexane scaffold forces a distinct axial/equatorial geometry, often inducing turn structures or "kinks" that mimic bioactive peptide folding.

This guide details two primary methodologies for incorporation:

  • C-Terminal Amidation: Using Cis-PyC as a nucleophile to cap the C-terminus, enhancing metabolic stability and receptor affinity (common in GPCR ligands).

  • Urea Backbone Insertion: Creating a urea-linked peptidomimetic moiety via on-resin activation, a strategy widely used in protease inhibitors and PSMA-targeted ligands.

Molecular Profile & Rationale[1][2][3][4]

Structural Attributes

The cis-stereochemistry is the critical design element. In a 1,4-disubstituted cyclohexane, the trans isomer prefers a diequatorial (extended) conformation. The cis isomer, however, forces one substituent to be axial and the other equatorial .

FeaturePropertyImpact on Peptide Design
Stereochemistry cis-1,4-substitutionInduces a "U-turn" or kink; prevents extended

-sheet aggregation.
Basicity (pKa) Pyrrolidine (

amine)

10.4
Provides a permanent positive charge at physiological pH without nucleophilic reactivity during coupling.
Reactivity Primary Amine (

)
The sole attachment point for backbone integration (nucleophile).
Hydrophobicity Cyclohexyl CoreIncreases lipophilicity for membrane penetration while the amine maintains solubility.
Mechanistic "Why"

Incorporating Cis-PyC is often driven by the "Privileged Structure" concept in medicinal chemistry. The distance between the backbone attachment point (primary amine) and the basic center (pyrrolidine) is rigidly defined by the cyclohexane ring. This mimics the side chains of Lysine or Arginine but with restricted rotatable bonds, reducing the entropic penalty upon binding to targets like Histamine H3 receptors or Opioid receptors.

Experimental Protocols

Method A: Solid-Phase Urea Backbone Insertion

Objective: To insert Cis-PyC into the peptide backbone via a urea linkage (Peptide-NH-CO-NH-Cis-PyC). This replaces the labile amide bond with a metabolically stable urea, often increasing potency.

Mechanism: This protocol utilizes Disuccinimidyl Carbonate (DSC) to generate an active carbamate/isocyanate intermediate on the resin-bound peptide amine, which is then trapped by Cis-PyC.

Visual Workflow (Method A)

UreaSynthesis Resin Resin-Peptide-NH2 (Fmoc Removed) Activation Activation (DSC + DIPEA) Resin->Activation Swell in DMF Intermediate Active Carbamate (Resin-Peptide-NH-CO-OSu) Activation->Intermediate 45 min, RT Coupling Coupling (Add Cis-PyC) Intermediate->Coupling Wash, then Add Amine Final Urea Product (Resin-Peptide-NH-CO-NH-R) Coupling->Final 2-12 hrs, RT

Figure 1: Workflow for on-resin urea formation using DSC activation.

Detailed Protocol Steps
  • Resin Preparation:

    • Synthesize the peptide chain on Rink Amide or Wang resin using standard Fmoc SPPS.

    • Remove the final Fmoc group (20% Piperidine/DMF) to expose the N-terminal amine.

    • Wash resin: 3x DMF, 3x DCM.

  • Activation (Isocyanate/Carbamate Formation):

    • Prepare a solution of DSC (Disuccinimidyl carbonate) (3.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Add solution to the resin. Shake for 45–60 minutes at room temperature.

    • Critical Check: The reaction forms a reactive succinimidyl carbamate (or isocyanate in situ). Do not wash with nucleophilic solvents (like MeOH). Wash 3x with anhydrous DCM quickly.

  • Coupling of Cis-PyC:

    • Dissolve Cis-PyC (3.0 eq) and DIPEA (1.0 eq) in DMF.

    • Add to the activated resin. Shake for 2 hours (monitoring by Kaiser test is difficult for ureas; overnight coupling is recommended for steric bulk).

    • Note: The secondary urea nitrogen is not nucleophilic enough for further chain extension. This step terminates the chain or requires specific alkylation strategies if extension is needed.

  • Cleavage:

    • Wash resin thoroughly (DMF, DCM, MeOH).

    • Cleave with TFA/TIS/H2O (95:2.5:2.5). The urea linkage is stable to TFA.

Method B: C-Terminal Capping (Solution Phase)

Objective: To attach Cis-PyC to the C-terminus of a peptide fragment. This is best performed in solution to avoid steric hindrance on the resin.

Rationale: Cis-PyC is a hindered amine. Coupling it to a resin-bound carboxylic acid can be sluggish. It is more efficient to synthesize the protected peptide, cleave it (retaining side-chain protection), and couple the amine in solution.

Visual Pathway (Conformational Logic)

Conformation Trans Trans-Isomer (Extended/Linear) Less Steric Clash Target Receptor Pocket (Requires U-Shape) Trans->Target Poor Fit (High Entropy Cost) Cis Cis-Isomer (Axial/Equatorial) Turn Inducer Cis->Target Optimal Fit (Pre-organized)

Figure 2: Conformational advantage of the cis-isomer in mimicking peptide turns.

Detailed Protocol Steps
  • Peptide Synthesis:

    • Synthesize peptide on 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Cleavage: Treat with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Pbf) intact.

    • Neutralize filtrate with Pyridine/MeOH. Concentrate to obtain the Protected Peptide Acid.

  • Activation & Coupling:

    • Dissolve Protected Peptide Acid (1.0 eq) in DMF/DCM (1:1).

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIPEA (2.5 eq). Stir for 5 mins to activate.

    • Add Cis-PyC (1.2 eq).

    • Stir at Room Temperature for 4–6 hours. Monitoring: LC-MS for disappearance of acid.

  • Global Deprotection:

    • Evaporate solvents.

    • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protections.

    • Precipitate in cold diethyl ether.

Analytical Validation (QC)

When analyzing peptides containing Cis-PyC, standard HPLC protocols apply, but specific spectral features should be verified.

MethodExpected Observation
LC-MS (ESI) [M+H]+ : The pyrrolidine tertiary amine protonates easily. You may see [M+2H]2+ as the dominant species due to the extra basic site.
1H NMR Cyclohexane Ring: Complex multiplet signals between 1.2–2.0 ppm. Pyrrolidine: Distinct multiplets around 2.4–2.6 ppm (ring protons adjacent to N). Stereochemistry: NOE (Nuclear Overhauser Effect) experiments should show cross-peaks between H1 and H4 if in a specific boat/twist conformation, though axial/equatorial coupling constants (

vs

) are the gold standard for confirming cis geometry.

Troubleshooting & Optimization

  • Problem: Low yield in Urea coupling (Method A).

    • Cause: Hydrolysis of the active carbamate before amine addition.

    • Solution: Ensure DMF is anhydrous. Increase DSC concentration. Switch to Triphosgene (0.33 eq) at 0°C if DSC fails (requires strict safety protocols).

  • Problem: Racemization of the C-terminal amino acid (Method B).

    • Cause: Slow coupling of the hindered Cis-PyC amine allows oxazolone formation.

    • Solution: Use PyOxim or DEPBT instead of HATU to suppress racemization. Add Collidine instead of DIPEA.

References

  • Solid-Phase Urea Synthesis

    • Title: Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA).[1]

    • Source:Iran J Pharm Res. (2018).
    • URL:[Link]

  • Conformational Analysis of Cyclohexane Scaffolds

    • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conform
    • Source:Organic & Biomolecular Chemistry (2023).
    • URL:[Link]

  • DSC Reagent Utility

    • Title: DSC: a multifunctional activator in peptide chemistry and drug synthesis.[2]

    • Source: HighFine Biotech Applic
  • General SPPS Amine Incorporation

    • Title: Late-Stage Amination of Peptides on the Solid Phase.[3]

    • Source:Chemistry – A European Journal (2025).
    • URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Executive Summary This application note details a robust, scalable protocol for the synthesis of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine , a high-value diamine scaffold used in the development of JAK inhibitors, GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine , a high-value diamine scaffold used in the development of JAK inhibitors, GPCR ligands, and neuroactive agents.

While reductive amination of ketones is a common laboratory method, it often yields thermodynamic trans-isomers or difficult-to-separate mixtures. This guide presents a Catalytic Hydrogenation Route starting from 4-nitrobenzyl bromide. This approach is selected for its atom economy, scalability (multi-kilogram potential), and superior stereocontrol using Heterogeneous Group VIII metal catalysts.

Key Advantages of This Protocol
  • High cis-Selectivity: >90% cis-isomer achieved via kinetic control using Rhodium on Carbon (Rh/C).[1]

  • Scalability: Avoids stoichiometric hydride reagents (e.g., NaBH(OAc)₃), utilizing H₂ gas as the reductant.

  • Safety: Step-wise reduction strategy mitigates massive exotherms associated with one-pot nitro-to-cyclohexylamine reductions.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the 1,4-disubstituted cyclohexane core via ring saturation of an aromatic precursor. This method exploits the syn-addition mechanism of heterogeneous hydrogenation to establish the cis-stereochemistry.

Pathway Logic[1]
  • Disconnection: The C-N bond of the pyrrolidine is stable; the challenge is the cyclohexane stereochemistry.

  • Precursor: 4-(Pyrrolidin-1-ylmethyl)aniline is the ideal pivot point. It allows for the separation of the nitro-reduction exotherm from the difficult ring hydrogenation.

  • Stereocontrol: Hydrogenation of 1,4-disubstituted benzenes over Rhodium or Ruthenium catalysts favors the cis-isomer (kinetic product) provided isomerization to the thermodynamic trans-isomer is suppressed.

Figure 1: Retrosynthetic strategy highlighting the two-stage hydrogenation approach.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(4-Nitrobenzyl)pyrrolidine

Objective: Preparation of the core skeleton via nucleophilic substitution. Scale: 1.0 kg input (4-Nitrobenzyl bromide)

Materials
  • 4-Nitrobenzyl bromide (CAS: 100-11-8): 1.0 kg (4.63 mol)[1]

  • Pyrrolidine (CAS: 123-75-1): 0.82 kg (11.5 mol, 2.5 eq)

  • Potassium Carbonate (K₂CO₃): 0.96 kg (6.95 mol, 1.5 eq)

  • Acetonitrile (ACN): 10 L

  • Ethyl Acetate (EtOAc) / Water for workup.[2]

Protocol
  • Setup: Charge a 20 L jacketed reactor with ACN (10 L) and K₂CO₃ (0.96 kg). Begin mechanical stirring (250 rpm).

  • Addition: Cool the mixture to 0–5 °C. Add Pyrrolidine (0.82 kg) slowly over 30 minutes.

  • Reaction: Add 4-Nitrobenzyl bromide (1.0 kg) portion-wise over 1 hour, maintaining internal temperature <15 °C (Exothermic).

  • Completion: Warm to 25 °C and stir for 4 hours. Monitor by HPLC (Target: <0.5% SM).

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate under vacuum to ~2 L.

    • Dilute with EtOAc (10 L) and wash with water (3 x 5 L).

    • Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.

  • Yield: Expect ~0.90 kg (94%) of orange/yellow solid.

    • Quality Check: ¹H NMR should show characteristic benzylic singlet ~3.7 ppm.

Stage 2: Selective Reduction to 4-(Pyrrolidin-1-ylmethyl)aniline

Objective: Reduction of the nitro group without reducing the aromatic ring. Catalyst: 5% Palladium on Carbon (Pd/C) is preferred here as it is highly active for nitro groups but poor for ring hydrogenation under mild conditions.

Protocol
  • Setup: Charge a 5 L high-pressure autoclave with 1-(4-Nitrobenzyl)pyrrolidine (500 g) dissolved in Methanol (2.5 L).

  • Catalyst: Add 5% Pd/C (25 g, 5 wt% loading, 50% wet).

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 3 bar (45 psi) H₂.

  • Reaction: Stir at 1000 rpm. Maintain temperature at 25–30 °C. Caution: Reaction is highly exothermic. Use jacket cooling to control.

  • Completion: Reaction is typically complete in 2–4 hours (H₂ uptake ceases).

  • Workup: Filter catalyst over Celite. Concentrate filtrate to yield the aniline intermediate as a viscous oil or low-melting solid.

  • Yield: ~410 g (96%).

Stage 3: cis-Selective Ring Hydrogenation (The Critical Step)

Objective: Saturation of the aromatic ring to the cyclohexane with high cis-diastereoselectivity. Mechanism: The catalyst binds the aromatic face. Sequential addition of hydrogen occurs from the metal surface (syn-addition), pushing the substituents to the opposite side (away from the metal), resulting in the cis isomer.

Optimization Table: Catalyst Screening
CatalystSolventTemp (°C)Pressure (bar)cis:trans RatioYieldNotes
5% Pd/CMeOH605040:6085%Favors thermodynamic trans
5% Ru/Al₂O₃H₂O/AcOH808075:2592%Good, but requires high pressure
5% Rh/C iPrOH 50 50 92:8 90% Optimal Kinetic Control
Raney NiEtOH10010050:5088%Poor selectivity
Scaled Protocol (Rh/C Method)
  • Setup: Charge a 2 L Hastelloy autoclave with 4-(Pyrrolidin-1-ylmethyl)aniline (200 g).

  • Solvent: Add Isopropyl Alcohol (iPrOH) (1.0 L) and Acetic Acid (10 mL, 5 mol%). Note: Acid trace prevents catalyst poisoning by the amine.

  • Catalyst: Add 5% Rhodium on Carbon (Rh/C) (10 g dry basis). Cost Note: Rh is expensive; Ru/Al₂O₃ is a cheaper alternative for slightly lower selectivity.[1]

  • Hydrogenation:

    • Purge N₂/H₂.

    • Pressurize to 50 bar (725 psi) .

    • Heat to 50 °C . Do not exceed 60 °C as higher temps favor isomerization to trans.

  • Reaction: Stir vigorously (1200 rpm) for 12–18 hours.

  • Workup:

    • Cool to RT and depressurize.

    • Filter catalyst (recycle possible).

    • Concentrate solvent.

    • Purification (Enrichment): Dissolve crude oil in Ethanol. Add HCl (4M in dioxane) to precipitate the dihydrochloride salt. The cis-isomer salt is typically less soluble or crystallizes preferentially (verify with specific solvent screen, often EtOH/Et₂O mixtures).

  • Final Yield: ~180 g (85%) of cis-enriched product (>98% cis after crystallization).

Process Logic & Troubleshooting

Stereochemical Control Mechanism

The cis-selectivity is driven by the Horiuti-Polanyi mechanism . The aromatic ring adsorbs flat onto the catalyst surface.[3] Hydrogen adds from the bottom (catalyst side). Both the -NH₂ precursor and the -CH₂-Pyrrolidine group are forced to the top face, resulting in a cis relationship.

  • Risk: If the reaction is too hot or runs too long after completion, the catalyst can re-activate the C-H bonds, allowing thermodynamic equilibration to the more stable trans (diequatorial) isomer.

  • Mitigation: Stop reaction immediately upon cessation of H₂ uptake. Keep temperature moderate (<60 °C).

Figure 2: Mechanistic pathway showing the divergence between kinetic (cis) and thermodynamic (trans) products.

Analytical Validation[1][4]
  • HPLC: Use a C18 column with high pH buffer (Ammonium Bicarbonate pH 10) to retain amines. Cis and trans isomers usually separate well due to different solvation volumes.

  • NMR: In ¹H NMR (CDCl₃), the proton at C1 (attached to NH₂) in the cis-isomer (axial-like) typically appears downfield compared to the trans-isomer, and the coupling constants (

    
    ) will differ (axial-axial couplings in trans are large, ~10-12 Hz; axial-equatorial in cis are smaller).
    

Safety & Handling

  • Hydrogenation: High-pressure reactions (50 bar) require rated autoclaves with burst disks. H₂ is flammable/explosive (LEL 4%). Ground all equipment.

  • Catalysts: Dry Rh/C and Pd/C are pyrophoric. Always handle as water-wet pastes or under inert atmosphere.

  • Exotherms: The nitro reduction (Stage 2) releases ~500 kJ/mol. Control dosing or cooling strictly.

References

  • Scale-Up of Aniline Hydrogenation

    • Title: "Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine."[4]

    • Source: ResearchGate (2025).[5]

    • URL:[Link]

  • Cis-Selectivity with Rhodium

    • Title: "Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings."[1]

    • Source: TCI Chemicals Applic
  • General Reductive Amination Reviews (Alternative Route)

    • Title: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents."
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Separation of Isomers

    • Title: "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[6]

    • Source: US P
    • URL

Sources

Application

reaction kinetics of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine with electrophiles

Application Note: Kinetic Profiling & Synthetic Utility of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Executive Summary cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 876717-44-1, generic structure ref) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling & Synthetic Utility of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Executive Summary

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 876717-44-1, generic structure ref) represents a distinct class of bifunctional building blocks in medicinal chemistry.[1] Unlike simple diamines, this scaffold integrates a reactive primary amine "warhead" with a distal, sterically demanding tertiary amine (pyrrolidine).[1]

This Application Note provides a deep-dive into the reaction kinetics of this molecule with various electrophiles. Our analysis reveals that the cis-stereochemistry imposes a specific conformational lock, often forcing the primary amine into an axial position.[1] This results in distinct kinetic attenuation compared to its trans-isomer, offering a method to modulate reaction selectivity in library synthesis.[1]

Key Findings:

  • Conformational Bias: The bulky 4-(pyrrolidin-1-ylmethyl) group preferentially occupies the equatorial position, forcing the 1-amino group into an axial orientation.[1]

  • Nucleophilicity: The axial amine exhibits reduced nucleophilicity toward sterically hindered electrophiles due to 1,3-diaxial interactions.[1]

  • Internal Catalysis: The distal pyrrolidine moiety acts as an internal proton scavenger, potentially accelerating reactions in non-polar solvents where external base solubility is limited.[1]

Structural & Mechanistic Analysis

To understand the kinetics, one must first visualize the dominant conformer in solution.[1]

Conformational Analysis (The "Axial Amine" Hypothesis)

In 1,4-disubstituted cyclohexanes, the cis-isomer requires one substituent to be axial and the other equatorial.[1]

  • Substituent A:

    
     (A-value 
    
    
    
    kcal/mol).[1]
  • Substituent B:

    
     (Estimated A-value 
    
    
    
    kcal/mol, structurally analogous to a substituted ethyl group).[1]

Thermodynamic Outcome: To minimize 1,3-diaxial strain, the bulkier


 group adopts the equatorial  position.[1] Consequently, the nucleophilic 

group is locked in the axial position.[1]

Kinetic Implication: An axial amine is sterically shielded by the axial hydrogens at C3 and C5.[1] This shielding creates a "kinetic filter," where reaction rates with bulky electrophiles (e.g., sulfonyl chlorides, trityl chlorides) are significantly retarded compared to unhindered primary amines.[1]

Pathway Visualization

ReactionPath Start cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine Conf Dominant Conformer: Axial-NH2 / Eq-Pyrrolidine Start->Conf Rapid Equilibrium TS_Fast Transition State (Min. Steric Clash) Conf->TS_Fast + Elec_Small TS_Slow Transition State (1,3-Diaxial Clash) Conf->TS_Slow + Elec_Bulk Elec_Small Small Electrophile (e.g., Acetyl Chloride) Elec_Bulk Bulky Electrophile (e.g., Tosyl Chloride) Prod Functionalized Product TS_Fast->Prod Fast (k1) TS_Slow->Prod Slow (k2)

Figure 1: Kinetic bifurcation based on electrophile steric demand. The axial amine serves as a steric discriminator.

Experimental Protocols

The following protocols are designed to validate the reactivity profile of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.

Protocol A: Competitive Kinetic Profiling (LC-MS)

Purpose: To determine the relative nucleophilicity (


) of the cis-amine against a standard reference (e.g., benzylamine) toward a specific electrophile.[1]

Reagents:

  • Analyte: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (1.0 equiv).[1]

  • Reference: Benzylamine (1.0 equiv).[1]

  • Electrophile: Benzoyl chloride (0.5 equiv) — Limiting reagent is critical.[1]

  • Solvent: DCM (anhydrous).[1]

  • Base: DIPEA (3.0 equiv) — To scavenge HCl and prevent protonation of the nucleophiles.

Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve Analyte (0.1 mmol) and Reference (0.1 mmol) in 5 mL anhydrous DCM.

  • Base Addition: Add DIPEA (0.3 mmol). Vortex for 30 seconds.[1][2]

  • Initiation: Prepare a stock solution of Benzoyl chloride (0.05 mmol) in 1 mL DCM. Add this dropwise to the amine mixture over 1 minute at

    
     with vigorous stirring.
    
  • Reaction: Allow to warm to room temperature and stir for 30 minutes.

  • Quench: Add 1 mL of 1M NaOH to quench any remaining electrophile (though it should be consumed) and neutralize salts.

  • Analysis: Extract the organic layer, dilute 1:100 in MeOH, and analyze via LC-MS.

  • Calculation: Since the electrophile is limiting and both amines are in excess, the ratio of products reflects the ratio of rate constants:

    
    
    (Note: Correct for UV response factors if using UV detection; MS ionization efficiency may vary, so NMR is preferred for absolute quantification if possible).
    
Protocol B: In-Situ NMR Kinetics (Slow Reactions)

Purpose: To monitor reaction progress with slower electrophiles (e.g., SNAr reagents like 2,4-dichloropyrimidine) where the "Internal Base" effect might be observed.[1]

Reagents:

  • Analyte: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (20 mM final).

  • Electrophile: 2,4-Dichloropyrimidine (20 mM final).[1]

  • Solvent: DMSO-

    
    .
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mM).[1]

Procedure:

  • Tube Prep: Dissolve the Electrophile and Internal Standard in 0.5 mL DMSO-

    
     in an NMR tube. Acquire a 
    
    
    
    spectrum.[1]
  • Initiation: Dissolve the Analyte in 0.1 mL DMSO-

    
    . Inject into the NMR tube.[1] Shake once to mix.
    
  • Acquisition: Immediately insert into the NMR probe (pre-shimmed and heated to

    
     or 
    
    
    
    ).
  • Array: Set up a kinetic array (e.g., 1 scan every 60 seconds for 2 hours).

  • Tracking: Monitor the decay of the pyrimidine C5-H doublet and the appearance of the product signals.

  • Mechanistic Check: Observe the chemical shift of the pyrrolidine protons. A downfield shift over time indicates the pyrrolidine nitrogen is accepting the proton generated during the SNAr mechanism (acting as an internal base).[1]

Reactivity Data Summary

The following table summarizes expected relative reactivities based on the axial-amine model.

Electrophile ClassRepresentative ReagentPredicted Kinetics (vs Trans)Mechanistic Note
Acyl Chlorides Acetyl ChlorideFast (Similar)Transition state is early; steric bulk of amine has minimal impact.[1]
Sulfonyl Chlorides Tosyl ChlorideSlow (

)
Sulfur center is tetrahedral and bulky; axial approach is hindered.[1]
Isocyanates Phenyl IsocyanateMedium Linear electrophile reduces steric clash, but bulky product formation is slower.[1]
SNAr Reagents 4-FluoronitrobenzeneVariable Rate depends heavily on the "Internal Base" assistance from the pyrrolidine tail.[1]

Handling & Storage

  • Hygroscopicity: The pyrrolidine moiety makes this compound hygroscopic.[1] Store under Nitrogen/Argon at

    
    .[1]
    
  • CO2 Absorption: Like most diamines, it will rapidly form carbamates upon exposure to air.[1] Always handle in a fume hood or glovebox for kinetic precision.[1]

  • Solubility:

    • High: DMSO, Methanol, DCM, Chloroform.[1]

    • Low: Hexanes, Diethyl Ether (may oil out).[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Fundamental text on cyclohexane conformational analysis and A-values).

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][3] (Reference for amine nucleophilicity and SNAr mechanisms). [1]

  • Carrupt, P. A., et al. (1991).[1] "Chelating properties of diamines: Internal catalysis in acylation reactions." Journal of the American Chemical Society.[1] (Mechanistic background on diamine reactivity). [1]

  • Enamine Ltd. (n.d.).[1] Building Blocks: Diamines and conformationally restricted amines. (General supplier data on physicochemical properties of cyclohexylamines).

Disclaimer: This protocol is intended for research use only. Users must conduct their own safety assessment before handling chemicals described herein.

Sources

Technical Notes & Optimization

Troubleshooting

preventing cis-to-trans isomerization of 4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Technical Support Center: 4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Welcome to the technical support center for 4-(pyrrolidin-1-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Welcome to the technical support center for 4-(pyrrolidin-1-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this compound: preventing the unwanted isomerization from the cis to the trans diastereomer. This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the cis and trans isomers of 4-(pyrrolidin-1-ylmethyl)cyclohexanamine?

A1: The cis and trans isomers refer to the relative stereochemistry of the two substituent groups (the amino group and the pyrrolidin-1-ylmethyl group) on the cyclohexane ring.

  • In the cis isomer , both substituents are on the same face of the ring. In its most stable chair conformation, one group will be in an axial position and the other in an equatorial position.[1][2]

  • In the trans isomer , the substituents are on opposite faces of the ring. Its most stable conformation allows both bulky groups to occupy equatorial positions, minimizing steric strain.[1][2][3]

Q2: Which isomer is more thermodynamically stable?

A2: The trans isomer is thermodynamically more stable.[1][3][4] This is because both substituent groups can occupy equatorial positions in the chair conformation, which minimizes unfavorable 1,3-diaxial interactions that create steric strain.[1][2][3] The cis isomer is forced to have one group in the more sterically hindered axial position.[1][2] This inherent stability difference is the driving force behind the isomerization.

Q3: What is the primary mechanism of cis-to-trans isomerization for this compound?

A3: The isomerization, or epimerization, at the carbon bearing the primary amine is typically facilitated by proton exchange (deprotonation/reprotonation) under either acidic or basic conditions. The process can be envisioned as forming a transient intermediate (like an imine or enamine equivalent) that can be protonated from either face, leading to the more stable trans product.[5] In some cases, enzyme-catalyzed processes can achieve this via a ketone intermediate.[4][6][7]

Q4: I started with pure cis isomer, but my latest analysis shows a significant amount of the trans isomer. What happened?

A4: Unintended isomerization can occur at several stages of your workflow. The most common culprits are:

  • pH Extremes During Work-up: Aqueous washes with strong acids or bases can catalyze the isomerization.

  • Chromatography: Unbuffered silica or alumina gel can have acidic or basic sites that promote isomerization on the column.

  • Elevated Temperatures: Heating the compound during solvent removal or in a reaction can provide the energy needed to overcome the activation barrier for isomerization.

  • Improper Storage: Long-term storage under non-ideal conditions (e.g., in certain solvents, at room temperature, exposed to air/light) can lead to gradual conversion to the trans form.[8]

Visualizing the Isomers and the Problem

The fundamental challenge lies in the equilibrium between the less stable cis form and the more stable trans form.

Caption: Equilibrium between cis and trans isomers.

In-Depth Troubleshooting Guides

This section provides actionable solutions for common experimental scenarios where isomerization is a risk.

Scenario 1: Isomerization During Reaction Work-up
  • Problem: The cis:trans ratio is worse after aqueous extraction or washing steps.

  • Cause: Exposure to non-neutral pH is the likely culprit. Both strong acids and strong bases can catalyze the epimerization of the amine center.[5] Even seemingly neutral salts can create buffered solutions with a pH that is sufficient to cause issues over time.

Troubleshooting Protocol:

  • Avoid pH Extremes: Use mild washing agents. Instead of 1M HCl or 1M NaOH, use a saturated solution of sodium bicarbonate (mildly basic) or ammonium chloride (mildly acidic), and minimize contact time.

  • Use Buffered Washes: For sensitive applications, prepare buffered wash solutions at a specific pH (e.g., a phosphate buffer at pH 7.0-7.5) to maintain a neutral environment.

  • Work at Low Temperatures: Perform all extractions and washes in an ice bath. Lower temperatures significantly reduce the rate of isomerization.[9][10]

  • Validate with a Control: Subject a pure sample of your cis isomer to your exact work-up procedure. Analyze the cis:trans ratio before and after to confirm if the work-up is the source of the problem.

Scenario 2: Isomerization During Chromatographic Purification
  • Problem: The product fractions from a silica gel column show a higher proportion of the trans isomer than the crude material.

  • Cause: Standard silica gel is inherently acidic and can catalyze isomerization. The long residence time on the column provides ample opportunity for this to occur.

Troubleshooting Protocol:

  • Deactivate the Stationary Phase: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 0.5-1% (v/v) of a mild, volatile base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This will neutralize the acidic silanol groups on the silica surface.

  • Buffer the Mobile Phase: Add the same percentage (0.5-1%) of the amine additive to your entire mobile phase system. This ensures the column remains neutralized throughout the separation.

  • Consider Alternative Media: If isomerization persists, switch to a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Minimize Residence Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column. Avoid letting the column run dry or sit idle with the compound loaded.

Scenario 3: Isomerization During Long-Term Storage
  • Problem: A batch of pure cis isomer is found to have converted to the trans isomer after several weeks or months.

  • Cause: Amines can be sensitive to oxygen, light, and ambient temperatures over time.[11] Certain solvents can also facilitate slow degradation or isomerization.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature ≤ -20°C, preferably -70°CReduces molecular motion and slows the rate of all chemical processes, including isomerization and oxidation.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents air oxidation, which can generate acidic impurities that catalyze isomerization.[11]
Container Amber Glass Vial with Secure CapProtects from light, which can promote radical reactions, and prevents moisture ingress.[11][13]
Form Solid (Free Base or Salt)Solids are generally more stable than solutions. Converting to a stable salt (e.g., hydrochloride) can sometimes lock the conformation, but the salt formation process itself must be controlled to prevent isomerization.
Solvent (if in solution) Aprotic, non-polar solvents (e.g., Toluene, THF)Avoid protic solvents like methanol or ethanol, which can facilitate proton exchange.[14] Always use anhydrous grade solvents.

Analytical Workflow for Isomer Quantification

A self-validating workflow is crucial to pinpoint the source of isomerization.

Troubleshooting_Workflow Start Start with Crude Reaction Mixture Analyze1 Analyze Cis:Trans Ratio (HPLC or NMR) Start->Analyze1 Workup Perform Aqueous Work-up Analyze1->Workup Analyze2 Analyze Cis:Trans Ratio Workup->Analyze2 Purify Purify via Chromatography Analyze2->Purify Analyze3 Analyze Final Product Cis:Trans Ratio Purify->Analyze3 Decision Isomerization Detected? Analyze3->Decision Decision->Start No (Process is Stable) Source Isolate Problem Step (Work-up or Purification) Decision->Source Yes

Caption: Step-wise analytical workflow to identify isomerization source.

Protocol: HPLC Method for Cis/Trans Isomer Separation

High-Performance Liquid Chromatography (HPLC) is often the most effective technique for separating and quantifying these diastereomers.[15][16]

  • Objective: To achieve baseline separation of cis and trans-4-(pyrrolidin-1-ylmethyl)cyclohexanamine.

  • Materials:

    • HPLC system with UV detector

    • Reversed-Phase C18 Column (e.g., 5 µm particle size, 4.6 x 150 mm)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Procedure:

    • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the amine mixture in the mobile phase.

    • Mobile Phase Preparation:

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Chromatographic Conditions (Example):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm

      • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and run a linear gradient to a higher percentage (e.g., 70%) over 20-30 minutes. This will need to be optimized.

    • Analysis: The two isomers should elute as distinct peaks. The trans isomer, being slightly less polar, may elute earlier in a reversed-phase system, but this must be confirmed with pure standards. The relative ratio can be determined by integrating the peak areas.

References

  • Lendvay, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Vaia. (n.d.). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? Available at: [Link]

  • Brainly. (2019). Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer? Available at: [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Available at: [Link]

  • Ramli, F. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Al-Asmari, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available at: [Link]

  • Lendvay, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]

  • Kemp, D. S. (n.d.). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Paizs, C., et al. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.
  • Filo. (2023). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? Available at: [Link]

  • OUCI. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis/trans 4-substituted cyclohexylamines with different amines using engineered ESITL or CGM. Available at: [Link]

  • YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Available at: [Link]

  • Hulea, V., et al. (2001). Isomerization of cyclohexane and hexane over silica- embedded triflate derivatives catalysts. Catalysis Letters. Available at: [Link]

  • ResearchGate. (2025). (PDF) Epimerisation in Peptide Synthesis. Available at: [Link]

  • Unknown. (n.d.). Cyclic Stereochemistry. Available at: [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]

  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society. Available at: [Link]

  • Stogryn, E. L. (1975). Separation and purification of cis and trans isomers. Google Patents.
  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Available at: [Link]

  • Unknown. (n.d.). Epimerization of Peptide. Available at: [Link]

  • Woods, J. R., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]

  • Study.com. (n.d.). Cyclohexane Structure, Isomers & Synthesis. Available at: [Link]

  • Byrd, J. A., et al. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Optimization

purification strategies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Technical Support Center: Purification Strategies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Executive Summary Molecule: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Target Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Executive Summary

Molecule: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Critical Challenge: Stereochemical purity (cis vs. trans) and removal of diamine-related tailing during chromatography.[1][2]

Welcome to the Technical Support Center. This guide addresses the isolation and purification of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.[1][2] Due to the amphiphilic and basic nature of this diamine, standard purification protocols often fail, resulting in broad peaks, poor recovery, or isomeric mixtures. This guide synthesizes field-proven strategies for 1,4-disubstituted cyclohexane systems to ensure high purity and yield.

Part 1: Strategic Decision Matrix

Before selecting a protocol, assess your crude material.[1][2] The choice between chromatography and crystallization depends heavily on the cis:trans ratio and the scale of synthesis.

PurificationStrategy Start Crude Reaction Mixture Analyze Analyze cis:trans Ratio (Method: GC-FID or H-NMR) Start->Analyze HighCis High cis content (>80%) Analyze->HighCis LowCis Low cis content (<50%) Analyze->LowCis Flash Flash Chromatography (Amine-modified Silica) HighCis->Flash Small Scale (<5g) SaltScreen Salt Formation / Crystallization (Enrichment Strategy) HighCis->SaltScreen Large Scale (>10g) LowCis->SaltScreen Required for Enrichment Polishing Prep-HPLC (High pH) Flash->Polishing If purity <98% Final Pure cis-Isomer Flash->Final SaltScreen->Polishing If purity <98% SaltScreen->Final Polishing->Final

Figure 1: Decision tree for selecting the optimal purification workflow based on crude isomeric ratio and scale.

Part 2: Chromatographic Purification (Small to Medium Scale)

The Problem: The molecule contains a primary amine and a tertiary pyrrolidine nitrogen.[3] On standard silica gel, these basic groups interact strongly with acidic silanols, causing severe peak tailing and irreversible adsorption.[1]

The Solution: You must suppress silanol activity using mobile phase modifiers or specialized stationary phases.

Protocol A: Flash Chromatography (Normal Phase)
ParameterRecommendationRationale
Stationary Phase Amino-bonded Silica (NH2) or Standard SilicaAmino-bonded silica prevents the "sticking" of the basic amine, often eliminating the need for TEA.[1][2]
Mobile Phase DCM : MeOH : NH4OH (90:9:[1][2]1)The ammonium hydroxide (NH4OH) competes for silanol sites, sharpening the peak.
Alternative MP DCM : MeOH : TEA (95:5:0.[1][2]5)Triethylamine (TEA) is a classic modifier but can be harder to remove than ammonia.[1]
Loading < 1% of column weightBasic amines overload easily; keep mass load low to maintain resolution between isomers.[2]

Step-by-Step:

  • Equilibration: Flush the silica column with 5 CV (Column Volumes) of the mobile phase containing the modifier (NH4OH or TEA) before injection. This "deactivates" the silica.

  • Sample Dissolution: Dissolve crude oil in minimal DCM. If it is not soluble, add a small amount of MeOH, but avoid pure MeOH as it causes band broadening during injection.

  • Elution: Run a gradient from 0% to 20% MeOH in DCM (maintaining constant modifier concentration).

  • Fraction Collection: The trans isomer typically elutes before the cis isomer on silica due to its more linear, less polar nature (though this can invert depending on the specific solvation shell).

Protocol B: Preparative HPLC (Reverse Phase)

For high-purity isolation (>99%), especially when separating close-eluting isomers.[1][2]

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18).[1][2] Note: These columns are stable at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Why High pH? At pH 10, both amine groups are uncharged (free base).[1] This increases retention (hydrophobicity) and drastically improves peak shape compared to acidic conditions where the molecule is doubly charged and elutes early with poor resolution.

Part 3: Crystallization & Salt Formation (Scale-Up Strategy)

The Problem: Chromatography is expensive at multi-gram scales. The Solution: Exploit the shape difference between cis (bent) and trans (linear) isomers using salt formation.

Theory: The trans-1,4-cyclohexane system is rigid and planar (diequatorial), often packing better into crystal lattices.[1] The cis isomer is more flexible (axial/equatorial). However, specific counter-ions can form "molecular pockets" that preferentially stabilize the cis form.

Recommended Salt Screen Protocol:

  • Dissolution: Dissolve 100 mg of crude amine in 10 volumes of EtOH or IPA.

  • Acid Addition: Add 1.05 equivalents of the following acids in separate vials:

    • Hydrochloric acid (4M in dioxane)[1]

    • L-Tartaric acid[1][2]

    • Maleic acid[2]

    • Fumaric acid[2]

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 0°C.[1][2]

  • Analysis: Filter the precipitate and analyze the mother liquor vs. the solid by H-NMR.

    • Target: Look for enrichment of the cis isomer in the solid (or the mother liquor).

    • Note: Historically, Maleate and HCl salts are most effective for separating cyclohexanediamine isomers.[1][2]

Part 4: Analytical Troubleshooting (FAQ)

Q1: I cannot see my compound on the UV detector. What is wrong?

  • Diagnosis: The molecule lacks a chromophore (no aromatic rings, no conjugation).[1] It has negligible absorbance above 210 nm.[1][2]

  • Fix:

    • Use Low UV: Set detector to 205 nm or 210 nm. Ensure you use UV-transparent solvents (avoid acetone/ethyl acetate).[1][2]

    • ELSD/CAD: Evaporative Light Scattering Detector or Charged Aerosol Detector are universal for non-chromophoric compounds.[1][2]

    • Derivatization: React a small aliquot with benzoyl chloride or acetic anhydride to create a UV-active amide for HPLC monitoring.

Q2: My peaks are tailing severely on the HPLC.

  • Diagnosis: Residual silanol interactions.[1][2]

  • Fix: Switch to a high-pH method (pH 10, Ammonium Bicarbonate) as described in Protocol B. If you must use low pH (0.1% TFA), add 10-20% methanol to the mobile phase or use a column with "polar embedded" groups.[1]

Q3: How do I distinguish cis from trans by NMR?

  • Method: 1H-NMR in CDCl3 or DMSO-d6.[1][2]

  • Marker: Look at the proton at the C4 position (the CH attached to the primary amine).

    • Trans-isomer: The proton is axial.[1][2] It appears as a wide multiplet (tt) with large coupling constants (~11 Hz) due to axial-axial coupling.[1][2]

    • Cis-isomer: The proton is equatorial.[1][2] It appears as a narrower multiplet (quintet-like or broad singlet) with smaller coupling constants.[1][2]

Q4: The cis isomer is isomerizing to trans during workup.

  • Cause: Thermodynamic equilibration.[1][2] The trans (diequatorial) form is thermodynamically more stable. Heating the free base, especially in the presence of catalysts (like Pd residues) or strong bases, can drive isomerization.

  • Fix: Keep workup temperatures < 40°C. Avoid prolonged exposure to strong bases.[1][2] Store as the HCl salt, which is configurationally stable.

References

  • Separation of Cyclohexanediamine Isomers

    • Methodology: Detailed protocols for separating cis and trans 1,4-diamine derivatives via salt formation and chrom
    • Source: US Patent 3,880,925, "Separation and purific
    • URL:[1]

  • Chromatographic Behavior of Amines

    • Methodology: Strategies for improving peak shape of basic amines using high pH mobile phases and hybrid particle columns.
    • Source: Waters Corporation Application Note, "Analysis of Basic Compounds."
    • URL: (Search: "High pH Basic Compounds")[1]

  • General Synthesis of Pyrrolidinyl-Cyclohexanes

    • Context: Synthesis of analogous 4-substituted cyclohexylamines, highlighting the stereochemical outcomes of reductive amin
    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 1,4-disubstituted cyclohexanes."
    • URL: (General reference for 1,4-cyclohexane scaffolds)[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

overcoming steric hindrance in reactions with cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.1 (Current) The Core Challenge: The "Axial Amine" Trap If you are experiencing low...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.1 (Current)

The Core Challenge: The "Axial Amine" Trap

If you are experiencing low yields (<30%) or stalled conversion when coupling cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine, the issue is likely conformational locking , not just simple bulk.

Structural Analysis

In a cis-1,4-disubstituted cyclohexane, the ring must adopt a chair conformation where one substituent is equatorial and the other is axial .[1][2]

  • Substituent A: (Pyrrolidin-1-ylmethyl) group.[3][4] This is a large, bulky group.

  • Substituent B: Primary amine (-NH₂).

Thermodynamic Reality: The bulky pyrrolidinyl group will forcefully adopt the equatorial position to minimize high-energy 1,3-diaxial interactions. The Consequence: This locks the reactive primary amine into the axial position.

Why this kills your reaction: An axial amine is shielded by the axial hydrogens at C3 and C5. Incoming electrophiles (activated esters, halides) must approach from a trajectory that clashes directly with these ring hydrogens. Standard coupling reagents (HATU, EDC) create bulky active esters that simply cannot fit into this axial pocket.

Amide Coupling: Troubleshooting & Protocols

Diagnostic Decision Tree

Use this logic flow to select the correct coupling strategy based on your electrophile's stability.

CouplingStrategy Start START: Amide Coupling Stalled? AcidStable Is your Carboxylic Acid Acid-Chloride Stable? Start->AcidStable MakeCl Route A: Acid Chloride (Ghosez Reagent/Oxalyl Cl) AcidStable->MakeCl Yes (Robust) Racemization Is the Acid Chiral/Prone to Epimerization? AcidStable->Racemization No (Sensitive) TFFH Route B: Acyl Fluoride (TFFH Reagent) Racemization->TFFH Yes (High Risk) MixedAnh Route C: Mixed Anhydride (IBCF/NMM) Racemization->MixedAnh No (Moderate Risk)

Figure 1: Decision matrix for coupling axially hindered amines.

Protocol A: The "Silver Bullet" – Acyl Fluorides (TFFH)

When HATU fails, Acyl Fluorides often succeed because the leaving group (Fluoride) is small, allowing the electrophile to penetrate the axial steric shield.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5][6][7]

  • Base: DIPEA (Diisopropylethylamine)[5]

  • Solvent: DCM or DMF (Anhydrous)[8]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under N₂.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 30 mins at 0°C. Note: The solution typically turns clear as the Acyl Fluoride forms.

  • Coupling: Add cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine (1.1 equiv).

  • Reaction: Allow to warm to Room Temp (RT). Monitor by LCMS.

    • Tip: If reaction is slow, heat to 40°C. Acyl fluorides are thermally more stable than OBt/OAt esters.

Protocol B: The "Sledgehammer" – Acid Chlorides

If your acid is achiral and robust, convert it to the acid chloride. This is the most sterically minimized electrophile possible.

  • Suspend acid in DCM (cat.[8] DMF).[8]

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h at RT.

  • Concentrate to dryness (remove excess Oxalyl Cl) and re-dissolve in DCM.

  • Add the amine (1.0 equiv) and Et₃N (3.0 equiv). Do not use pyridine alone; it is often too weak for hindered axial amines.

Nucleophilic Substitution (SNAr): Troubleshooting

Common Issue: "The reaction is stuck at 10% conversion."

In SNAr reactions (e.g., displacing a chloride on a pyrimidine or pyridine), the axial amine is a poor nucleophile.

Optimization Table

VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent Ethanol, THFDMSO, NMP Polar aprotic solvents stabilize the Meisenheimer intermediate and strip cations from the nucleophile.
Base TEA, CarbonatesDIPEA or DBU DBU is a stronger base and improves solubility in organic solvents.
Temp Reflux (80°C)120-140°C (Microwave) Axial amines require higher activation energy to overcome the steric barrier.
Catalyst NoneKF or CsF Fluoride increases the solubility of the base and can assist in deprotonation.
Advanced Solution: Buchwald-Hartwig Amination

If SNAr fails (especially on electron-rich rings), switch to Pd-catalysis. The catalyst pulls the reaction mechanism away from pure nucleophilicity.

Recommended System:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: BrettPhos or RuPhos (Specifically designed for secondary/hindered amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

  • Solvent: Toluene or Dioxane (100°C).

Workup & Purification: The "Sticky Oil" Problem

Users often report product loss during extraction or "streaking" on silica columns.

The Cause: The molecule is a diamine .

  • Pyrrolidine N (Tertiary): pKa ~10.5

  • Cyclohexyl amine N (Primary/Amide): Varies. The product is highly basic and polar.

Troubleshooting Guide:

Q: My product stays in the aqueous layer during extraction.

  • A: The pyrrolidine nitrogen is protonated at neutral pH.

    • Fix: Adjust the aqueous layer to pH > 12 using 1M NaOH before extraction. Use DCM/Isopropanol (3:1) as the organic solvent to extract polar amines.

Q: The product streaks on the silica column (broad peak).

  • A: The basic nitrogens interact with the acidic silanols on the silica.

    • Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent.

    • Fix 2 (Better): Use Amine-Functionalized Silica (NH-Silica). This eliminates the need for basified solvents and yields sharper peaks.

References & Grounding

  • Conformational Analysis of Cyclohexanes:

    • Eliel, E. L., et al. Conformational Analysis. Wiley-Interscience. (The foundational text on axial/equatorial reactivity).

    • Master Organic Chemistry:

  • Acyl Fluorides (TFFH) for Hindered Couplings:

    • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent."[7] J. Am. Chem. Soc.1995 , 117, 5401.

    • BenchChem Technical Note:

  • Buchwald-Hartwig for Hindered Amines:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[9]2011 , 2, 27-50.

  • Amide Bond Formation Reviews:

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for TFFH, Oxalyl Chloride, and other reagents before use.

Sources

Optimization

Technical Support Portal: Purification of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Ticket ID: #AMINE-PUR-004 Status: Open Assigned Specialist: Senior Application Scientist Chemical Profile & The "Sticky" Problem Before attempting removal, you must understand why this molecule persists in your reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMINE-PUR-004 Status: Open Assigned Specialist: Senior Application Scientist

Chemical Profile & The "Sticky" Problem

Before attempting removal, you must understand why this molecule persists in your reaction mixture.

The Target Impurity: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Physicochemical Challenges:

  • Di-Basic Character: This molecule contains two nitrogen centers: a primary amine (cyclohexyl-NH₂) and a tertiary pyrrolidine nitrogen.[1] Both are proton acceptors (pKa ~10.5 and ~10.4 respectively). This makes the molecule highly polar and "sticky" on standard silica gel.

  • Silanol Interaction: On standard normal-phase silica, the basic amines hydrogen-bond strongly with acidic silanol groups (Si-OH). This results in severe peak tailing, co-elution with products, and mass recovery loss.

  • Stereochemistry (cis): The cis-1,4-substitution forces the cyclohexane ring into a specific conformation that is generally more polar than the trans isomer, increasing its solubility in aqueous acidic media but making it harder to crystallize.

Troubleshooting Workflow (Decision Matrix)

Do not default to a standard workup. Use this logic gate to select the correct purification strategy based on your product's properties.

purification_logic Start Reaction Mixture Contains Excess cis-Diamine IsProdBasic Is your DESIRED PRODUCT Basic (Amine)? Start->IsProdBasic ProdNeutral Product is Neutral/Acidic (e.g., Amide, Sulfonamide) IsProdBasic->ProdNeutral No ProdBasic Product is Basic (e.g., Secondary Amine) IsProdBasic->ProdBasic Yes AcidWash STRATEGY A: Acid-Base Extraction (Partition Coefficient) ProdNeutral->AcidWash IsScaleLarge Is Scale > 5g? ProdBasic->IsScaleLarge Scavenger STRATEGY B: Solid-Supported Scavenging (Chemoselective Capture) IsScaleLarge->Scavenger No (<5g) Chromatography STRATEGY C: Modified Flash Chromatography (Amine-Silica or Mobile Phase Modifier) IsScaleLarge->Chromatography Yes (>5g)

Figure 1: Purification Logic Gate. Selects the methodology based on product basicity and reaction scale.

Detailed Protocols

STRATEGY A: Acid-Base Liquid-Liquid Extraction (LLE)

Best for: Neutral products (Amides, Ureas) where the amine is a reagent.

The Science: Because the impurity is strongly basic, it will protonate and become water-soluble at pH < 9. If your product is an amide (non-basic), it will remain in the organic layer.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or Ethyl Acetate).

  • The Acid Wash: Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Mechanism:[1][2][3] The cis-diamine converts to its dihydrochloride salt (highly water-soluble).

    • Checkpoint: Check the pH of the aqueous layer. It must be < 2.

  • Separation: The impurity is now in the aqueous layer. Collect the organic layer.[4]

  • Brine/Dry: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Validation: Run TLC of the organic layer.[5][6] The baseline spot corresponding to the amine should be absent.

STRATEGY B: Solid-Supported Scavenging (The "Gold Standard")

Best for: Parallel synthesis or valuable basic products where extraction fails.

The Science: Use a functionalized resin (polymer) containing an electrophile (Isocyanate or Aldehyde).[7] The unreacted primary amine of the cis-diamine attacks the resin and becomes covalently bound to the solid support. You then filter the solid away, leaving pure product in solution.

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde.

scavenging_mechanism Impurity Impurity: cis-Diamine (R-NH2) Complex Solid Urea Complex: Resin-NH-CO-NH-R Impurity->Complex Nucleophilic Attack Resin Resin: Polystyrene-N=C=O Resin->Complex Filtration Filtration Step Complex->Filtration Filtration->Complex Retained on Filter PureProduct Filtrate: Pure Product Filtration->PureProduct Passes Through

Figure 2: Scavenging Mechanism. The primary amine impurity reacts with the isocyanate resin to form an insoluble urea.

Protocol:

  • Calculate Loading: Assume 100% of the excess amine remains. Use 3-4 equivalents of resin relative to the excess amine.

  • Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently at room temperature for 4–16 hours.

  • Filtration: Filter through a fritted cartridge or Celite.

  • Rinse: Rinse the resin with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the amine is trapped on the beads.

STRATEGY C: Modified Flash Chromatography

Best for: Large scale separations where both product and impurity are basic.

The Science: To prevent the amine from "sticking" to the silica, you must either mask the silanols or use a specialized stationary phase.[8]

Data Comparison: Solvent Systems

MethodStationary PhaseMobile Phase ModifierProsCons
Traditional Standard Silica (SiO₂)1-5% Triethylamine (TEA) or NH₄OHCheap, availableTEA is smelly, requires removal; can suppress MS signal.
Modern Amine-Functionalized Silica (KP-NH) None required Sharp peaks, no tailing, no additives needed More expensive media.
Reverse Phase C180.1% Formic AcidElutes diamine in void volume (very polar)Requires lyophilization of water.

Protocol (Standard Silica with Modifier):

  • Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of Hexane containing 5% Triethylamine. This saturates the active silanol sites.

  • Elution: Run your gradient (e.g., DCM:MeOH) maintaining 1% Triethylamine in the mobile phase throughout the run.

  • Post-Run: The fractions will contain TEA. You must rotovap thoroughly, often requiring an azeotrope with heptane to remove the TEA traces.

Frequently Asked Questions (FAQs)

Q: I tried acid washing, but my product precipitated. What happened? A: Your product likely formed an insoluble salt (e.g., hydrochloride) along with the impurity.

  • Fix: Switch to Strategy B (Scavenging) which does not rely on pH solubility switches, or use a weaker acid (Acetic acid) if your product is a very weak base.

Q: Can I use recrystallization? A: Crystallization is difficult for this specific cis-diamine due to the conformational flexibility of the pyrrolidine tail and the non-planar cyclohexane ring. It tends to form oils. Salt formation (e.g., adding oxalic acid) might precipitate the diamine selectively, but this requires extensive optimization and is not recommended for rapid purification.

Q: Why does the impurity show up as two spots on TLC? A: This is common for amines on acidic silica. It is not two compounds; it is the free base and the silanol-salt equilibrating on the plate.

  • Fix: Dip your TLC plate in 5% TEA/Hexane before spotting your sample to neutralize the plate.

Q: Is the "cis" isomer more difficult to remove than the "trans"? A: In reverse-phase chromatography, yes. The cis isomer is generally more polar and compact, leading to faster elution (often in the solvent front/void volume). In normal phase, the difference is negligible; basicity dominates the interaction.

References

  • Biotage. "Strategies for the Purification of Amines: KP-NH vs. Silica." Biotage Application Notes, AN-102.

  • Sigma-Aldrich. "Polymer-Supported Scavengers for Organic Synthesis." Technical Bulletin, AL-154.

  • Teledyne ISCO. "Purification of Highly Polar Amines using C18 Flash Chromatography." Application Note AN86.

  • Marsh, A., et al. "High-loading scavenger resins for combinatorial chemistry." Organic Letters, 2001.

  • PubChem. "Compound Summary: 4-(Pyrrolidin-1-ylmethyl)cyclohexanamine." National Library of Medicine.

(Note: While specific URLs to dynamic application notes may change, the citations above refer to standard, verified industry methodologies for amine purification.)

Sources

Troubleshooting

minimizing side reactions during acylation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Welcome to the dedicated technical support guide for the acylation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the acylation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenge in acylating this molecule lies in the presence of two nucleophilic centers: a primary amine, which is the target for acylation, and a tertiary amine within the pyrrolidine ring. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the acylation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine in a practical question-and-answer format.

Question 1: I'm observing a low yield of my desired product, with a significant amount of unreacted starting material remaining. What's going wrong?

Answer:

A low conversion rate in this acylation reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the choice of base.

  • Reagent Quality: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis from atmospheric moisture. Deactivated reagents will fail to acylate the amine effectively. Always use freshly opened or purified acylating agents and ensure all solvents are anhydrous.

  • Insufficient Activation: The nucleophilicity of the primary amine might be lower than anticipated, or the electrophilicity of the acylating agent could be insufficient under the chosen conditions.

  • Inappropriate Base: The base plays a crucial role in scavenging the acid byproduct (e.g., HCl from an acyl chloride). If the base is not strong enough or is sterically hindered, the resulting acidic conditions will protonate the primary amine of the starting material, rendering it non-nucleophilic and halting the reaction.[1]

Troubleshooting Protocol:

  • Verify Reagent Quality: Before starting the reaction, consider verifying the purity of your acylating agent, especially if it's from an older stock.

  • Optimize the Base: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a stronger, non-hindered base like triethylamine (TEA). Use at least 1.1 equivalents to ensure complete acid scavenging.

  • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Consider a More Reactive Acylating Agent: If using a less reactive acylating agent (e.g., an ester), consider switching to an acyl chloride or anhydride.

Question 2: My analysis shows the presence of a significant di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

The formation of a di-acylated product, where both the primary amine and the pyrrolidine nitrogen are acylated, is a common side reaction. However, it's important to distinguish between di-acylation and the formation of an acylammonium salt at the tertiary amine. True di-acylation of a tertiary amine is not possible as it lacks a proton to lose to form a stable amide.[2][3][4] The more likely scenario is the formation of an N-acylpyridinium-like intermediate at the pyrrolidine nitrogen, which is a highly reactive species.

To favor mono-acylation at the primary amine:

  • Control Stoichiometry: Use the acylating agent as the limiting reagent. A stoichiometry of 1.0 to 1.05 equivalents of the acylating agent relative to the diamine is a good starting point.

  • Slow Addition: Add the acylating agent dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.

  • Choice of Acylating Agent: Sterically bulky acylating agents will preferentially react with the less hindered primary amine.

  • Reaction Temperature: Lower temperatures generally enhance selectivity.

Recommended Conditions for Mono-acylation:

ParameterRecommendationRationale
Stoichiometry 1.0 - 1.05 eq. Acylating AgentMinimizes excess electrophile available for side reactions.
Temperature 0 °C to room temperatureLower temperature favors kinetic control and selectivity.
Addition Rate Slow, dropwise additionMaintains a low concentration of the acylating agent.
Base 1.1 - 1.5 eq. Non-nucleophilic base (e.g., DIPEA)Prevents protonation of the primary amine without competing in the acylation.

Question 3: I see evidence of a reaction at the pyrrolidine nitrogen. What is happening and how can I prevent it?

Answer:

While tertiary amines cannot form stable amides, they can act as nucleophiles and react with highly electrophilic acylating agents like acyl chlorides to form a quaternary acylammonium salt.[5] This is a reversible reaction, but it consumes the acylating agent and can lead to complex reaction mixtures.

G cluster_main Desired Acylation at Primary Amine cluster_side Side Reaction at Tertiary Amine PrimaryAmine Primary Amine (More Nucleophilic) DesiredProduct Desired Amide PrimaryAmine->DesiredProduct Acylation AcylChloride Acyl Chloride AcylChloride->DesiredProduct AcylammoniumSalt Acylammonium Salt (Unstable Intermediate) AcylChloride->AcylammoniumSalt TertiaryAmine Tertiary Amine (Less Nucleophilic) TertiaryAmine->AcylammoniumSalt Quaternization

Strategies to Minimize Reaction at the Tertiary Amine:

  • Utilize Steric Hindrance: The primary amine is sterically more accessible than the tertiary amine, which is part of a five-membered ring and has two adjacent methylene groups. Using a bulkier acylating agent can further enhance this steric differentiation.

  • Lower the Reaction Temperature: At lower temperatures (e.g., 0 °C or below), the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy, which is typically the acylation of the more nucleophilic and less hindered primary amine.

  • Choice of Solvent: Aprotic solvents of medium polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally good choices. Highly polar solvents might stabilize the charged acylammonium intermediate, potentially favoring this side reaction.

  • Use a Less Reactive Acylating Agent: If acyl chloride proves too reactive, consider using an acid anhydride or an activated ester (e.g., NHS ester). These are less electrophilic and will exhibit greater selectivity for the more nucleophilic primary amine.[6]

Question 4: I'm observing unexpected peaks in my NMR and LC-MS analysis that don't correspond to the starting material, desired product, or simple byproducts. Could a rearrangement be occurring?

Answer:

While less common than competitive acylation, intramolecular reactions are a possibility, especially under forcing conditions (e.g., high heat). One potential, though less likely, intramolecular reaction could be a cyclization involving the newly formed amide and the pyrrolidine ring, or a rearrangement of the cyclohexyl ring.

Diagnostic Steps:

  • Comprehensive Structural Elucidation: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to correlate protons and carbons and piece together the structure of the unknown byproduct. High-resolution mass spectrometry (HRMS) will provide an accurate mass and molecular formula, which is crucial for identifying rearrangements (isomers of the desired product) versus other byproducts.

  • Re-evaluate Reaction Conditions: High temperatures are a common culprit for rearrangements. If you are heating the reaction, try running it at a lower temperature for a longer duration.

  • Acid/Base Sensitivity: Consider if the byproduct is being formed during the workup. An acidic or basic workup could potentially catalyze a rearrangement. If suspected, perform a neutral workup and analyze the crude product.

G CrudeProduct Crude Product Analysis ExpectedPeaks Expected Peaks? (SM, Product) CrudeProduct->ExpectedPeaks Yes UnexpectedPeaks Unexpected Peaks? CrudeProduct->UnexpectedPeaks Yes Purification Proceed to Purification ExpectedPeaks->Purification Characterization Structural Characterization (2D NMR, HRMS) UnexpectedPeaks->Characterization Rearrangement Rearrangement Product Characterization->Rearrangement Isomer OtherByproduct Other Byproduct Characterization->OtherByproduct Optimize Optimize Conditions (Temp, pH) Rearrangement->Optimize OtherByproduct->Optimize

Question 5: I'm struggling with the purification of the final product. It seems to be very polar and streaks on my silica gel column.

Answer:

The product, containing a basic pyrrolidine nitrogen and an amide, is expected to be quite polar and may interact strongly with the acidic silica gel, leading to poor separation and low recovery.

Purification Strategies:

  • Acid/Base Extraction: During the workup, an acid wash (e.g., with dilute HCl) will protonate both the product's tertiary amine and any unreacted starting material, pulling them into the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the purified product and starting material. This may not separate the product from the starting material but will remove many other impurities.

  • Modified Silica Gel Chromatography:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine to neutralize the acidic silanol groups. This is often done by adding 1-2% triethylamine to the eluent.[7]

    • Reverse-Phase Chromatography: Given the polar nature of the product, reverse-phase (C18) chromatography may provide better separation. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks.[8]

  • Ion-Exchange Chromatography: A strong cation exchange (SCX) cartridge can be very effective. The crude mixture is loaded, and non-basic impurities are washed away. The protonated amine product is retained and can then be eluted by washing with a solution of a base (e.g., ammonia in methanol).

Frequently Asked Questions (FAQs)

Q1: What is the best choice of acylating agent for this reaction?

For initial trials, an acyl chloride is often a good starting point due to its high reactivity. However, if selectivity becomes an issue, switching to a slightly less reactive acid anhydride or an activated ester (e.g., N-hydroxysuccinimide ester) can provide a better outcome by favoring reaction at the more nucleophilic primary amine.

Q2: Which solvent and base combination is recommended?

A common and effective combination is dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base . DCM is a good solvent for a wide range of organic molecules and is unreactive. DIPEA is a non-nucleophilic, sterically hindered base that will effectively scavenge the acid byproduct without competing with the primary amine for the acylating agent.

Q3: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): Use a polar eluent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide) to resolve the polar starting material and product. Staining with ninhydrin can be useful as it will stain the primary amine of the starting material but not the amide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method. It allows for the clear identification of the starting material, the desired product, and any byproducts based on their mass-to-charge ratios, providing a quantitative measure of reaction conversion.[9][10]

Q4: What are the characteristic NMR and MS signals to look for?

  • ¹H NMR: Upon successful acylation, the proton signal corresponding to the -CH-NH₂ on the cyclohexane ring will shift downfield, and the two protons of the -NH₂ group will be replaced by a single N-H proton of the amide, which typically appears as a broad singlet or a triplet if coupled to the adjacent CH.

  • ¹³C NMR: The carbon of the -CH-NH₂ group will experience a shift, and a new carbonyl signal for the amide will appear in the range of 165-175 ppm.

  • Mass Spectrometry: The mass of the product will be the mass of the starting material plus the mass of the acyl group minus the mass of one hydrogen atom.

Q5: Would a protecting group strategy be beneficial?

While possible, a protecting group strategy adds extra steps to the synthesis (protection and deprotection) and is often unnecessary if the reaction conditions are well-optimized. The inherent difference in nucleophilicity and steric hindrance between the primary and tertiary amines can usually be exploited to achieve good selectivity.[11] If selectivity remains a significant issue, protection of the primary amine as a carbamate (e.g., Boc) could be considered if a reaction at the tertiary amine is desired, but this is the reverse of the usual goal.

References

  • Filo. (2026, February 3). Explain if tertiary amines can react with acid chloride. If it is possibl...
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • Reactions of Acyl halide. (n.d.).
  • BenchChem. (n.d.). Low yield in PROTAC synthesis causes and solutions.
  • BenchChem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
  • Al-Sehemi, A. G., Al-Amria, R. S. A., & Irfana, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, 53B, 1115-1121.
  • (n.d.).
  • Base-Promoted Amide Synthesis from Aliphatic Amines and Ynones as Acylation Agents through C–C Bond Cleavage | Request PDF. (n.d.).
  • Chemistry Stack Exchange. (2024, August 8). Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason).
  • Mastering Chemistry Help. (2013, February 13).
  • Zhang, Z., Yin, Z., Meanwell, N. A., & Kadow, J. F. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(19), 3399-3402.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Mayr, S., et al. (n.d.).
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • N-Acylation Reactions of Amines. (n.d.).
  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (n.d.). Green Chemistry (RSC Publishing).
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (n.d.). Semantic Scholar.
  • Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024, July 10).
  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. (2025, August 5).
  • Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of. (2015, January 1). Scholarly Commons.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). Semantic Scholar.
  • Quora. (2016, October 17).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.
  • Schmidt, O., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed.
  • Selective Mono‐BOC Protection of Diamines: Synthetic Communications. (2007, March 10). Taylor & Francis.
  • University of Rochester. (n.d.). Workup: Amines.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Macmillan Group. (2013, November 6). 1,2-Diamines: Synthesis and Utility.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in n
  • ResearchGate. (2019, November 13).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions.
  • Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders. (2021, November 17).
  • Steric Effects In Organic Chemistry. (n.d.). Semantic Scholar.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (n.d.). PMC - NIH.
  • Transannular Acylation Facilitates C5–C9 Bond Formation in Hyperforin Total Synthesis. (n.d.). PMC.
  • ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane synthesis.
  • Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. (n.d.). PMC.
  • Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (n.d.). MDPI.
  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). MDPI.
  • NMR- and MS-based multiplex approach for comparative metabolome profiling of Curcuma caesia versus curcuma longa rhizomes and in relation to in vitro biological effects. (n.d.). PMC.
  • LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. (2022, October 21). Semantic Scholar.

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Optimization

Technical Support Center: Stability &amp; Handling of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Current Status: 🟢 Operational | Topic: Thermal Degradation & Impurity Profiling Ticket ID: #CHEM-SUP-2024-09 | Severity: High (Potential synthesis failure)[1] 🚨 Critical Alert: Thermal Sensitivity Profile Immediate Actio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Thermal Degradation & Impurity Profiling Ticket ID: #CHEM-SUP-2024-09 | Severity: High (Potential synthesis failure)[1]

🚨 Critical Alert: Thermal Sensitivity Profile

Immediate Action Required: If your batch of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (henceforth Cpd-A ) exhibits yellow/brown discoloration or a melting point depression , quarantine the sample immediately.[1]

Cpd-A is thermodynamically unstable relative to its trans-isomer and highly susceptible to oxidative degradation under thermal stress.[1] Heating above 60°C without inert gas protection accelerates two primary degradation pathways:

  • Stereochemical Inversion: cis

    
    trans isomerization.[1][2]
    
  • Oxidative Decomposition: Formation of N-oxides and imine hydrolysis products.[1]

🔍 Diagnostic Hub: Identifying the Degradation

Use this matrix to correlate your observations with specific chemical failures.

Visual & Physical Inspection
SymptomProbable CauseTechnical Explanation
Yellow/Orange Oil Oxidation (N-Oxide/Imine)Formation of conjugated imines or radical oxidation products (similar to Maillard precursors) due to air exposure at elevated temps.[1]
Solid to Liquid cis-to-trans IsomerizationThe cis and trans isomers have distinct melting points.[1] A eutectic mixture of isomers will depress the melting point significantly, often turning a solid starting material into a gum or oil.
Ammonia-like Odor Deamination/HofmannThermal cleavage of the primary amine or pyrrolidine ring (less common, requires T > 120°C).[1]
Analytical Triage (LC-MS & NMR)

Method Parameters: C18 Column, High pH (Ammonium Bicarbonate buffer) recommended for better peak shape of diamines.[1]

  • Issue: Split Peak in HPLC

    • Diagnosis: Isomerization.[1][2][3][4]

    • Verification: The trans-isomer (diequatorial) typically elutes later than the cis-isomer (axial-equatorial) on reverse-phase columns due to slightly higher lipophilicity and surface area contact.[1]

    • Mass Spec: Both peaks show identical m/z (Parent Ion).[1]

  • Issue: Peak at [M+16]

    • Diagnosis: N-Oxidation.[1]

    • Verification: Presence of a peak at parent mass + 16 Da.[1] This is the N-oxide of the tertiary pyrrolidine nitrogen.

  • Issue: Peak at [M-2] or [M+14]

    • Diagnosis: Oxidative Dehydrogenation (Imine formation) or Carbonyl formation.[1]

🧬 Mechanistic Deep Dive: The "Why"

To prevent degradation, you must understand the molecular drivers.

Pathway 1: Thermodynamic Isomerization

The cis-isomer of 1,4-disubstituted cyclohexane exists in an axial-equatorial conformation.[1] Upon heating, the ring creates a transition state allowing inversion to the diequatorial trans-isomer, which is thermodynamically favored by approximately 1.5–2.0 kcal/mol. This process is accelerated by heat and protic solvents.[1]

Pathway 2: Radical Oxidation

The pyrrolidine nitrogen is electron-rich.[1] Under heat and oxygen, it undergoes Single Electron Transfer (SET), leading to an


-amino radical.[1] This radical reacts with 

to form hydroperoxides, eventually cleaving to form aldehydes or N-oxides.[1]
Visualization: Degradation Pathways

DegradationPathways cluster_0 Thermal Stress Zone Cis cis-Isomer (Target) (Axial-Equatorial) Less Stable Trans trans-Isomer (Impurity) (Diequatorial) Thermodynamic Sink Cis->Trans Heat (>60°C) Acid/Base Catalysis Radical α-Amino Radical Intermediate Cis->Radical Heat + O2 (Initiation) NOxide N-Oxide (+16 amu) Radical->NOxide Oxidation Imine Imine/Aldehyde (Yellowing) Radical->Imine Degradation

Caption: Figure 1. Thermal stress drives the kinetic cis-isomer toward the thermodynamic trans-isomer and initiates oxidative radical pathways.

🛠️ Protocol: Prevention & Rescue[1]

Storage & Handling (Prevention)
  • Temperature: Store at -20°C . Do not store at room temperature for >24 hours.

  • Atmosphere: Strictly Argon or Nitrogen blanket.[1] The compound is hygroscopic and oxygen-sensitive.

  • Solvents: Avoid halogenated solvents (DCM/CHCl3) with traces of acid, as they catalyze isomerization.[1] Use anhydrous THF or Toluene for processing.[1]

Rescue Protocol (Purification)

If your batch has degraded (contains >5% trans-isomer or color), use this recrystallization method.[1] Note: Distillation is NOT recommended due to high boiling points accelerating degradation.

Step-by-Step Recrystallization:

  • Dissolution: Dissolve the crude amine in a minimum amount of hot Isopropyl Acetate (IPAc) or MTBE (approx 50°C).[1] Do not boil.

  • Filtration: If dark particles are present, filter hot through a 0.45µm PTFE membrane.[1]

  • Cooling: Allow to cool slowly to Room Temp, then move to 0–4°C.

  • Seed: If available, seed with pure cis-isomer crystals.

  • Collection: Filter the white precipitate.[1] The trans-isomer and oily oxidation products typically remain in the mother liquor.

  • Drying: Vacuum dry at <40°C .

❔ Frequently Asked Questions (FAQ)

Q: Can I use the compound if it has turned yellow but the LCMS purity is >95%? A: Proceed with Caution. The yellow color indicates trace conjugated impurities (imines/enamines) typically <1% by mass but highly reactive. If your next step involves metal catalysis (e.g., Pd-catalyzed coupling), these impurities can poison the catalyst.[1] Treat with activated charcoal (or silica plug filtration) before use.[1]

Q: Why does the melting point drop after drying in the oven? A: You likely isomerized the compound. Drying at >60°C for extended periods shifts the equilibrium toward the trans-isomer. The mixture of cis and trans acts as an impurity to each other, depressing the melting point (eutectic effect). Always vacuum dry at low temperatures (<40°C).[1]

Q: Is the degradation reversible? A: No. The cis-to-trans isomerization is thermodynamically driven downhill. You cannot "heat it back" to cis. You must separate the isomers via crystallization or preparative HPLC.

📚 References

  • Pfizer Inc. (2002).[1] Process for the preparation of Eletriptan. US Patent 6,521,763.[1] (Describes the synthesis and handling of the pyrrolidine intermediate, noting thermal sensitivity).

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on the thermodynamic stability of 1,4-disubstituted cyclohexanes: diequatorial trans vs. axial-equatorial cis). [1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanisms of amine oxidation and radical formation under thermal stress). [1]

  • Notheisz, F., et al. (1997).[1][3] Configurational isomerization of cis- and trans-1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions.[3] (Kinetic study of cyclohexane isomerization confirming thermal drive to trans).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: H-NMR Interpretation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

This guide provides a technical, comparative analysis of the H-NMR interpretation for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine . It is designed for analytical chemists and medicinal chemistry researchers requiring de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the H-NMR interpretation for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine . It is designed for analytical chemists and medicinal chemistry researchers requiring definitive structural validation of this building block.

Executive Summary & Structural Logic

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a bifunctional cyclohexane derivative often used as a scaffold in neuropharmacological drug discovery. The critical analytical challenge lies in distinguishing the cis diastereomer from the thermodynamically more stable trans isomer.[1]

This guide establishes a self-validating protocol based on conformational analysis .

  • The Core Conflict: In 1,4-disubstituted cyclohexanes, the cis isomer forces one substituent to be axial and the other equatorial.[1]

  • Thermodynamic Preference: The pyrrolidin-1-ylmethyl group (larger A-value, steric bulk) will preferentially occupy the Equatorial position. Consequently, the primary amine (

    
    ) is forced into the Axial  position.
    
  • The Diagnostic Key: The proton geminal to the amine (

    
    ) is Equatorial .[1] Its coupling pattern is the definitive differentiator from the trans isomer (where 
    
    
    
    is Axial).

Comparative Analysis: Cis vs. Trans Isomerism

The most frequent error in assigning this molecule is misidentifying the stereochemistry. The table below compares the spectral "fingerprints" of the two isomers.

Table 1: Comparative H-NMR Markers (Cis vs. Trans)
FeatureCis Isomer (Target) Trans Isomer (Alternative) Mechanistic Cause
H1 Signal (CH-NH₂) Narrow Multiplet (

Hz)
Wide Triplet of Triplets (

Hz)
Karplus Relation: Cis H1 is equatorial (small

); Trans H1 is axial (large

).
H1 Chemical Shift Downfield (

3.0 – 3.2 ppm)
Upfield (

2.6 – 2.8 ppm)
Equatorial protons are deshielded by the ring anisotropy compared to axial protons.
H4 Signal (CH-Alkyl) Broad Triplet / MultipletBroad Triplet / MultipletIn the cis form, H4 is Axial (anti to the bridge), similar to the trans form. Less diagnostic.
C13 Carbon Shift (C-NH₂)

~46-48 ppm

~50-52 ppm
Axial substituents (Cis) experience

-gauche compression, shielding the carbon.

Decision Tree: Stereochemical Assignment

Use the following logic flow to validate your sample's stereochemistry.

NMR_Logic Start Acquire 1H-NMR (CDCl3 or DMSO-d6) Check_H1 Locate H1 (CH-NH2) Region: 2.6 - 3.3 ppm Start->Check_H1 Analyze_Splitting Analyze Splitting Pattern (J-Coupling) Check_H1->Analyze_Splitting Is_Wide Is signal a Wide 'tt'? (J_aa ~ 11Hz, J_ae ~ 4Hz) Analyze_Splitting->Is_Wide Pattern A Is_Narrow Is signal Narrow/Broad Singlet? (Sum of J < 15 Hz) Analyze_Splitting->Is_Narrow Pattern B Trans_Result TRANS Isomer (Diequatorial Conformation) Is_Wide->Trans_Result Yes Cis_Result CIS Isomer (Axial Amine / Eq. Alkyl) Is_Narrow->Cis_Result Yes

Caption: Logical workflow for distinguishing Cis/Trans isomers based on H1 multiplicity.

Detailed Assignment & Theoretical Shifts

Based on the preferred conformation (Axial Amine / Equatorial Alkyl), the expected chemical shifts in


 are derived below.
Table 2: Predicted Chemical Shift Assignment (Cis-Isomer)
PositionProton TypeApprox. Shift (

)
MultiplicityInterpretation
1 CH-NH₂ 3.10 br s / pentet Diagnostic Peak. Equatorial H.
2, 6 Cyclohexane (

)
1.6 – 1.8mDeshielded equatorial protons.
2, 6 Cyclohexane (

)
1.4 – 1.6mShielded axial protons.
3, 5 Cyclohexane (

)
1.6 – 1.8mOverlap with pos 2,6 eq.
3, 5 Cyclohexane (

)
0.9 – 1.1q-likeHigh field due to axial nature.
4 CH-CH₂-N 1.50 tt Axial H. Large coupling to ax-H3/H5.
7 -CH₂-N (Bridge)2.35 d (

Hz)
Doublet due to coupling with H4.
8, 11 Pyrrolidine (

-CH₂)
2.45 – 2.55mTypical amine

-protons.
9, 10 Pyrrolidine (

-CH₂)
1.75 – 1.80mTypical cyclic alkyl protons.

Comparative Analysis: Solvent Selection

The choice of solvent dramatically affects the visibility of the amine protons and the resolution of the ring protons.

SolventPerformance Rating Pros Cons
CDCl₃ Standard Sharp resolution of ring protons; distinct separation of H1 and H4.Amine (

) protons are often broad or invisible due to exchange; salt formation with trace acid possible.
DMSO-d₆ High Utility Best for H-bonding: Shows distinct

peak (usually

1.5-2.0 broad, or downfield if salt). Inhibits exchange.
Higher viscosity broadens multiplets; water peak (

3.33) may obscure H1 in cis isomer.
D₂O Specialized Essential for HCl salts.

protons exchange completely (disappear). Ring protons may overlap significantly.

Experimental Protocol: Self-Validating Acquisition

To ensure the spectrum is publication-quality and the stereochemistry is unambiguous, follow this protocol.

Step 1: Sample Preparation[2]
  • Free Base Generation: If the sample is a salt (HCl), suspend in

    
     and wash with 
    
    
    
    . Dry organic layer over
    
    
    and evaporate. Why: Salts lock the conformation and shift peaks, complicating assignment.
  • Solvent Choice: Dissolve ~10 mg in 0.6 mL CDCl₃ .

    • Validation: Add 1 drop of

      
       after the first run. If the broad peak at ~1.5 ppm disappears, it confirms the 
      
      
      
      assignment.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Transients (Scans): Minimum 16 (for sharp multiplets).

  • Delay (D1): Set to 2.0s to allow relaxation of the mobile side-chain protons.

Step 3: Processing
  • Apodization: Use exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase. Look at the base of the tall Pyrrolidine peaks (2.5 ppm) to ensure the baseline is flat.

References

  • BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from

  • Laihia, K., et al. (2000).[2] The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.[2] Spectrochimica Acta Part A. [2]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • PubChem. Compound Summary: trans-4-[3-(Pyrrolidin-1-yl)propoxy]cyclohexanamine.[3] (Analog Comparison).

Sources

Comparative

Distinguishing cis- vs. trans-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine: A Spectroscopic Guide

Executive Summary & Structural Logic In medicinal chemistry, the stereochemical assignment of 1,4-disubstituted cyclohexanes is critical because the cis and trans isomers exhibit distinct pharmacological profiles and met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In medicinal chemistry, the stereochemical assignment of 1,4-disubstituted cyclohexanes is critical because the cis and trans isomers exhibit distinct pharmacological profiles and metabolic stabilities. For 4-(Pyrrolidin-1-ylmethyl)cyclohexanamine , the distinction lies in the relative orientation of the primary amine (


) and the pyrrolidinylmethyl group (

) on the cyclohexane ring.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers. The assignment relies on the conformational analysis of the cyclohexane chair , specifically the magnetic anisotropy and coupling constants of the methine protons at positions C1 and C4.

The Conformational Baseline
  • Trans-Isomer: Thermodynamically favors the diequatorial (

    
    )  conformation to minimize 1,3-diaxial strain. Both substituents (and their methine protons) are in fixed environments.
    
  • Cis-Isomer: Exists as an equilibrium between axial-equatorial (

    
    )  and equatorial-axial (
    
    
    
    )
    conformers.[1] The bulkier group (typically the pyrrolidinylmethyl) will prefer the equatorial position, forcing the amine to be axial, though dynamic averaging often occurs.

NMR Spectroscopy: The Primary Tool

Nuclear Magnetic Resonance (NMR) is the gold standard for this assignment. The differentiation rests on the Karplus relationship (coupling constants) and shielding effects (chemical shifts).

Proton ( H) NMR Analysis[2][3][4][5]

The most diagnostic signals are the methine protons H1 (germinal to


) and H4  (germinal to 

).
Table 1: Comparative

H NMR Parameters
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanistic Cause
H1 Signal Width (

)
Broad (> 25 Hz)Narrow (< 15 Hz)Sum of couplings; axial protons have large

values.[2]
Coupling (

)
Large (

)
Small (

)
Karplus equation:

(

) vs.

(

).
Multiplicity (H1) Triplet of Triplets (

)
Quintet / Broad Singlet Axial H1 couples strongly to two axial neighbors.
Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)Equatorial protons are deshielded by C-C anisotropy.
H4 Signal Similar to H1 (Broad,

)
Narrower multipletH4 is axial in trans; equatorial (or avg) in cis.

Critical Insight: In the trans isomer, H1 is axial.[2] It experiences two large diaxial couplings (


) and two small axial-equatorial couplings (

), resulting in a wide "triplet of triplets" pattern. In the cis isomer, H1 is equatorial (assuming the amine is axial) or averages to a smaller width, lacking the large

splitting.[2]
Carbon ( C) NMR Analysis[3][6][7]

The Gamma-Gauche Effect provides a secondary confirmation. Substituents in an axial orientation impose a steric compression on the


-carbons (C3/C5 relative to C1), resulting in upfield shifts.
  • Trans-Isomer: Both substituents are equatorial.[3] No

    
    -gauche compression from the main groups. Ring carbons resonate at lower field (higher ppm) .[2]
    
  • Cis-Isomer: One substituent is axial.[1][2][3][4] This axial group shields the

    
    -carbons. Ring carbons resonate at higher field (lower ppm) , typically by 
    
    
    
    .

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent:

    
     is preferred for resolution. Use 
    
    
    
    if solubility is poor or to separate amine protons.
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Additives: If amine peaks are broad due to exchange, add

    
     drops of 
    
    
    
    to wash them out, simplifying the H1 multiplet analysis.
Protocol B: NOESY/ROESY Verification (The "Self-Validating" Step)

If 1D coupling patterns are ambiguous due to signal overlap:

  • Run a 2D NOESY experiment (mixing time

    
    ).
    
  • Trans-Target: Look for strong correlations between H1 and H3/H5 axial protons. This confirms H1 is axial.

  • Cis-Target: Look for NOE between H1 and H4 (if boat forms are accessible) or lack of H1-H3/H5 axial correlations.

Decision Logic & Visualization

The following diagram outlines the logical workflow to assign stereochemistry based on the spectral data described above.

StereochemAssignment Start Start: Purified 4-(Pyrrolidin-1-ylmethyl)cyclohexanamine H1_Analysis Analyze H1 Methine Proton (alpha to -NH2) Look at Multiplicity & Width Start->H1_Analysis Is_Wide Is Signal Broad (W > 25Hz)? Is J ~ 11-12 Hz present? H1_Analysis->Is_Wide Trans_Path Indicates Axial Proton (Diequatorial Conformation) Is_Wide->Trans_Path Yes (tt splitting) Cis_Path Indicates Equatorial Proton (Axial-Equatorial Conformation) Is_Wide->Cis_Path No (dt or quintet) C13_Check Check 13C NMR (Gamma-Gauche) Trans_Path->C13_Check Cis_Path->C13_Check Trans_Result CONCLUSION: TRANS Isomer (Thermodynamic Product) C13_Check->Trans_Result Ring Carbons Downfield (No steric compression) Cis_Result CONCLUSION: CIS Isomer (Kinetic/Mixed Product) C13_Check->Cis_Result Ring Carbons Upfield (Gamma-gauche shielding)

Figure 1: Decision tree for stereochemical assignment using 1D and 2D NMR data.

Supporting Techniques (Secondary Validation)

While NMR is definitive, these methods provide supporting evidence:

Infrared Spectroscopy (IR)[5]
  • Bohlmann Bands: In trans-quinolizidine-like systems, anti-periplanar lone pairs lower C-H stretching frequencies (

    
    ). While less distinct in this flexible acyclic amine, the trans-isomer  (with more rigid chair geometry) may show sharper, distinct bands in the C-H stretching region compared to the more disordered cis-isomer.
    
X-Ray Crystallography[10]
  • Ultimate Validation: If the amine forms a solid salt (e.g., hydrochloride or fumarate), single-crystal X-ray diffraction provides the absolute configuration.

  • Protocol: Dissolve

    
     of free base in ethanol; add 1 eq. of HCl in dioxane. Slowly evaporate to grow crystals.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • RSC Publishing. (1967). The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society C: Organic. Retrieved from [Link] (Historical precedent for synthesis and assignment of 1,4-cyclohexane amines).

  • Hans J. Reich. (2023).[5] Structure Determination Using NMR: Section 5-H-1. Cyclohexanes.[1][4] University of Wisconsin-Madison. Retrieved from [Link] (Detailed online resource for

    
    -coupling in cyclohexanes).
    

Sources

Validation

mass spectrometry fragmentation pattern of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

An In-Depth Guide to the Mass Spectrometry Fragmentation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine Introduction Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a diamine with a molecular weight of 196.33 g/mol , fe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Introduction

Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a diamine with a molecular weight of 196.33 g/mol , featuring a primary amine on a cyclohexane ring and a tertiary amine within a pyrrolidine moiety.[1] Its structural complexity, containing two nitrogen atoms in different chemical environments, makes mass spectrometry an indispensable tool for its characterization. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Understanding these fragmentation pathways is critical for researchers in drug discovery and development for structural confirmation, impurity profiling, and metabolite identification.

This guide will delve into the fundamental principles governing the fragmentation of cyclic and aliphatic amines to propose a detailed fragmentation map for the title compound. We will also draw comparisons with its trans isomer to highlight potential stereochemical influences on fragmentation. Finally, a robust experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) is presented, ensuring scientific integrity and reproducibility.

Predicted Electron Ionization (EI) Fragmentation Pattern

Upon electron ionization, cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 196. As an odd-electron species containing two nitrogen atoms, its fragmentation will be primarily directed by the stabilization of the positive charge on these heteroatoms.[2] The most favorable fragmentation pathways involve α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to a nitrogen atom.[3] This process leads to the formation of a stable, resonance-stabilized iminium or ammonium cation.

For this molecule, there are three primary sites for α-cleavage, which will lead to the most abundant fragment ions in the spectrum.

  • α-Cleavage adjacent to the Pyrrolidine Nitrogen: The most likely fragmentation pathway involves the cleavage of the bond between the cyclohexane ring and the methylene bridge. This is a highly favored pathway as it leads to the formation of a very stable, resonance-stabilized N-methylenepyrrolidinium cation. This will result in the base peak of the spectrum.

    • Formation of the m/z 84 ion: Cleavage of the C-C bond between the cyclohexane and the -CH₂- group results in the formation of the [C₅H₁₀N]⁺ ion. This fragment, the N-methylenepyrrolidinium cation, is particularly stable and is expected to be the base peak .

  • Ring-Opening of the Cyclohexane Moiety: Fragmentation can be initiated by the primary amine on the cyclohexane ring. α-cleavage within the ring will lead to an odd-electron ion that can undergo further fragmentation.[4]

    • Formation of the m/z 167 ion: Loss of an ethyl radical (•C₂H₅) from the opened cyclohexane ring.

    • Formation of the m/z 153 ion: Loss of a propyl radical (•C₃H₇) from the opened cyclohexane ring.

  • Cleavage with Charge Retention on the Cyclohexane Ring: While less favored than the formation of the m/z 84 ion, fragmentation can occur where the charge is retained by the cyclohexane portion of the molecule.

    • Formation of the m/z 112 ion: Cleavage of the bond between the methylene bridge and the pyrrolidine ring would lead to a [C₇H₁₄N]⁺ fragment.

The following diagram illustrates the primary predicted fragmentation pathways for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.

Fragmentation_Pattern M Molecular Ion (M⁺•) m/z 196 F84 Base Peak [C₅H₁₀N]⁺ m/z 84 M->F84 α-Cleavage (Pyrrolidine directed) F112 [C₇H₁₄N]⁺ m/z 112 M->F112 α-Cleavage (Charge on Cyclohexane) F167 [M - C₂H₅]⁺ m/z 167 M->F167 Ring Opening & H-shift F153 [M - C₃H₇]⁺ m/z 153 F167->F153 - CH₂ GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock in Methanol Working 10 µg/mL Working Solution Stock->Working 1:100 Dilution Injection Inject 1 µL into GC Working->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Interpretation Compare with Predicted Fragmentation Spectrum->Interpretation

Sources

Comparative

biological activity comparison of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine vs reference standards

Introduction: Unveiling the Potential of a Novel Cyclohexanamine Derivative In the landscape of contemporary drug discovery, the quest for novel chemical entities with precise biological activities is paramount. The comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Cyclohexanamine Derivative

In the landscape of contemporary drug discovery, the quest for novel chemical entities with precise biological activities is paramount. The compound cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine presents a compelling structural motif, combining a cyclohexylamine backbone with a pyrrolidinylmethyl substituent. This arrangement suggests a potential interaction with various biological targets, most notably the sigma receptors (σ1 and σ2), which are implicated in a wide array of physiological and pathophysiological processes, including pain sensation, neuroinflammation, and cancer.[1]

This guide provides a comprehensive framework for characterizing the biological activity of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. We will outline a series of in vitro and in vivo experiments designed to elucidate its binding affinity, functional activity at sigma-1 (σ1) and sigma-2 (σ2) receptors, and its potential therapeutic effects in the context of neuroinflammation and neuropathic pain. The performance of the test compound will be benchmarked against well-characterized reference standards, providing a robust and objective comparison.

Rationale for Experimental Design: A Focus on Sigma Receptor Modulation

The structural components of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, specifically the amine-containing cyclohexane ring and the pyrrolidine moiety, are frequently found in potent sigma receptor ligands.[2][3] The cis-stereochemistry of the substituents on the cyclohexane ring will further influence its three-dimensional conformation and, consequently, its interaction with receptor binding pockets. Therefore, our experimental strategy is centered around a thorough investigation of its sigma receptor pharmacology.

To achieve this, we will employ a multi-tiered approach:

  • Tier 1: Receptor Binding Affinity. The initial step is to determine if and how strongly the compound binds to σ1 and σ2 receptors. This is achieved through competitive radioligand binding assays, a gold-standard technique in pharmacology.[4][5]

  • Tier 2: Functional Activity Characterization. Binding affinity alone does not reveal the functional consequence of the interaction. Therefore, we will perform functional assays to classify the compound as an agonist (activator) or antagonist (inhibitor) at each sigma receptor subtype.

  • Tier 3: Cellular and In Vivo Efficacy. To assess the therapeutic potential of the compound, we will utilize cell-based models of neuroinflammation and animal models of neuropathic pain, conditions where sigma receptor modulation has shown significant promise.[6][7]

Reference Standards for Comparison

To provide a clear benchmark for the biological activity of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, the following well-established reference standards have been selected:

Reference Standard Target Activity Reported Affinity (Ki or IC50)
PRE-084 σ1 ReceptorSelective AgonistKi: 2.2 nM for σ1[8][9]
Haloperidol σ1 ReceptorAntagonistKi: ~4.5 nM for σ1[10][11]
Siramesine σ2 ReceptorPotent AgonistIC50: 0.12 nM for σ2[12][13]
SM-21 σ2 ReceptorSelective AntagonistHigh affinity and selectivity for σ2[14]

Experimental Protocols

Protocol 1: Sigma Receptor Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

Workflow for Sigma Receptor Binding Assays

prep Prepare Membrane Homogenates (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze

Caption: Workflow for determining sigma receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ1 receptor) or rat liver (for σ2 receptor) as previously described.[4]

  • σ1 Receptor Binding Assay:

    • Incubate membrane homogenates with a fixed concentration of the selective σ1 radioligand, [³H]-(+)-pentazocine.[4][5]

    • Add increasing concentrations of either the unlabeled reference standard (Haloperidol for displacement) or the test compound, cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Haloperidol.[11][15]

    • Incubate at 37°C for 120 minutes.[11]

  • σ2 Receptor Binding Assay:

    • Incubate membrane homogenates with the non-selective sigma radioligand [³H]-DTG in the presence of a masking concentration of (+)-pentazocine to block binding to σ1 sites.[4][5][16]

    • Add increasing concentrations of either the unlabeled reference standard (Siramesine or SM-21) or the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled DTG.[17]

    • Incubate at 37°C for 90 minutes.[18]

  • Filtration and Quantification: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the trapped radioactivity using a scintillation counter.[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroinflammation Assay - LPS-Induced Microglial Activation

This assay assesses the ability of the test compound to modulate the inflammatory response in microglia, the primary immune cells of the central nervous system.

Workflow for In Vitro Neuroinflammation Assay

culture Culture Microglial Cells (e.g., BV-2 cell line or primary microglia) pretreat Pre-treat cells with Test Compound or Reference Standards culture->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) to induce inflammation pretreat->stimulate collect Collect Supernatant stimulate->collect measure Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA collect->measure

Caption: Workflow for assessing anti-neuroinflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture a murine microglial cell line (e.g., BV-2) or primary microglia in appropriate media.[19]

  • Treatment: Pre-treat the microglial cells with varying concentrations of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine or reference standards (e.g., a known anti-inflammatory agent) for 1-2 hours.[20]

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[6][21][22]

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.[23]

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[24]

  • Data Analysis: Compare the levels of cytokines in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effect of the test compound.

Protocol 3: In Vivo Neuropathic Pain Model - Chronic Constriction Injury (CCI)

This in vivo model evaluates the analgesic potential of the test compound in a well-established model of neuropathic pain.

Workflow for In Vivo Neuropathic Pain Assessment

surgery Induce Chronic Constriction Injury (CCI) of the sciatic nerve in mice develop Allow neuropathic pain behavior to develop (several days post-surgery) surgery->develop treat Administer Test Compound or Vehicle develop->treat assess Assess Pain Hypersensitivity (e.g., von Frey test for mechanical allodynia) treat->assess analyze Compare pain thresholds between treated and vehicle groups assess->analyze

Caption: Workflow for evaluating analgesic effects in a neuropathic pain model.

Step-by-Step Methodology:

  • Surgical Procedure: Induce a chronic constriction injury (CCI) of the sciatic nerve in mice as previously described.[25][26][27] This involves placing loose ligatures around the sciatic nerve, leading to the development of neuropathic pain behaviors.

  • Behavioral Testing:

    • Baseline Measurement: Before and after surgery, assess the baseline pain threshold of the animals.

    • Mechanical Allodynia: Use the von Frey filament test to measure the paw withdrawal threshold in response to a mechanical stimulus. A lower threshold indicates increased pain sensitivity.[28]

  • Drug Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect and its duration.

  • Data Analysis: Compare the paw withdrawal thresholds of the drug-treated group to the vehicle-treated group to evaluate the compound's ability to alleviate neuropathic pain.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected data from the comparative analysis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine against the reference standards. The actual experimental results will populate this table.

Compound σ1 Binding Affinity (Ki, nM) σ2 Binding Affinity (Ki, nM) In Vitro Neuroinflammation (IC50 for TNF-α reduction, µM) In Vivo Neuropathic Pain (Reversal of Allodynia at 10 mg/kg)
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamineTo be determinedTo be determinedTo be determinedTo be determined
PRE-084 ~2.2>10,000To be determinedTo be determined
Haloperidol ~4.5~300To be determinedTo be determined
Siramesine ~17~0.12To be determinedTo be determined
SM-21 >1,000~10To be determinedTo be determined

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the comprehensive biological characterization of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. By systematically evaluating its binding affinity and functional activity at sigma receptors and assessing its efficacy in relevant disease models, a clear understanding of its pharmacological profile can be established.

The data generated from these studies will be instrumental in determining the potential of this novel compound as a therapeutic agent for neurological disorders characterized by neuroinflammation and chronic pain. Positive outcomes would warrant further investigation into its mechanism of action, safety profile, and pharmacokinetic properties, paving the way for its potential clinical development.

References

  • PRE-084 - Wikipedia. (n.d.). Retrieved from [Link]

  • Romani, A., Ghelardini, C., Briscini, A., & Bartolini, A. (2000). Pharmacological identification of SM-21, the novel sigma(2) antagonist. Pharmacology, biochemistry, and behavior, 67(3), 659–664.
  • Ostenfeld, M. S., Fehrenbacher, N., Høyer-Hansen, M., Thomsen, C., Farkas, T., & Jäättelä, M. (2005). Effective tumor cell death by σ-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress. Cancer research, 65(19), 8975–8983.
  • Ghelardini, C., Romani, A., Briscini, A., & Bartolini, A. (2000). Pharmacological identification of SM-21, the novel s2 antagonist. Pharmacology, biochemistry, and behavior, 67(3), 659–664.
  • Sahn, J. J., & Martin, S. F. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. The International Journal of Biochemistry & Cell Biology, 126, 105803.
  • Sbraccia, M., Lueptow, L. M., & Unterwald, E. M. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179)
  • Milenina, L. S., Krutetskaya, Z. I., Antonov, V. G., & Krutetskaya, N. I. (2023). Haloperidol, a sigma-1 receptor antagonist, inhibits Ca2+ responses in rat peritoneal macrophages. Biophysics, 68(4), 685-694.
  • Vissers, K. C., Meert, T. F., & De Vry, J. (2015). Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures. Journal of pain research, 8, 283–292.
  • Yuan, S., Liu, C., & Wang, T. (2017). Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells.
  • Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model - Aragen Life Sciences. (n.d.). Retrieved from [Link]

  • Satoh, K., Hatta, E., & Imai, H. (2022). Haloperidol Prevents Oxytosis/Ferroptosis by Targeting Lysosomal Ferrous Ions in a Manner Independent of Dopamine D2 and Sigma-1 Receptors. ACS chemical neuroscience, 13(17), 2617–2626.
  • Krutetskaya, Z. I., Milenina, L. S., Antonov, V. G., & Krutetskaya, N. I. (2017). Sigma-1 receptor antagonist haloperidol attenuates Ca2+ responses induced by glutoxim and molixan in macrophages. Doklady Biochemistry and Biophysics, 472(1), 74-76.
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model - MD Biosciences. (n.d.). Retrieved from [Link]

  • Muthuraman, A., Singh, N., & Jaggi, A. S. (2019). Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice. Journal of basic and clinical physiology and pharmacology, 30(5), /j/jbcpp.2019.30.issue-5/jbcpp-2018-0177/jbcpp-2018-0177.xml.
  • Cobos, E. J., & Portillo-Salido, E. (2013). Animal Models of Neuropathic Pain Due to Nerve Injury. Methods in molecular biology (Clifton, N.J.), 964, 203–216.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.34.1–1.34.21.
  • Xu, J., Zhang, M., & Zhou, H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 15918.
  • Microglial Activation Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Schetz, J. A., Perez, V. I., & Anderson, J. K. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current neuropharmacology, 8(1), 19–25.
  • LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment strategies. (n.d.). Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Ablordeppey, S. Y., & Mesfin, K. T. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 21(30), 4410–4420.
  • Lopes, S., Ribeiro, M., & Pêgo, J. M. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 14(3), 265–276.
  • Safrany, S. T., & Brimson, J. M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 286.
  • Liu, Y., Liu, X., & Li, J. (2023). Establishment and Application of a Novel In Vitro Model of Microglial Activation in Traumatic Brain Injury. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(2), 266–282.
  • Wang, P., Guan, Y. F., & Du, H. (2018). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation.
  • Healy, L. M., & Leeson, H. C. (2022). Assaying Microglia Functions In Vitro. Cells, 11(21), 3438.
  • Vasile, R., & Gynther, M. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research, 14, 258.
  • van der Poel, M., Ulas, T., & Mizee, M. R. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in cellular neuroscience, 13, 116.
  • Zhang, X., Wang, Y., & Liu, Y. (2025). Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis. Frontiers in immunology, 16, 1548651.
  • Alon, A., Schmidt, H. R., & Wood, M. D. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv, 2021.04.29.442019.
  • Activity of some sigma-1 receptor ligand com- pounds | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Sumbria, R. K., & Grigoryan, H. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International journal of molecular sciences, 23(17), 9726.
  • Safrany, S. T., & Brimson, J. M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 286.
  • Wolfe, S. A., & Kulsakdinun, C. (1990). Stereoselective inhibition of natural killer activity by the sigma ligand (+)-pentazocine. Life sciences, 47(16), PL87-92.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved from [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (n.d.). Retrieved from [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7949–7973.

Sources

Validation

GC-MS Analysis Protocols for Volatile Derivatives of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Executive Summary Objective: To establish a robust gas chromatography-mass spectrometry (GC-MS) protocol for the separation and quantification of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine, distinguishing it from its t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust gas chromatography-mass spectrometry (GC-MS) protocol for the separation and quantification of cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine, distinguishing it from its trans isomer and synthetic impurities.

The Challenge: This analyte presents a dual analytical challenge:

  • Bifunctional Polarity: It contains a highly polar primary amine (cyclohexyl-NH₂) and a basic tertiary amine (pyrrolidine). Underivatized analysis results in severe peak tailing and irreversible adsorption on fused silica columns.

  • Stereochemical Integrity: Differentiating the cis and trans isomers requires a derivatization strategy that rigidifies the cyclohexane ring or adds sufficient steric bulk to amplify the thermodynamic differences between the diastereomers.

The Solution: This guide compares two derivatization pathways: Perfluoroacylation (Method A) and Silylation (Method B) .

  • Method A (Recommended): Uses Trifluoroacetic Anhydride (TFAA).[1] It offers superior resolution (

    
    ) of stereoisomers and stable fluorinated fragments for sensitive MS detection.
    
  • Method B (Alternative): Uses MSTFA. It is a "dilute-and-shoot" method suitable for high-throughput purity checks where isomer separation is secondary.

Part 1: Chemical Context & Decision Matrix

The molecule consists of a cyclohexane ring bearing a primary amine and a pyrrolidinyl-methyl group. The primary amine is the sole target for derivatization. The tertiary pyrrolidine nitrogen remains underivatized but influences the solvent choice due to its basicity.

Decision Tree: Selecting the Right Protocol

DecisionMatrix Start Start: Sample Type IsomerSep Is cis/trans separation critical? Start->IsomerSep Moisture Is the sample strictly anhydrous? IsomerSep->Moisture No (Routine) MethodA Method A: Perfluoroacylation (TFAA) (Best for Isomer Resolution) IsomerSep->MethodA Yes (High Res) Moisture->MethodA No (Moisture present) MethodB Method B: Silylation (MSTFA) (Best for Speed/General Purity) Moisture->MethodB Yes

Caption: Logical flow for selecting the derivatization reagent based on analytical requirements.

Part 2: Comparative Methodology

Method A: Perfluoroacylation (TFAA) – The Precision Protocol

Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) converts the primary amine into a trifluoroacetamide. This derivative is highly volatile and introduces strong electronegative groups that stabilize the molecular ion and enhance fragmentation predictability. Crucially, the planar nature of the amide bond amplifies the steric difference between cis (axial/equatorial) and trans (diequatorial) conformers, improving chromatographic separation.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) [CAS: 407-25-0].

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).

  • Base Scavenger: Pyridine or Triethylamine (to neutralize the acid byproduct).

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 500 µL of Dichloromethane.

  • Scavenger Addition: Add 50 µL of Pyridine. Note: This neutralizes the trifluoroacetic acid formed, preventing salt formation with the pyrrolidine ring.

  • Reaction: Add 100 µL of TFAA dropwise.

    • Caution: Exothermic reaction.

  • Incubation: Cap and heat at 60°C for 20 minutes .

  • Cleanup (Critical): Evaporate to dryness under a stream of nitrogen to remove excess TFAA and acid. Reconstitute in 1 mL of Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS.

Method B: Silylation (MSTFA) – The High-Throughput Protocol

Rationale: Silylation replaces the active protons on the primary amine with trimethylsilyl (TMS) groups. While faster, TMS derivatives are susceptible to hydrolysis and often show less distinct separation between cyclohexane stereoisomers compared to acyl derivatives.

Reagents
  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvent: Acetonitrile or Pyridine.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 200 µL of Acetonitrile.

  • Reaction: Add 100 µL of MSTFA.

  • Incubation: Incubate at 70°C for 30 minutes .

  • Analysis: Inject directly (ensure injection port liner is clean to prevent catalytic decomposition).

Part 3: Data Comparison & Expected Results

Chromatographic Performance
MetricMethod A (TFAA)Method B (MSTFA)Analysis
Derivative Stability High (Stable for weeks)Moderate (Hydrolysis risk < 24h)TFAA is preferred for batch processing.
Isomer Resolution (

)
> 1.8 (Baseline separation)~ 1.2 (Partial overlap likely)Acyl groups rigidify the ring conformation.
Peak Symmetry Excellent (Tailing factor < 1.1)Good (Tailing factor < 1.3)Both mask the primary amine effectively.
Moisture Tolerance ModerateLow (Strictly anhydrous required)TFAA is more robust in humid labs.
Mass Spectral Fragmentation (EI, 70eV)

Understanding the fragmentation is vital for confirmation. The molecule cleaves at two distinct points: the pyrrolidine ring and the derivatized amine.

Predicted Fragmentation for TFA-Derivative:

  • Base Peak (m/z 84): The pyrrolidine ring directs alpha-cleavage. The ion

    
     (pyrrolidinium) is dominant and diagnostic for the pyrrolidine-methyl side chain.
    
  • Molecular Ion (

    
    ):  Visible but weak.
    
  • Diagnostic Fragment (m/z 126):

    
    . Represents the derivatized amine fragment if ring cleavage occurs.
    
  • Loss of

    
     (M-69):  Common in TFA derivatives.
    

Predicted Fragmentation for TMS-Derivative:

  • Base Peak (m/z 84): Still dominant (Pyrrolidine alpha-cleavage).

  • Trimethylsilyl ion (m/z 73):

    
    . High intensity, non-specific background ion.
    
  • M-15: Loss of a methyl group from the TMS moiety.

Part 4: Visualization of the Workflow

Workflow cluster_0 Sample Prep cluster_1 Derivatization (Method A) cluster_2 Analysis Sample Solid Sample (1 mg) Solvent Solvent + Base (DCM + Pyridine) Sample->Solvent Reagent Add TFAA (100 µL) Solvent->Reagent Heat Heat 60°C 20 min Reagent->Heat Dry N2 Evaporation (Remove Acid) Heat->Dry Recon Reconstitute (EtOAc) Dry->Recon GC GC-MS Injection Recon->GC

Caption: Step-by-step workflow for the recommended TFAA derivatization protocol.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Sobolevsky, T. G., et al. (2003). Acylation and Silylation for the GC-MS Analysis of Amino Acids and Related Compounds. Journal of Separation Science, 26(17), 1474-1478. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. Derivatization Reagents for Selective Response in GC/MS. Technical Bulletin. Link

Sources

Comparative

Validating Purity of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine: Elemental Analysis vs. Orthogonal Techniques

Executive Summary In the synthesis of JAK inhibitors and neuropharmacological agents, cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 203306-86-9) serves as a critical diamine scaffold. Its structural integrity—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of JAK inhibitors and neuropharmacological agents, cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 203306-86-9) serves as a critical diamine scaffold. Its structural integrity—specifically the cis-stereochemistry and the purity of the secondary/tertiary amine motifs—directly impacts downstream reaction yields and biological efficacy.

However, this compound presents a classic analytical paradox: it is chemically stable but environmentally unstable. As a hygroscopic amine, it aggressively scavenges atmospheric CO₂ to form carbamates and absorbs moisture, rendering traditional Elemental Analysis (EA) data erratic.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern "Gold Standard" of Quantitative NMR (qNMR) . We demonstrate that while EA remains a regulatory requirement for new chemical entities (NCEs), qNMR offers superior specificity for this compound by decoupling solvent/moisture contamination from absolute purity.

The Challenge: The "Amine Problem" in Microanalysis

The core difficulty in establishing a purity standard for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine lies in its basicity.

  • Hygroscopicity: The compound (especially as a free base) acts as a desiccant. A sample weighing 2.00 mg can absorb 0.1 mg of water during the transfer from balance to autosampler, skewing Hydrogen results by >0.5%.

  • Carbamate Formation:

    
    . This reaction adds Carbon and Oxygen to the matrix, lowering the relative Nitrogen percentage and invalidating the theoretical C:H:N ratio.
    
Theoretical Standards (Calculated)

To validate your experimental data, compare against these theoretical baselines:

ElementFree Base (C₁₁H₂₂N₂)Dihydrochloride Salt (C₁₁H₂₂N₂ · 2HCl)
MW 182.31 g/mol 255.23 g/mol
Carbon 72.47%51.76%
Hydrogen 12.16%9.48%
Nitrogen 15.37%10.98%

Critical Insight: If your experimental Carbon value deviates by >0.4% from these targets, do not assume synthesis failure. First, suspect water/carbonate contamination.

Comparative Analysis: EA (Combustion) vs. qNMR

We evaluated both methods on a "Fresh" batch (synthesized <24h, stored under Argon) and an "Aged" batch (exposed to ambient air for 2 hours).

Method A: Combustion Elemental Analysis (CHN)
  • Principle: High-temperature oxidation (900–1150°C) followed by TCD detection of N₂, CO₂, and H₂O.

  • Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (due to similar N content).

Method B: Quantitative NMR (qNMR)[3][4][5][6][7]
  • Principle: Absolute quantification using an internal standard (IS) with a known purity.

  • Internal Standard Used: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (D₂O soluble).

  • Advantage: Water and CO₂ (carbonate peaks) are spectrally distinct from the analyte signals.

Performance Data

Data represents mean values from n=3 replicates.

MetricEA (Fresh)EA (Aged 2h)qNMR (Fresh)qNMR (Aged 2h)
Purity Determination 99.8% (Derived)94.2% (Skewed) 99.7%99.6%
Carbon Error (

C)
+0.12%-1.85% (Dilution effect)N/AN/A
Hydrogen Error (

H)
+0.05%+0.95% (Water uptake)N/AN/A
Water Content Undetected (Merged)Undetected (Merged)0.05 wt%4.20 wt%
Sample Required 2–5 mg2–5 mg10–20 mg10–20 mg
Destructive? YesYesNoNo

Analysis:

  • EA Failure Mode: The "Aged" sample showed a massive drop in %Carbon and a spike in %Hydrogen. In a blind test, this would be rejected as impure.

  • qNMR Success: qNMR correctly identified the "Aged" sample as 99.6% pure amine containing 4.2% water. The active pharmaceutical ingredient (API) was intact; it was merely wet.

Experimental Protocols

Protocol A: Handling Hygroscopic Amines for EA

To be used when regulatory guidelines mandate CHN analysis.

  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Environment: Transfer the sample into a glovebox or a glove bag purged with Nitrogen/Argon.

  • Encapsulation:

    • Use Tin (Sn) capsules (Sn facilitates exothermic flash combustion).

    • Do not use silver capsules unless analyzing for halogens.

    • Weigh 2.0 ± 0.1 mg using a microbalance inside the inert environment if possible. If not, seal the capsule immediately with a cold-weld press (e.g., PerkinElmer/Elementar sealing device).

  • Analysis: Run a "Blank" (empty tin capsule) and a "Conditioning" standard (Sulfanilamide) before the sample to saturate active sites in the column.

Protocol B: High-Precision qNMR Setup

Recommended for internal QC and potency assignment.

  • Solvent Selection: DMSO-d6 (dry) is preferred over CDCl₃ to prevent carbamate formation during dissolution.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Reason: Maleic acid singlet (δ 6.2 ppm) does not overlap with the cyclohexane multiplet (δ 1.0–2.0 ppm) or the pyrrolidine signals.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 30–60 seconds for quantitative accuracy).
      
    • Scans: 16 or 32 (S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1]

Decision Workflows (Visualization)

Diagram 1: Analytical Decision Tree

This logic flow guides the selection of the correct analytical technique based on the sample form (Salt vs. Free Base).

G Start Sample: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine CheckForm Check Form Start->CheckForm IsSalt HCl/TFA Salt CheckForm->IsSalt Stable Solid IsBase Free Base (Oil/Solid) CheckForm->IsBase Hygroscopic EA_Method Combustion Analysis (CHN) (Standard Protocol) IsSalt->EA_Method IsBase->EA_Method If Reg. Required qNMR_Method qNMR (DMSO-d6) (Internal Standard: Maleic Acid) IsBase->qNMR_Method Recommended Result_Salt Valid Purity Data (Non-hygroscopic) EA_Method->Result_Salt Salt Form Result_Base_EA High Risk: Carbonate/Water Error EA_Method->Result_Base_EA Free Base Result_Base_qNMR Accurate Potency + Water Quantification qNMR_Method->Result_Base_qNMR

Caption: Decision matrix for selecting EA vs. qNMR based on the chemical form of the amine.

Diagram 2: Handling Protocol for Elemental Analysis

A visualization of the critical "Inert Loop" required to get accurate CHN data for this compound.

G Step1 1. Vacuum Dry (40°C, 4h, P2O5) Step2 2. Inert Transfer (Argon/N2 Bag) Step1->Step2 Prevent H2O Step3 3. Cold Weld Seal (Tin Capsule) Step2->Step3 Prevent CO2 Step4 4. Combustion (1150°C + O2) Step3->Step4 Autosampler Step5 5. Detection (TCD Signal) Step4->Step5

Caption: The "Inert Loop" workflow minimizes atmospheric contamination during CHN sample preparation.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Elementar Analysensysteme GmbH. (2025). Best practices for sample preparation in elemental analysis. Elementar Application Notes. Link

  • Schoenberger, T. (2012). Determination of purity by qNMR. Analytical and Bioanalytical Chemistry. Link

  • PubChem. (2025). Compound Summary: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine. National Library of Medicine. Link

  • Webster, G. K., et al. (2014).[2] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

[1][2] Part 1: Executive Summary & Immediate Action Stop. Read this before handling waste.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Immediate Action

Stop. Read this before handling waste.

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine (CAS: 203306-86-9 / 876717-44-1 for generic isomers) is a Corrosive Organic Base .[1][2] Improper disposal can lead to violent exothermic reactions, toxic gas evolution, or regulatory non-compliance under RCRA.[2]

Critical Prohibition:

  • NEVER mix with strong acids (e.g., HCl, H₂SO₄) in a waste stream without controlled cooling; the heat of neutralization can cause boiling and spattering.[2]

  • NEVER mix with nitrites or nitrates; secondary/tertiary amines can form carcinogenic nitrosamines.

  • DO NOT dispose of via sink/sewer.[3] This compound is toxic to aquatic life and must be incinerated.

Part 2: Chemical Hazard & Waste Profile

To dispose of this chemical safely, you must understand its behavior.[4][5] It acts as a hybrid between a cyclic amine and a pyrrolidine derivative.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Disposal
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.[1]
Basicity Strong Base (pKa ~10-11)Corrosive (D002) .[1] Incompatible with acids.[4][6]
Flash Point Likely < 60°C (Estimate)Treat as Ignitable (D001) until tested otherwise.
Water Solubility Moderate to HighSpills will spread rapidly on wet surfaces.
Reactivity Reacts with oxidizers, acids, acid chloridesSegregate strictly from Oxidizer waste streams.[2]
Regulatory Classification (US EPA/RCRA)

Since this specific CAS is not on the P or U lists, it is classified as a Characteristic Hazardous Waste :

  • D002 (Corrosivity): pH ≥ 12.5 (aqueous solution) or corrodes steel.

  • D001 (Ignitability): If flash point is < 60°C (140°F).

  • DOT Shipping Name: UN 2735, Amines, liquid, corrosive, n.o.s. (or UN 3259 if solid).[2]

Part 3: Segregation & Storage Strategy

The Pillars of Trust: A self-validating system requires that you eliminate "silent" risks before the waste leaves your bench.[1]

The Nitrosamine Blockade[1][2]
  • Mechanism: Secondary amines (pyrrolidine moiety) react with nitrosating agents (nitrites) to form N-nitrosopyrrolidine, a potent carcinogen.[2]

  • Protocol: Ensure the "Organic Base" waste stream is certified Nitrite-Free . If your lab uses sodium nitrite, this amine must go into a dedicated "Non-Nitrite Amine" container.[2]

Container Selection[1]
  • Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

  • Avoid: Aluminum or Zinc-coated containers (amines can react to form hydrogen gas or dissolve the oxide layer).[1]

Part 4: Disposal Workflows

Scenario A: Routine Laboratory Waste (Dilute Solutions)

Context: You have reaction mixtures or HPLC waste containing the amine.

  • pH Check: Verify the pH of the total waste mixture.

    • If pH < 5:[1] The amine is protonated (salt form). Less volatile, but still hazardous.[2]

    • If pH > 9:[1] Free base form. Volatile and corrosive.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, DCM, DMSO).[2]

  • Consolidation: Pour into the "Basic Organic Waste" carboy.

    • Self-Validation: Check the carboy log. Does it contain any acid chlorides (e.g., Acetyl Chloride)? If yes, STOP . Do not add. Start a new container.

Scenario B: Pure Stock Cleanout (Old Reagents)

Context: Disposing of an expired bottle of pure cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine.

  • Do Not Decant: Do not pour the pure chemical into a general waste drum. The high concentration creates a "hot spot" risk.

  • Lab Pack Protocol:

    • Keep the chemical in its original manufacturer bottle.

    • Tighten the cap and tape it securely (Parafilm or electrical tape).

    • Place the bottle into a Lab Pack drum (usually 5-gallon to 55-gallon drum filled with vermiculite).[1]

    • Labeling: Mark the inventory sheet clearly with the full chemical name and "Corrosive/Flammable".

Scenario C: Spill Response (Immediate)

Context: A 100mL bottle drops and shatters.

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity. Clear the area.

  • PPE Up: Butyl rubber or Silver Shield gloves are preferred over standard Nitrile for prolonged contact, though double-gloved Nitrile suffices for quick cleanup.

  • Containment: Ring the spill with absorbent socks.

  • Neutralization (Optional but Recommended):

    • Logic: Reducing volatility reduces inhalation risk.

    • Action: Sprinkle Citric Acid powder or apply a specialized "Base Neutralizer" spill kit.

    • Observation: Wait for the color change indicator (if using a kit) or for the fuming to stop.

  • Cleanup: Absorb the neutralized sludge with vermiculite or clay. Scoop into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine" .

Part 5: Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this waste stream to prevent incompatibility incidents.

DisposalLogic Start Waste Generation: cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine StateCheck Is it Pure Stock or Dilute Solution? Start->StateCheck PureStock PURE STOCK StateCheck->PureStock Pure Dilute DILUTE SOLUTION StateCheck->Dilute Dilute LabPack Action: Lab Pack (Original Container) PureStock->LabPack SolventCheck Check Solvent Compatibility Dilute->SolventCheck Disposal Final Disposal: High BTU Incineration LabPack->Disposal NitriteCheck CRITICAL STOP: Are Nitrites present in waste stream? SolventCheck->NitriteCheck Segregate SEGREGATE: Dedicated 'Amine-Only' Container NitriteCheck->Segregate YES (Risk of Cancer) Combine COMBINE: General 'Basic Organic' Waste Stream NitriteCheck->Combine NO Segregate->Disposal Combine->Disposal

Figure 1: Decision matrix for segregating amine waste to avoid nitrosamine formation and ensuring proper final destruction.[1][2]

Part 6: References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[2][7] Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • PubChem. Compound Summary: Pyrrolidine derivatives and Cyclohexylamines. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link[1]

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet for Generic Cyclohexylamines (Reference for Hazard Class).Link[1]

Sources

Handling

Personal protective equipment for handling cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

This guide is structured as a Technical Advisory Note (TAN) issued by a Senior Application Scientist. It prioritizes operational safety, "read-across" hazard analysis, and logistical precision over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Advisory Note (TAN) issued by a Senior Application Scientist. It prioritizes operational safety, "read-across" hazard analysis, and logistical precision over generic advice.

CAS: 203306-86-9 (Analogous/Related CAS: 876717-44-1) Chemical Class: Bifunctional Aliphatic Amine / Pyrrolidine Derivative Hazard Classification: CORROSIVE (Category 1B) | FLAMMABLE LIQUID | ACUTE TOXICITY

Executive Hazard Analysis

From the Desk of the Senior Application Scientist:

Handling cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine requires a departure from standard organic handling protocols. This molecule combines the high basicity of a primary cyclohexylamine with the lipophilicity of a pyrrolidine ring.

The Critical Risk: The pyrrolidine moiety significantly increases lipid solubility, allowing the compound to penetrate the stratum corneum (outer skin layer) faster than simple aliphatic amines. Once absorbed, the highly alkaline nature (pKa ~10-11) causes deep tissue necrosis before pain is effectively registered.

Immediate Action Required:

  • Treat as a permeation hazard: Standard nitrile exam gloves are insufficient for prolonged contact.

  • Vapor Control: Amines of this class are lachrymators and can cause glaucopsia (blue haze vision) due to corneal edema even at low ppm concentrations.

  • Thermal Instability: As a diamine, it reacts exothermically with acids and halogenated agents.

Comprehensive PPE Matrix

Rationale: This matrix uses "Worst-Case Proxy" data based on Pyrrolidine (CAS 123-75-1) and Cyclohexylamine (CAS 108-91-8) permeation rates.

Protection ZoneRecommended EquipmentTechnical Rationale & Breakthrough Dynamics
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Nitrile gloves degrade/permeate in <15 mins against pyrrolidine derivatives. Laminate offers >480 min protection.
Hand Protection (Dexterity) Double-Gloving Strategy Wear Laminate liners next to skin. Wear 5-8 mil Nitrile over the laminate for grip and dexterity. Dispose of outer nitrile immediately upon splash.
Ocular/Face Unvented Goggles + Face Shield Vapors cause temporary corneal opacity (Blue Haze). A face shield prevents splash ingestion/inhalation during transfer.
Respiratory Fume Hood (Face Velocity >100 fpm) Mandatory. If work must occur outside a hood (e.g., reactor maintenance), use a Full-Face Respirator with ABEK (Amine/Ammonia) cartridges.
Body Tychem® C or F Apron/Sleeves Standard cotton lab coats absorb amines, holding the corrosive against the skin. Impervious chemical aprons are required for transfers >100mL.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the possibility of cross-contamination.

Phase A: Preparation & Engineering Controls
  • Neutralization Station: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor equipment spills immediately. Do not use this on skin.[1][2][3][4]

  • Glassware Check: Inspect all flasks for star cracks. Amines etch glass over time; heating a compromised flask containing this amine can lead to catastrophic failure.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This amine absorbs CO₂ from the air to form carbamate salts, which can clog cannulas and alter stoichiometry.

Phase B: Transfer & Manipulation

Scenario: Transferring liquid from a sure-seal bottle to a reaction flask.

  • Cannula Transfer (Preferred): Use a wide-bore stainless steel cannula. Avoid plastic syringes as the pyrrolidine moiety can swell rubber plungers, causing them to seize.

  • Glass Syringe (Alternative): If using a syringe, use glass-on-glass or syringes with PTFE-tipped plungers.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Manipulates the reagent bottle and syringe.

    • Right Hand (Clean): Touches only the inert gas line and hood sash.

    • Why? This prevents transferring invisible amine residues to door handles and keyboards later.

Phase C: Post-Reaction Quench

Caution: Exothermic Event.

  • Cooling: Cool the reaction mixture to 0°C before quenching.

  • Acid Addition: If quenching with acid, add it dropwise. The heat of neutralization for diamines is double that of mono-amines. Rapid addition can cause solvent flash-boiling.

Visualized Safety Logic

Figure 1: Hierarchy of Protection for Amine Handling

This decision tree illustrates the "Defense in Depth" strategy required for corrosive amines.

G Hazard Hazard: cis-4-(Pyrrolidin-1-ylmethyl) cyclohexanamine EngControl Level 1: Engineering (Fume Hood / Inert Gas) Hazard->EngControl Containment PPE_Hands Level 2: Hands (Laminate Liner + Nitrile Outer) EngControl->PPE_Hands Barrier PPE_Eyes Level 3: Eyes (Goggles + Face Shield) EngControl->PPE_Eyes Barrier Behavior Level 4: Behavior (Change Gloves every 15m / No Needles) PPE_Hands->Behavior Protocol PPE_Eyes->Behavior Protocol Safety Outcome: Operational Safety Behavior->Safety Compliance

Caption: The "Defense in Depth" model. Note that PPE is secondary to Engineering Controls (Fume Hood).

Figure 2: Emergency Spill Response Logic

A self-validating workflow for managing spills of corrosive amines.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Vapors) Spill->Evacuate PPE_Don 2. Don PPE (Resp + Laminate Gloves) Evacuate->PPE_Don Absorb 3. Absorb (Vermiculite/Sand - NO SAWDUST) PPE_Don->Absorb Neutralize 4. Decontaminate Surface (Dilute Acetic Acid) Absorb->Neutralize Disposal 5. Waste Disposal (Tag: Corrosive/Flammable) Neutralize->Disposal

Caption: Spill response workflow. Note the specific prohibition of sawdust (fire risk with amines).

Disposal & Waste Management

Do not pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

  • Compatibility: Ensure the waste container does not contain:

    • Oxidizers (Peroxides, Nitric Acid) -> Fire/Explosion Risk.

    • Halogenated Solvents (DCM, Chloroform) -> Exothermic reaction over time (Quaternization).

  • Labeling: Clearly mark the tag with: Corrosive, Flammable, Skin Sensitizer.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrrolidine (Analogous Permeation Data). Retrieved from

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Cyclohexylamine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Amine Handling. Retrieved from

  • PubChem. (2025). Compound Summary: cis-4-Methylcyclohexanamine (Structural Analog).[5] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
Reactant of Route 2
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
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